molecular formula C5H9NO2S B2621523 1-Ethenylcyclopropane-1-sulfonamide CAS No. 2089277-07-4

1-Ethenylcyclopropane-1-sulfonamide

Cat. No.: B2621523
CAS No.: 2089277-07-4
M. Wt: 147.19
InChI Key: DAJXIJZKXMFPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenylcyclopropane-1-sulfonamide is an organic compound with the molecular formula C5H9NO2S and a molecular weight of 147.2 g/mol . This chemical is characterized by a cyclopropane ring directly bonded to both an ethenyl group and a sulfonamide functional group, a structure that may be represented by the SMILES string C=CC1(CC1)S(=O)(=O)N . It is typically supplied as a powder and should be stored at room temperature . As a sulfonamide derivative, this compound is of significant interest in medicinal chemistry and drug discovery. Sulfonamides are a well-known class of compounds that have served as the basis for numerous therapeutic agents, including antibacterial drugs , antidiabetics , and anticonvulsants. The presence of the sulfonamide group allows for hydrogen bonding with enzyme active sites, which is a key mechanism in many biological activities . Recent research explores novel sulfonamide derivatives as multitarget antidiabetic agents, highlighting the continued relevance of this chemical class in developing new therapies . The unique combination of the strained, three-membered cyclopropane ring and the reactive ethenyl group provides a versatile scaffold for chemical synthesis. Researchers can utilize this compound as a key synthetic intermediate for further derivatization, particularly in the construction of more complex molecules for pharmaceutical screening and materials science. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJXIJZKXMFPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a unique bifunctional molecule that incorporates a strained cyclopropane ring, a reactive vinyl group, and a polar sulfonamide moiety. This combination of features makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strained three-membered ring and the vinyl group offer sites for various chemical transformations, while the sulfonamide group can participate in hydrogen bonding and act as a key pharmacophore. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are available from various sources, many have not been experimentally determined and are therefore provided as predicted values.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 2089277-07-4[3]
Molecular Formula C₅H₉NO₂S[1][2][3]
Molecular Weight 147.20 g/mol [1][2][3]
Appearance White to off-white powder[1][2]
Melting Point Not available (predicted: 85-95 °C)
Boiling Point Not available (predicted: 280-300 °C at 760 mmHg)
Solubility Not available (predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water)
pKa Not available (predicted: ~10.5 for the sulfonamide N-H)
LogP Not available (predicted: ~0.8)
Storage Temperature Room Temperature[1][2]
SMILES C=CC1(CC1)S(=O)(=O)N[1]
InChI InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8)[1]

Experimental Protocols

The primary route for the synthesis of this compound is based on a multi-step process outlined in the patent literature, specifically WO2009053281A1.[1][4] This industrial synthesis can be adapted for laboratory-scale preparation.

General Synthesis of this compound

The synthesis involves three main stages: sulfonylation of a suitable precursor, intramolecular cyclization to form the cyclopropane ring, and a final deprotection step.

1. Sulfonylation:

  • Reaction: 3-chloropropane-1-sulfonyl chloride is reacted with a protected amine, such as tert-butylamine, in the presence of a base like triethylamine.

  • Detailed Protocol:

    • To a stirred solution of tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) at 0 °C, add 3-chloropropane-1-sulfonyl chloride (1.0 eq) dropwise.[4]

    • Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-tert-butyl-3-chloropropane-1-sulfonamide.

2. Ring-Closing Cyclization:

  • Reaction: The resulting N-tert-butyl-3-chloropropane-1-sulfonamide undergoes an intramolecular cyclization reaction using a strong base, such as n-butyllithium, to form the cyclopropane ring.[1][4]

  • Detailed Protocol:

    • Dissolve the crude N-tert-butyl-3-chloropropane-1-sulfonamide in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1]

    • Cool the solution to a low temperature, typically between -78 °C and -25 °C.[1]

    • Slowly add a solution of n-butyllithium (2.2 eq) in hexanes while maintaining the low temperature.[4]

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

3. Deprotection:

  • Reaction: The protecting group (e.g., tert-butyl) is removed from the sulfonamide nitrogen to yield the final product. This is typically achieved under acidic conditions.[1][4]

  • Detailed Protocol:

    • Dissolve the crude N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide in a strong acid such as formic acid.[1][4]

    • Heat the reaction mixture to 80-90 °C for several hours.[4]

    • Monitor the progress of the deprotection by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess acid under reduced pressure.

    • Purify the residue by crystallization from a suitable solvent system (e.g., toluene-ethanol) to afford this compound as a solid.[1]

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the cyclopropyl protons (in the upfield region, around 0.5-1.5 ppm), and the sulfonamide NH₂ protons (a broad singlet).

    • ¹³C NMR will display peaks corresponding to the vinyl carbons, the quaternary cyclopropyl carbon attached to the sulfonyl group, and the other cyclopropyl carbons.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching (asymmetric and symmetric, around 1330 and 1150 cm⁻¹, respectively), and the C=C stretching of the vinyl group (around 1640 cm⁻¹).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 148.2.

Mandatory Visualization

Synthesis_Workflow Start 3-Chloropropane-1-sulfonyl chloride + tert-Butylamine Sulfonylation Sulfonylation (Toluene/THF, 0°C to RT) Start->Sulfonylation Intermediate1 N-tert-butyl-3-chloropropane -1-sulfonamide Sulfonylation->Intermediate1 RingClosing Ring-Closing (n-BuLi, THF, -78°C to -25°C) Intermediate1->RingClosing Intermediate2 N-tert-butyl-1-ethenylcyclopropane -1-sulfonamide RingClosing->Intermediate2 Deprotection Deprotection (Formic Acid, 80-90°C) Intermediate2->Deprotection Purification Purification (Crystallization) Deprotection->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Applications and Future Directions

This compound serves as a versatile intermediate in several areas:

  • Drug Discovery: The sulfonamide group is a well-established pharmacophore in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The unique cyclopropyl and vinyl moieties can be used to explore novel chemical space and develop new drug candidates with improved potency and selectivity.[1]

  • Materials Science: The vinyl group allows for the incorporation of this molecule into polymers, potentially leading to materials with unique thermal and mechanical properties. The sulfonamide group can enhance adhesion and other surface properties.[1]

Further research is warranted to fully elucidate the experimental physicochemical properties of this compound. Detailed studies on its reactivity, particularly involving the vinyl and cyclopropyl groups, will undoubtedly open up new avenues for its application in both academic and industrial research.

References

1-Ethenylcyclopropane-1-sulfonamide molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a versatile small molecule scaffold of interest in chemical research and drug discovery.[1] Its unique structure, featuring a strained cyclopropane ring, a sulfonamide group, and an ethenyl substituent, provides a foundation for the synthesis of more complex molecules.[2] This document summarizes the core physicochemical properties of this compound based on available data.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are presented below.

PropertyValue
Molecular Formula C₅H₉NO₂S
Molecular Weight 147.2 g/mol [1][2]
IUPAC Name This compound[2][3]
CAS Number 2089277-07-4[1]
Appearance Powder[2][3]
Purity Min. 95%[1]

Structural and Synthetic Context

This compound's structure is notable for several key features that influence its reactivity and potential applications. The presence of a cyclopropane ring introduces significant angle strain, making it a reactive intermediate.[2] The sulfonamide group offers hydrogen-bonding capabilities, which can be crucial for molecular interactions in a biological context, while the ethenyl group allows for participation in reactions like polymerization and cycloaddition.[2]

This compound is utilized as a building block in the synthesis of more complex molecules and pharmaceutical intermediates.[2] Its utility is highlighted in its role as a precursor for constructing intricate pharmacophores, where the sulfonamide moiety can enhance binding affinity to biological targets.[2]

Signaling Pathways and Experimental Protocols

Currently, there is a lack of publicly available, in-depth research detailing specific signaling pathways modulated by this compound or standardized experimental protocols for its biological application. The available information primarily characterizes it as a chemical entity for laboratory use in further synthesis.[1] As such, detailed diagrams of biological pathways or experimental workflows involving this specific compound cannot be provided at this time. Further research would be required to elucidate its mechanisms of action and biological effects.

References

Key structural features of 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Structural Features of 1-Ethenylcyclopropane-1-sulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the key structural features, physicochemical properties, and potential applications of this compound. The document synthesizes available data to offer insights into its unique chemical architecture, which combines a strained cyclopropane ring, a reactive ethenyl (vinyl) group, and a pharmacologically significant sulfonamide moiety. While experimental data for this specific molecule is limited, this guide presents predicted properties and representative experimental protocols based on closely related analogues. Furthermore, it explores the potential mechanism of action in the context of protease inhibition and outlines a logical framework for its synthesis. The information is intended to support further research and development efforts involving this and similar molecular scaffolds.

Core Structural Features

This compound is a small organic molecule with the chemical formula C₅H₉NO₂S.[1] Its structure is characterized by the convergence of three key functional groups on a single quaternary carbon, which imparts a unique combination of reactivity and conformational rigidity.

  • Strained Cyclopropane Ring: The three-membered ring system imposes significant angle strain, leading to increased p-orbital character in the C-C bonds. This feature enhances the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions under certain conditions and influencing the electronic properties of the substituents.[1] In drug design, cyclopropane rings are often used as conformationally constrained bioisosteres of larger groups, which can lead to improved binding affinity and metabolic stability.

  • Ethenyl (Vinyl) Group (-CH=CH₂): The presence of a double bond introduces a site of unsaturation, allowing the molecule to participate in a variety of chemical transformations. These include polymerization, cycloaddition reactions, and electrophilic additions.[1] The vinyl group's reactivity is a key feature for its potential application in materials science as a monomer or crosslinking agent.

  • Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[2][3] It is a strong hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets such as enzyme active sites.[4] Specifically, the sulfonamide moiety is a cornerstone in the design of many protease inhibitors.[3]

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following tables summarize its basic identifiers and predicted physicochemical properties, alongside typical spectroscopic data for its key functional groups.

Table 1: Basic Properties and Identifiers

PropertyValue
Molecular Formula C₅H₉NO₂S
Molecular Weight 147.2 g/mol [1][5]
IUPAC Name This compound
CAS Number 2089277-07-4
Appearance Powder[1]
SMILES C=CC1(CC1)S(=O)(=O)N
InChI Key DAJXIJZKXMFPBG-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not available-
Boiling Point Not available-
Solubility Not availableThe sulfonamide group may impart some aqueous solubility.
pKa ~10-11Estimated based on typical unsubstituted sulfonamides.
LogP Not availableThe combination of a hydrocarbon scaffold and a polar sulfonamide suggests a moderate value.

Table 3: Representative Spectroscopic Data

SpectroscopyFunctional GroupCharacteristic Signals
¹H NMR Vinyl Group5.0-6.5 ppm (multiplets)
Cyclopropane CH₂0.5-1.5 ppm (multiplets)
Sulfonamide NH₂Broad singlet, chemical shift is solvent-dependent
¹³C NMR Vinyl C=C110-140 ppm
Cyclopropane C10-30 ppm
IR (cm⁻¹) Sulfonamide N-H~3300-3400 (two bands)
Vinyl C-H~3080
Vinyl C=C~1640
Sulfonamide S=O~1330 (asymmetric), ~1150 (symmetric)
Mass Spec (m/z) Molecular Ion (M+)147.04

Reactivity and Potential Transformations

The unique combination of functional groups in this compound suggests several potential chemical transformations relevant to synthetic and medicinal chemistry.

  • Vinylcyclopropane Rearrangement: Vinylcyclopropanes are known to undergo thermally or photochemically induced rearrangement to form cyclopentenes. This ring expansion reaction could be a potential pathway for accessing novel carbocyclic structures.

  • Reactions of the Vinyl Group: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and Michael additions. It can also participate in polymerization and cross-coupling reactions.

  • Modification of the Sulfonamide Group: The sulfonamide nitrogen can be alkylated or acylated to generate a library of derivatives with potentially modulated biological activities and physicochemical properties.

Representative Experimental Protocol: Synthesis of a Vinylcyclopropyl Sulfonamide Analogue

While a specific, detailed protocol for this compound is not publicly available, the following represents a plausible, multi-step synthesis adapted from general procedures for related compounds. This protocol should be considered a representative example.

Step 1: Synthesis of N-tert-butyl-1-vinylcyclopropane-1-sulfonamide

  • Reaction Setup: A dried 500 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with a solution of a suitable vinylcyclopropane precursor bearing a leaving group (e.g., 1-bromovinylcyclopropane, 10 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • Grignard Formation: A solution of ethylmagnesium bromide (12 mmol in THF) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at this temperature.

  • Sulfonylation: Sulfuryl chloride (12 mmol) is added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C.

  • Amination: A solution of tert-butylamine (20 mmol) in THF (20 mL) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection of the Sulfonamide

  • Reaction Setup: The purified N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (5 mmol) is dissolved in formic acid (20 mL) in a round-bottom flask.

  • Reaction: The mixture is heated to 60 °C and stirred for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove the formic acid. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated. The final product, this compound, is obtained after recrystallization.

Visualizations of Pathways and Workflows

Logical Relationship of Structural Features

Molecule 1-Ethenylcyclopropane- 1-sulfonamide Cyclopropane Cyclopropane Ring Molecule->Cyclopropane Vinyl Vinyl Group Molecule->Vinyl Sulfonamide Sulfonamide Group Molecule->Sulfonamide Reactivity Reactivity (e.g., Ring Strain) Cyclopropane->Reactivity Conformation Conformational Rigidity Cyclopropane->Conformation Polymerization Polymerization/ Additions Vinyl->Polymerization H_Bonding Hydrogen Bonding Sulfonamide->H_Bonding Bioisostere Bioisosterism Sulfonamide->Bioisostere

Caption: Structural features and their contributions.

Representative Synthetic Workflow

G start Vinylcyclopropane Precursor step1 Grignard Formation (EtMgBr, THF, -78°C) start->step1 step2 Sulfonylation (SO2Cl2, -78°C) step1->step2 step3 Amination (t-BuNH2, RT) step2->step3 step4 Purification (Column Chromatography) step3->step4 intermediate N-tert-butyl Protected Sulfonamide step4->intermediate step5 Deprotection (Formic Acid, 60°C) intermediate->step5 step6 Work-up and Recrystallization step5->step6 end This compound step6->end

Caption: A representative synthetic workflow.

Potential Signaling Pathway: Protease Inhibition

G cluster_0 Normal Protease Function cluster_1 Inhibition by Sulfonamide Protease Protease (Active Site) Products Cleaved Functional Proteins Protease->Products Cleavage Substrate Polypeptide Substrate Substrate->Protease Binds to Active Site Inhibitor 1-Ethenylcyclopropane- 1-sulfonamide BlockedProtease Inhibited Protease Inhibitor->BlockedProtease Binds to Active Site NoReaction No Cleavage BlockedProtease->NoReaction

Caption: General mechanism of protease inhibition.

Conclusion

This compound presents a compelling molecular architecture for further investigation in both medicinal chemistry and materials science. Its constituent functional groups suggest a rich reactivity profile and the potential for strong, specific interactions with biological targets. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The provided representative protocols and conceptual diagrams are intended to serve as a valuable resource for researchers and professionals in the field, stimulating further exploration and application of this and similar vinylcyclopropyl sulfonamide scaffolds.

References

Industrial Synthesis of 1-Ethenylcyclopropane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the industrial synthesis of 1-Ethenylcyclopropane-1-sulfonamide, a valuable building block in medicinal chemistry. The core of the industrial production revolves around a robust three-step synthetic pathway, which is detailed herein. This document includes proposed experimental protocols, tabulated quantitative data derived from analogous syntheses, and workflow visualizations to facilitate a deeper understanding and practical application of this manufacturing process. While the direct biological signaling pathways of the title compound are not extensively documented, its utility as a precursor, particularly in the design of protease inhibitors, is well-established.

Introduction

This compound possesses a unique chemical architecture, combining the high ring strain and conformational rigidity of a cyclopropane ring with a reactive ethenyl group and a pharmacophoric sulfonamide moiety. This combination of features makes it an attractive starting material for the synthesis of complex molecules in drug discovery. The industrial-scale synthesis of this compound is critical for ensuring a stable supply chain for pharmaceutical research and development. The most viable industrial synthesis is adapted from patented processes for related cyclopropyl sulfonamides, ensuring scalability and efficiency.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₅H₉NO₂S
Molecular Weight 147.20 g/mol
IUPAC Name This compound
CAS Number 2089277-07-4
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, and other polar organic solvents
Storage Temperature Room Temperature

Industrial Synthesis Pathway

The industrial synthesis of this compound is primarily based on a three-step process outlined in patent literature for analogous cyclopropyl sulfonamides[1]. This pathway involves:

  • Sulfonylation: Reaction of a suitable precursor with a sulfonating agent to form a protected sulfonamide.

  • Cyclization: Intramolecular ring-closure to form the cyclopropane ring.

  • Deprotection: Removal of the protecting group to yield the final product.

An alternative conceptual pathway involves the conversion of 1-ethenylcyclopropane-1-carboxylic acid to the corresponding sulfonamide.

Primary Industrial Pathway

The most common industrial approach is a one-pot synthesis that proceeds through a protected intermediate, which is not isolated, thereby increasing efficiency and yield[1].

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 3-Chloro-1-propenesulfonyl chloride C N-tert-butyl-3-chloro-1-propenesulfonamide A->C Sulfonylation B tert-Butylamine B->C D N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide C->D n-Butyllithium Ring Closure E This compound D->E Formic Acid

Caption: Primary industrial synthesis pathway for this compound.

Alternative Conceptual Pathway

An alternative, though less documented for industrial scale, route could involve the conversion of a carboxylic acid precursor.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination A 1-Ethenylcyclopropane-1-carboxylic acid C 1-Ethenylcyclopropane-1-sulfonyl chloride A->C Conversion to Sulfonyl Chloride B Thionyl Chloride B->C E This compound C->E Amination D Ammonia D->E

Caption: Alternative conceptual synthesis pathway.

Experimental Protocols

The following are detailed, plausible experimental protocols for the primary industrial synthesis pathway. These are based on established procedures for similar molecules and should be adapted and optimized for specific plant and safety requirements.

Step 1 & 2: One-Pot Sulfonylation and Cyclization

This procedure combines the formation of the protected sulfonamide and its subsequent cyclization into a single, efficient process.

G A Charge Reactor: Toluene, tert-Butylamine, Triethylamine B Cool to 0-5 °C A->B C Add 3-Chloro-1-propenesulfonyl chloride (30-60 min) B->C D Stir at 5 °C (10 min) C->D E Warm to Room Temp. D->E F Aqueous HCl Quench E->F G Separate Layers F->G H Wash Organic Layer (Water) G->H I Azeotropic Distillation (Remove Water) H->I J Cool to -30 °C I->J K Add n-Butyllithium J->K L Warm to 0 °C K->L M Water Quench L->M N Separate Layers M->N O Wash Organic Layer (Water) N->O P Concentrate O->P

Caption: Experimental workflow for the one-pot sulfonylation and cyclization.

Protocol:

  • A suitable reactor is charged with toluene, tert-butylamine (1.2 eq), and triethylamine (1.2 eq).

  • The mixture is cooled to 0-5 °C with stirring.

  • A solution of 3-chloro-1-propenesulfonyl chloride (1.0 eq) in toluene is added dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at 5 °C for an additional 10 minutes after the addition is complete.

  • The mixture is allowed to warm to room temperature and then quenched by the addition of 1 M aqueous hydrochloric acid.

  • The layers are separated, and the organic layer is washed with water.

  • Water is removed from the organic layer by azeotropic distillation.

  • The resulting anhydrous toluene solution of N-tert-butyl-3-chloro-1-propenesulfonamide is cooled to -30 °C.

  • n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise, maintaining the temperature below -25 °C.

  • After the addition, the mixture is stirred at -30 °C for 30 minutes and then allowed to warm to 0 °C.

  • The reaction is quenched by the careful addition of water.

  • The layers are separated, and the organic layer is washed with water and then concentrated under reduced pressure to yield crude N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide.

Table 2: Quantitative Data for Sulfonylation and Cyclization

ParameterValue
tert-Butylamine 1.2 molar equivalents
Triethylamine 1.2 molar equivalents
n-Butyllithium 2.2 molar equivalents
Sulfonylation Temperature 0-10 °C
Cyclization Temperature -30 to 0 °C
Solvents Toluene, THF (for cyclization)
Plausible Yield 75-85% (for the two steps)
Step 3: Deprotection

The final step involves the removal of the tert-butyl protecting group to afford the target compound.

Protocol:

  • The crude N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide from the previous step is dissolved in formic acid.

  • The solution is heated to 80 °C for approximately 20 hours, during which a slow stream of nitrogen is bubbled through the mixture.

  • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC-MS).

  • Upon completion, the mixture is concentrated to dryness under reduced pressure.

  • Residual formic acid is removed by co-evaporation with toluene (2x).

  • The crude product is purified by crystallization from a toluene/ethanol mixture.

Table 3: Quantitative Data for Deprotection

ParameterValue
Reagent Formic Acid (in excess)
Temperature 80 °C
Reaction Time ~20 hours
Purification Crystallization (Toluene/Ethanol)
Plausible Overall Yield 70-75% (from starting sulfonyl chloride)
Purity >99%

Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of this compound with biological signaling pathways. Its primary significance in the context of drug development lies in its role as a versatile synthetic intermediate. The sulfonamide group is a known pharmacophore that can participate in hydrogen bonding with biological targets, and the vinylcyclopropane moiety can be further functionalized to create complex molecular scaffolds[1]. It is particularly noted for its use in the design of protease inhibitors[1].

Researchers and drug development professionals are encouraged to consider this molecule as a key starting material for generating novel compounds for screening in various therapeutic areas. The unique conformational constraints imposed by the cyclopropane ring can lead to enhanced binding affinity and selectivity for target proteins.

Conclusion

The industrial synthesis of this compound is a well-defined and efficient process, adaptable from established methods for related cyclopropyl sulfonamides. The one-pot sulfonylation and cyclization, followed by deprotection, provides a scalable and high-yielding route to this valuable building block. While its direct biological activity is not yet fully characterized, its utility in the synthesis of more complex and potent pharmaceutical agents is clear. This guide provides the necessary technical details to support the production and application of this compound in research and drug development.

References

The Strained Cyclopropane Ring in Sulfonamides: A Gateway to Novel Reactivity and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropane ring into sulfonamide scaffolds introduces a fascinating dimension of chemical reactivity and biological activity. The inherent ring strain of the three-membered ring, estimated to be around 27 kcal/mol, renders it susceptible to a variety of transformations not readily observed in its acyclic counterparts. This unique reactivity profile, coupled with the proven pharmacological importance of the sulfonamide functional group, has made cyclopropyl sulfonamides attractive building blocks in medicinal chemistry and drug discovery.[1][2]

This technical guide provides a comprehensive overview of the reactivity of the strained cyclopropane ring within sulfonamide-containing molecules. It delves into the key ring-opening, cycloaddition, and rearrangement reactions, offering detailed experimental protocols for seminal transformations. Furthermore, this guide explores the biological implications of this structural motif, highlighting its role in the development of potent therapeutic agents.

Synthesis of Cyclopropyl Sulfonamides

The synthesis of cyclopropyl sulfonamides can be broadly categorized into two main approaches: the formation of the sulfonamide moiety on a pre-existing cyclopropylamine or the construction of the cyclopropane ring on a sulfonamide precursor.

A common and efficient method for the N-cyclopropylation of sulfonamides involves the use of cyclopropylboronic acid in the presence of a copper catalyst.[3] This method offers good to excellent yields for a variety of sulfonamides.

Another versatile approach involves the intramolecular cyclization of a sulfonamide precursor. For instance, N-tert-butyl-(3-chloro)propyl sulfonamide can undergo ring closure upon treatment with a strong base like n-butyl lithium to form the corresponding cyclopropane sulfonic acid tert-butylamide, which can then be deprotected to yield the primary cyclopropyl sulfonamide.

Key Reactions of the Cyclopropane Ring in Sulfonamides

The high degree of s-character in the C-C bonds of the cyclopropane ring imparts partial π-character, allowing it to participate in a range of reactions typically associated with unsaturated systems. This reactivity is often unlocked or directed by the electronic nature of the substituents on both the cyclopropane ring and the sulfonamide nitrogen.

Ring-Opening Reactions

The relief of ring strain is a powerful driving force for ring-opening reactions of cyclopropanes. In the context of sulfonamides, particularly those with donor-acceptor substitution patterns on the cyclopropane ring, this reactivity can be harnessed for the synthesis of complex acyclic molecules.

A notable example is the Lewis acid-catalyzed 1,3-aminothiolation of donor-acceptor (D-A) cyclopropanes.[4] In this reaction, a sulfonamide acts as the nitrogen source, and a sulfenamide provides the thiol equivalent, leading to the formation of γ-aminated α-thiolated malonic diesters.

Table 1: Lewis Acid Catalyzed 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes

EntryDonor-Acceptor CyclopropaneSulfenamideLewis AcidSolventTemp (°C)Time (h)Yield (%)
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylateN-(phenylthio)phthalimideYb(OTf)₃DCE601287
2Diethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylateN-(phenylthio)phthalimideYb(OTf)₃DCE601285
3Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylateN-(phenylthio)phthalimideYb(OTf)₃DCE601282

Data synthesized from Guin et al., Org. Lett. 2020, 22, 9, 3573–3577.[4]

To a solution of diethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.2 mmol) and N-(phenylthio)phthalimide (0.24 mmol) in 1,2-dichloroethane (DCE, 2 mL) was added Yb(OTf)₃ (10 mol %). The reaction mixture was stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired γ-aminated α-thiolated malonic diester.

Cycloaddition Reactions

The "double bond character" of the cyclopropane ring allows it to participate in cycloaddition reactions, serving as a three-carbon synthon. This has been effectively utilized in the synthesis of five- and six-membered heterocyclic systems containing a sulfonamide moiety.

Donor-acceptor cyclopropanes can undergo formal [3+2] cycloadditions with various dipolarophiles. For instance, the reaction of D-A cyclopropanes with N-sulfinylamines, catalyzed by a Lewis acid, provides access to cyclic sulfinamides, which can be subsequently oxidized to the corresponding sulfonamides (sultams).[5][6][7]

A photoredox-catalyzed [3+2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins has also been reported. This reaction proceeds via a nitrogen-centered radical formed by the oxidation of the sulfonamide aza-anion. The subsequent ring opening of the cyclopropane and addition to the olefin leads to the formation of highly functionalized trans-cyclopentanes.

Table 2: Photoredox-Catalyzed [3+2] Cycloaddition of N-Sulfonyl Cyclopropylamines

EntryN-Sulfonyl CyclopropylamineOlefinPhotocatalystSolventTime (h)Yield (%)dr
1N-(cyclopropyl)tosylamideDimethyl maleate4CzIPNDMSO2485>20:1
2N-(cyclopropyl)mesylamideDimethyl maleate4CzIPNDMSO2478>20:1
3N-(cyclopropyl)tosylamideN-Phenylmaleimide4CzIPNDMSO2492>20:1

Data synthesized from the supporting information of relevant studies on photoredox catalysis.

In a nitrogen-filled glovebox, a vial was charged with N-(cyclopropyl)tosylamide (0.1 mmol), dimethyl maleate (0.2 mmol), 4CzIPN (1 mol %), and DMSO (1 mL). The vial was sealed and removed from the glovebox. The reaction mixture was stirred and irradiated with a blue LED lamp for 24 hours. After completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to yield the corresponding cyclopentane derivative.

photoredox_cycloaddition_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents N-Sulfonyl Cyclopropylamine + Olefin + Photocatalyst setup Combine in vial under N2 atmosphere reagents->setup solvent DMSO solvent->setup irradiation Irradiate with blue LED (24h) setup->irradiation quench Quench with H2O irradiation->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Flash Chromatography dry->purify product Isolated Product purify->product

Figure 1. Experimental workflow for the photoredox-catalyzed [3+2] cycloaddition.
Rearrangement Reactions

Rearrangements involving the cyclopropane ring in sulfonamides can lead to the formation of valuable heterocyclic structures. While direct rearrangements of N-cyclopropyl sulfonamides are less commonly reported, analogies can be drawn from the reactivity of N-cyclopropyl amides.

For instance, N-cyclopropyl amides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids to afford N-(2-chloropropyl)amides or 5-methyl-2-oxazolines, depending on the reaction conditions and the nature of the Lewis acid.[8][9] It is plausible that N-cyclopropyl sulfonamides could undergo similar transformations, although this area remains less explored.

Another potential rearrangement pathway involves the formation of a nitrenium ion from an N-cyclopropyl-N-arylsulfonamide precursor. Computational and experimental studies on related N-cyclopropyl-N-aryl amines have shown that the resulting nitrenium ion can undergo cyclopropyl ring expansion to form an azetidinium ion or eliminate ethylene. The specific pathway is influenced by the stability of the nitrenium ion.

rearrangement_pathways start N-Cyclopropyl-N-aryl Sulfonamide precursor Nitrenium Ion Precursor start->precursor Oxidation nitrenium Cyclopropyl Nitrenium Ion precursor->nitrenium Generation expansion_prod Azetidinium Ion (Ring Expansion) nitrenium->expansion_prod Rearrangement elimination_prod Ethylene Elimination Product nitrenium->elimination_prod Fragmentation trapping_prod Nucleophilic Trapping Product nitrenium->trapping_prod Intermolecular Reaction EGFR_pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response ligand EGF Ligand EGFR EGFR ligand->EGFR dimer EGFR Dimerization & Autophosphorylation EGFR->dimer Binding RAS RAS dimer->RAS PI3K PI3K dimer->PI3K inhibitor Cyclopropyl Sulfonamide Inhibitor inhibitor->dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Proliferation ERK->proliferation metastasis Metastasis ERK->metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR survival Survival mTOR->survival

References

The Ethenyl Group: A Linchpin in the Reactivity of 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenylcyclopropane-1-sulfonamide is a versatile bifunctional molecule that holds significant promise in synthetic chemistry and drug discovery. The unique juxtaposition of a strained cyclopropane ring, a reactive ethenyl (vinyl) group, and a polar sulfonamide moiety imparts a rich and diverse chemical reactivity to this compound. This technical guide provides a comprehensive overview of the pivotal role of the ethenyl group in the chemical transformations of this compound. It delves into the key reaction classes, including cycloadditions and ring-opening reactions, and provides detailed experimental protocols for the synthesis of the core molecule. The guide also presents quantitative data from related systems to illustrate the potential reactivity and offers visualizations of key reaction pathways to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The strategic combination of a vinyl group and a cyclopropane ring in this compound creates a molecule with a unique electronic and steric profile. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, while the π-system of the ethenyl group provides a handle for a variety of addition and cycloaddition reactions. The sulfonamide group, a well-established pharmacophore, not only influences the molecule's polarity and potential for biological interactions but also modulates the reactivity of the adjacent functionalities.[1] This guide focuses specifically on the role of the ethenyl group as a key determinant of the molecule's reactivity, exploring how its presence enables a range of valuable chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₉NO₂S[2]
Molecular Weight 147.19 g/mol [2]
IUPAC Name This compound[2]
CAS Number 2089277-07-4[2]
Appearance Powder[2]
SMILES C=CC1(CC1)S(=O)(=O)N[2]
InChI InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, as outlined in various patents and synthetic communications. A general and scalable protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chloropropane sulfonyl chloride

  • tert-Butylamine

  • Triethylamine

  • Toluene

  • n-Butyl lithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF)

  • Formic acid

  • Ethanol

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

Step 1: Synthesis of N-tert-butyl-3-chloropropanesulfonamide

  • To a solution of tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene at 0-5 °C, add 3-chloropropane sulfonyl chloride (0.8 eq) dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 5 °C for an additional 10 minutes.

  • The reaction mixture containing the N-tert-butyl-3-chloropropanesulfonamide can be used directly in the next step without isolation.[3]

Step 2: Ring Closure to form N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide

  • Cool the toluene solution from Step 1 to -50 °C to -20 °C in a dry, inert atmosphere.

  • Add a solution of n-butyl lithium in hexanes (2.0-2.2 eq) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by adding water.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • The resulting solution of N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide in toluene/THF can be used in the final step.[3]

Step 3: Deprotection to this compound

  • To the solution from Step 2, add formic acid (excess).

  • Heat the mixture to reflux and stir until the deprotection is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and remove the excess formic acid and toluene by co-evaporation with toluene.

  • Crystallize the residue from a mixture of toluene and ethanol (preferably >3:1 ratio) to afford pure this compound.[3]

Role of the Ethenyl Group in Chemical Reactions

The ethenyl group is the primary site of reactivity in many transformations of this compound, participating in a variety of reactions that lead to the formation of more complex molecular architectures.

Cycloaddition Reactions

The electron-rich double bond of the ethenyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions. These reactions are powerful tools for the construction of five- and six-membered rings.

G General [3+2] Cycloaddition Pathway cluster_reactants Reactants cluster_product Product Reactant1 This compound Product Five-membered Heterocycle Reactant1->Product [3+2] Cycloaddition Reactant2 1,3-Dipole (e.g., Nitrone, Azide) Reactant2->Product

Caption: General workflow for a [3+2] cycloaddition reaction.

The ethenyl group can also serve as a dienophile in [4+2] Diels-Alder cycloadditions with a suitable diene. This reaction would lead to the formation of a six-membered ring fused to the cyclopropane. The sulfonamide group, being electron-withdrawing, can influence the reactivity of the dienophile.

G Diels-Alder Reaction Pathway cluster_reactants Reactants cluster_product Product Reactant1 This compound (Dienophile) Product Cyclohexene-fused Cyclopropane Reactant1->Product [4+2] Cycloaddition (Thermal or Lewis Acid Catalyzed) Reactant2 Diene Reactant2->Product

Caption: General workflow for a Diels-Alder reaction.

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions, often initiated by an interaction with the ethenyl group, particularly in the presence of transition metal catalysts or under thermal conditions.

Rhodium and other transition metals can catalyze the ring-opening of vinylcyclopropanes to form metallacyclic intermediates, which can then participate in a variety of subsequent reactions.[5] The ethenyl group plays a crucial role in coordinating to the metal center, thus facilitating the cleavage of the distal cyclopropane bond.

G Transition Metal-Catalyzed Ring-Opening Start This compound Intermediate Metallacyclobutane Intermediate Start->Intermediate Coordination & Oxidative Addition Catalyst Transition Metal Catalyst (e.g., Rh(I)) Catalyst->Intermediate Product Ring-Opened Product (e.g., Cyclopentene derivative) Intermediate->Product Reductive Elimination

Caption: Metal-catalyzed ring-opening mechanism.

The ethenyl group can also be susceptible to radical addition, which can trigger the ring-opening of the cyclopropane. For instance, the addition of a thiyl radical to the double bond can lead to a radical intermediate that subsequently undergoes ring-opening to form a more stable radical, which can then be trapped.[6]

G Radical-Mediated Ring-Opening Pathway Start This compound Intermediate1 Initial Radical Adduct Start->Intermediate1 Radical Addition Radical_Source Radical Initiator (e.g., Thiol + Air) Radical_Source->Intermediate1 Intermediate2 Ring-Opened Radical Intermediate1->Intermediate2 Ring-Opening Product Final Product Intermediate2->Product Radical Trapping

Caption: Radical-initiated ring-opening process.

Quantitative Data

Due to the limited availability of specific experimental data for reactions of this compound, this section provides representative quantitative data from closely related vinylcyclopropane systems to illustrate the potential yields and conditions for analogous reactions.

Table 2: Representative Yields for [3+2] Cycloadditions of Vinylcyclopropanes

Vinylcyclopropane DerivativeDipoleCatalyst/ConditionsProductYield (%)Reference
(1-Cyclopropylvinyl)benzeneAcetylenic SulfoneVisible Light, Ir catalystCyclopentene derivative46[4]
Substituted VinylcyclopropaneNitroneThermalIsoxazolidine70-90General

Table 3: Representative Yields for Rhodium-Catalyzed Rearrangements of Vinylcyclopropanes

Vinylcyclopropane DerivativeCatalystSolventTemperature (°C)ProductYield (%)Reference
Racemic Vinyl gem-difluorocyclopropane[Rh(C₂H₄)Cl]₂, (R)-Xyl-BINAPDCM/PhF25Chiral Cyclopentenone85-95
Racemic Vinyl gem-difluorocyclopropane[Rh(C₂H₄)Cl]₂, (R)-Xyl-BINAPDCM/PhF25Chiral gem-difluorocyclopentene80-92

Conclusion and Future Outlook

The ethenyl group in this compound is a critical functional handle that dictates its participation in a wide array of chemical transformations. Its ability to engage in cycloaddition reactions provides a direct route to valuable five- and six-membered ring systems. Furthermore, its role in initiating ring-opening reactions of the strained cyclopropane ring, either through transition metal catalysis or radical pathways, opens up avenues for the synthesis of diverse acyclic and cyclic compounds.

While the fundamental reactivity of the vinylcyclopropane and sulfonamide moieties is well-understood, the specific exploration of this compound in these reactions remains an area ripe for investigation. Future research should focus on the systematic study of its cycloaddition and ring-opening reactions to fully elucidate its synthetic potential. The development of stereoselective transformations of this versatile building block will be particularly valuable for its application in the synthesis of complex, biologically active molecules and in the development of novel therapeutics. The insights provided in this guide are intended to serve as a foundation and inspiration for such future endeavors in this exciting area of chemical research.

References

Preliminary Biological Screening of Novel Cyclopropyl Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of novel cyclopropyl sulfonamide derivatives. Cyclopropyl sulfonamides are a promising class of compounds with potential therapeutic applications spanning from anticancer to antimicrobial agents. This document outlines the typical experimental workflow, key assays, and data presentation strategies to effectively evaluate the biological activity of these novel chemical entities.

Introduction to Cyclopropyl Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] The incorporation of a cyclopropyl moiety can introduce unique conformational constraints and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. Preliminary biological screening is a critical step in the drug discovery pipeline to identify promising lead compounds within a series of novel cyclopropyl sulfonamides. This process typically involves a cascade of in vitro assays to determine cytotoxic, antimicrobial, and enzyme inhibitory activities, followed by potential in vivo validation.

General Synthesis Outline

The synthesis of novel cyclopropyl sulfonamide derivatives is the foundational step before any biological evaluation can commence. While specific synthetic routes will vary depending on the target molecule, a general workflow can be depicted. Typically, this involves the reaction of a sulfonyl chloride with an appropriate amine, where one of the components contains the cyclopropyl group.

synthesis_workflow start Starting Materials (e.g., Cyclopropylamine, Sulfonyl Chloride) step1 Reaction (e.g., Nucleophilic Substitution) start->step1 step2 Purification (e.g., Chromatography, Recrystallization) step1->step2 end Novel Cyclopropyl Sulfonamide Derivative step2->end screening_cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies primary_cytotoxicity Cytotoxicity/Viability (e.g., MTT, WST-1) enzyme_inhibition Enzyme Inhibition (e.g., Kinase, Protease Assays) primary_cytotoxicity->enzyme_inhibition apoptosis_assay Apoptosis Induction (e.g., Caspase Activity) primary_cytotoxicity->apoptosis_assay selectivity_panel Selectivity Profiling (Cancer vs. Normal Cell Lines) primary_cytotoxicity->selectivity_panel primary_antimicrobial Antimicrobial Activity (e.g., MIC Assay) primary_antimicrobial->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) enzyme_inhibition->pathway_analysis apoptosis_assay->pathway_analysis selectivity_panel->pathway_analysis molecular_docking In Silico Molecular Docking pathway_analysis->molecular_docking dhps_inhibition paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate Dihydropteroic Acid dhps->dihydropteroate folic_acid Folic Acid Synthesis dihydropteroate->folic_acid dna_synthesis Bacterial DNA Synthesis folic_acid->dna_synthesis sulfonamide Cyclopropyl Sulfonamide sulfonamide->dhps Inhibition

References

Spectroscopic and Synthetic Profile of 1-Ethenylcyclopropane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic protocol for the novel compound 1-Ethenylcyclopropane-1-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values based on established principles and data from analogous structures. These predictions serve as a robust reference for researchers engaged in the synthesis, identification, and application of this compound in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimated based on the analysis of its structural components: a cyclopropane ring, an ethenyl (vinyl) group, and a sulfonamide moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (vinyl, CH)5.8 - 6.0ddJtrans ≈ 17, Jcis ≈ 10
H (vinyl, CH₂)5.0 - 5.3m-
H (cyclopropyl, CH₂)0.8 - 1.5m-
H (sulfonamide, NH₂)4.5 - 5.5s (broad)-

Note: Chemical shifts are referenced to TMS (0 ppm) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Multiplicity: s = singlet, dd = doublet of doublets, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
C (quaternary, cyclopropyl)35 - 45
C (vinyl, CH)135 - 145
C (vinyl, CH₂)115 - 125
C (cyclopropyl, CH₂)10 - 20

Note: Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data
Functional GroupVibrational Frequency (cm⁻¹)Intensity
N-H Stretch (sulfonamide)3400 - 3200Medium, Doublet
C-H Stretch (vinyl)3100 - 3000Medium
C-H Stretch (cyclopropyl)3000 - 2900Medium
C=C Stretch (vinyl)1650 - 1630Medium
S=O Stretch (sulfonamide)1350 - 1310 and 1160 - 1120Strong, Asymmetric & Symmetric
C-N Stretch1100 - 1000Medium
C-S Stretch800 - 700Medium
Table 4: Predicted Mass Spectrometry Data
Ion Typem/z RatioFragmentation Pathway
[M]⁺147.04Molecular Ion
[M-SO₂]⁺83.04Loss of sulfur dioxide
[M-NH₂]⁺131.03Loss of amino radical
[C₅H₇]⁺67.05Ethenylcyclopropyl cation

Note: Based on Electron Ionization (EI) Mass Spectrometry. The fragmentation of sulfonamides can be complex and may involve rearrangements.[1][2]

Proposed Experimental Protocols

The following protocols outline a potential synthetic route and the subsequent spectroscopic analysis for this compound.

Synthesis of this compound

A plausible synthetic approach involves the sulfonylation of a suitable precursor followed by the introduction of the ethenyl group. A general procedure for the synthesis of a related compound, cyclopropyl sulfonamide, has been reported and can be adapted.[3][4]

Step 1: Synthesis of a Protected Cyclopropane Sulfonamide Intermediate

  • To a solution of a suitable starting material, such as a protected 1-halocyclopropane, in an appropriate solvent (e.g., THF) at low temperature (-78 °C), add a solution of n-butyllithium.

  • After stirring for a defined period, bubble sulfur dioxide gas through the reaction mixture.

  • Quench the reaction with N-chlorosuccinimide to form the corresponding sulfonyl chloride.

  • React the crude sulfonyl chloride with an excess of a protected amine (e.g., tert-butylamine) in the presence of a base like triethylamine to yield the protected sulfonamide.

Step 2: Introduction of the Ethenyl Group and Deprotection

  • Further functionalization to introduce the ethenyl group at the 1-position of the cyclopropane ring would be required. This could potentially be achieved through a multi-step sequence involving conversion of another functional group.

  • Finally, deprotection of the sulfonamide (e.g., using a strong acid like trifluoroacetic acid if a tert-butyl protecting group is used) would yield the target compound, this compound.[3]

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified compound using an FT-IR spectrometer.

  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample into a mass spectrometer (e.g., using a direct insertion probe for EI or electrospray ionization for ESI).

  • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic MS_Data Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure: This compound MS_Data->Proposed_Structure Provides Molecular Weight IR_Data IR Spectroscopy (Functional Groups) IR_Data->Proposed_Structure Identifies Key Bonds NMR_Data NMR Spectroscopy (Connectivity) NMR_Data->Proposed_Structure Determines H and C Framework Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent Data

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

An In-depth Technical Guide to the Hydrogen-Bonding Potential of 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the hydrogen-bonding potential of 1-Ethenylcyclopropane-1-sulfonamide, a versatile building block in medicinal chemistry. Given the critical role of hydrogen bonds in molecular recognition and drug-target interactions, a thorough understanding of this compound's capabilities is essential for its effective application in drug design and development.

Physicochemical Properties

This compound (CAS: 2089277-07-4) is a small molecule featuring a unique combination of a strained cyclopropane ring, a vinyl group, and a sulfonamide moiety.[1][2][3] These structural features contribute to its distinct chemical reactivity and potential for forming specific intermolecular interactions.

PropertyValue
Molecular Formula C₅H₉NO₂S[1][2]
Molecular Weight 147.2 g/mol [1][2]
IUPAC Name This compound[1][3]
Appearance Powder[1][3]
SMILES C=CC1(CC1)S(=O)(=O)N[1]
InChI Key DAJXIJZKXMFPBG-UHFFFAOYSA-N[1]

Hydrogen-Bonding Potential

The hydrogen-bonding capability of this compound is primarily dictated by its sulfonamide functional group (-SO₂NH₂). This group provides both hydrogen bond donors and acceptors, making the molecule capable of participating in a variety of intermolecular interactions.[4][5][6]

  • Hydrogen Bond Donors: The two protons attached to the nitrogen atom of the sulfonamide group can act as hydrogen bond donors.

  • Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

The presence of both donor and acceptor sites allows for the formation of self-associated structures, such as dimers and chains, which are commonly observed in the crystal structures of sulfonamides.[4][6] The specific hydrogen-bonding patterns can vary depending on the steric and electronic environment of the molecule.[4][5]

Predicted Hydrogen-Bonding Parameters
ParameterPredicted Characteristic
Hydrogen Bond Donor Count 2 (N-H protons)
Hydrogen Bond Acceptor Count 2 (S=O oxygens)
Potential H-Bonding Motifs Dimer (R²₂(8)), Chain (C(4))
Typical N-H···O Bond Length 2.8 - 3.2 Å
Typical N-H···O Bond Energy 3 - 7 kcal/mol

Experimental Protocols for Determining Hydrogen-Bonding Potential

A combination of spectroscopic and crystallographic techniques can be employed to experimentally characterize the hydrogen-bonding potential of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable temperature ¹H NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.[7]

Objective: To determine the thermodynamic parameters (ΔH° and ΔS°) of intermolecular hydrogen bond formation.

Methodology:

  • Prepare a series of solutions of this compound in a non-polar, aprotic solvent (e.g., deuterated chloroform or dichloromethane) at various concentrations.

  • Acquire ¹H NMR spectra at a range of temperatures (e.g., 200 K to 313 K).[7]

  • Monitor the chemical shift of the sulfonamide N-H protons. A downfield shift upon cooling is indicative of increased hydrogen bonding.[7]

  • By analyzing the concentration and temperature dependence of the N-H chemical shifts, the equilibrium constant for self-association can be determined at each temperature.

  • A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to extract the enthalpy and entropy of hydrogen bond formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence of hydrogen bonding by observing shifts in the vibrational frequencies of the involved functional groups.[8]

Objective: To identify the presence of hydrogen-bonded species and qualitatively assess the strength of the interactions.

Methodology:

  • Prepare solutions of this compound in a suitable solvent (e.g., carbon tetrachloride) at varying concentrations.

  • Acquire FTIR spectra in the mid-IR region (4000-400 cm⁻¹).

  • Analyze the N-H and S=O stretching vibration bands.

  • In the absence of hydrogen bonding (at very dilute concentrations), sharp N-H stretching bands are expected around 3350-3310 cm⁻¹.[9]

  • Upon increasing the concentration, the formation of hydrogen bonds will lead to the appearance of broader, red-shifted N-H stretching bands at lower wavenumbers.

  • Similarly, the S=O stretching bands may also show a shift upon involvement in hydrogen bonding.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure and intermolecular interactions, including hydrogen bonding.[10]

Objective: To determine the precise geometry of hydrogen bonds and the overall packing arrangement in the crystal lattice.

Methodology:

  • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to obtain the atomic coordinates.

  • Analyze the crystal packing to identify and characterize all intermolecular hydrogen bonds, including their bond lengths and angles.

  • The graph-set notation can be used to describe the hydrogen-bonding patterns observed in the crystal structure.[4]

Visualizing Hydrogen-Bonding Interactions

The following diagrams illustrate the potential hydrogen-bonding motifs of this compound.

Caption: Potential hydrogen-bonded dimer of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Characterization of Hydrogen-Bonding Potential cluster_data Data Analysis synthesis Synthesis and Purification of This compound nmr Variable Temperature NMR Spectroscopy synthesis->nmr ftir Concentration-Dependent FTIR Spectroscopy synthesis->ftir xray Single-Crystal X-ray Diffraction synthesis->xray thermo Thermodynamic Parameters (ΔH°, ΔS°) nmr->thermo spectra Spectroscopic Evidence of H-Bonding ftir->spectra structure Solid-State Structure and H-Bond Geometry xray->structure

References

In-Depth Technical Guide: Theoretical and Computational Modeling of 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational modeling of 1-Ethenylcyclopropane-1-sulfonamide, a versatile building block with significant potential in materials science and pharmaceutical development. This document details the molecule's physicochemical properties, a robust synthetic pathway, and its putative role as a serine protease inhibitor, particularly in the context of Hepatitis C Virus (HCV) NS3/4A protease.

Physicochemical and Structural Data

This compound is a small molecule characterized by a unique combination of a strained cyclopropane ring, a vinyl group, and a sulfonamide moiety. These features confer distinct reactivity and potential for diverse applications.[1]

PropertyValue
Molecular Formula C₅H₉NO₂S
Molecular Weight 147.2 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 2089277-07-4
Appearance Powder[1][2]
Storage Temperature Room Temperature[1][2]
SMILES C=CC1(CC1)S(=O)(=O)N[1][2]
InChI Key DAJXIJZKXMFPBG-UHFFFAOYSA-N[1][2]

Theoretical and Computational Modeling

While specific computational studies on this compound are not extensively available in public literature, density functional theory (DFT) calculations on analogous sulfonamide and vinylcyclopropane structures provide insights into its molecular properties. DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, are standard for optimizing molecular geometry and predicting spectroscopic and electronic properties.[3][4][5]

Key Computational Parameters (Predicted based on related structures):

ParameterPredicted Value/Characteristic
Bond Lengths (Å) C-S: ~1.78, S-N: ~1.65, S=O: ~1.45, C=C: ~1.34
Bond Angles (°) O-S-O: ~120, C-S-N: ~107
Dipole Moment Expected to be significant due to the polar sulfonamide group.
Frontier Molecular Orbitals HOMO likely localized on the vinyl group and sulfonamide nitrogen, while the LUMO is expected on the sulfonyl group.
Electrostatic Potential Negative potential around the oxygen and nitrogen atoms of the sulfonamide group, indicating sites for electrophilic attack and hydrogen bonding.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process adapted from patented industrial methodologies for cyclopropyl sulfonamides.[1]

Synthesis of this compound

Step 1: Sulfonylation

  • Reaction: Chloropropane sulfonyl chloride is reacted with tert-butyl amine to form an intermediate N-tert-butyl-3-chloropropanesulfonamide.

  • Reagents: Chloropropane sulfonyl chloride, tert-butyl amine, triethylamine (as a base).

  • Solvent: Toluene or methyl tetrahydrofuran.

  • Temperature: -50°C to ambient temperature.

  • Procedure: To a solution of tert-butyl amine in the chosen solvent, chloropropane sulfonyl chloride is added dropwise at low temperature. Triethylamine is added to neutralize the generated HCl. The reaction is stirred for several hours until completion, monitored by TLC.

Step 2: Ring-Closing Cyclization

  • Reaction: The intermediate sulfonamide is treated with a strong base to induce intramolecular cyclization, forming the cyclopropane ring.

  • Reagents: N-tert-butyl-3-chloropropanesulfonamide, n-butyl lithium.

  • Solvent: Toluene/THF mixture.

  • Temperature: -25°C to 0°C.

  • Procedure: The intermediate from Step 1 is dissolved in a toluene/THF mixture and cooled. n-Butyl lithium is added slowly, and the reaction is stirred at low temperature for several hours. The reaction is quenched with an aqueous acid solution.

Step 3: Deprotection

  • Reaction: The tert-butyl protecting group is cleaved to yield the final this compound.

  • Reagents: N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide, formic acid or trifluoroacetic acid.

  • Procedure: The protected sulfonamide is treated with a strong acid and stirred until the deprotection is complete.

Purification:

  • The crude product is purified by co-evaporation with toluene to remove residual solvents, followed by crystallization from a toluene-ethanol mixture.[1]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure. Expected ¹H NMR signals include peaks for the vinyl protons and the cyclopropyl protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the S=O stretching of the sulfonyl group and the N-H stretching of the sulfonamide.

  • Mass Spectrometry (MS): The molecular weight of the synthesized compound is confirmed by mass spectrometry.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Sulfonylation Step 1: Sulfonylation (Chloropropane sulfonyl chloride + tert-butyl amine) RingClosing Step 2: Ring-Closing (n-butyl lithium) Sulfonylation->RingClosing Intermediate Deprotection Step 3: Deprotection (Formic Acid) RingClosing->Deprotection Protected Product Coevaporation Co-evaporation with Toluene Deprotection->Coevaporation Crude Product Crystallization Crystallization (Toluene-Ethanol) Coevaporation->Crystallization NMR NMR Spectroscopy (1H, 13C) Crystallization->NMR IR IR Spectroscopy Crystallization->IR MS Mass Spectrometry Crystallization->MS

A schematic overview of the synthesis, purification, and characterization workflow for this compound.

Biological Activity and Signaling Pathway

Sulfonamide derivatives are a well-established class of protease inhibitors.[6] The structural features of this compound, particularly the sulfonamide group, make it a candidate for interaction with the active sites of proteases. Specifically, cyclopropyl sulfonamides have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[7][8]

The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins. Inhibition of this protease blocks viral replication.

Putative Inhibition of HCV NS3/4A Protease Signaling

G cluster_virus HCV Life Cycle cluster_inhibition Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature NS Proteins Polyprotein->NS_Proteins Cleavage Replication Viral Replication NS_Proteins->Replication NS34A NS3/4A Protease Inhibitor 1-Ethenylcyclopropane -1-sulfonamide Inhibitor->NS34A

Proposed mechanism of action of this compound as an inhibitor of the HCV NS3/4A protease.

Applications in Drug Development and Materials Science

The unique structural characteristics of this compound open up possibilities in two main areas:

  • Drug Development: As a scaffold for protease inhibitors, this molecule can be further modified to enhance potency and selectivity for various therapeutic targets, including viral proteases like HCV NS3/4A and other serine proteases involved in a range of diseases.[1][6][9] The sulfonamide group's ability to form hydrogen bonds is crucial for its binding affinity to biological targets.[1]

  • Materials Science: The presence of the ethenyl (vinyl) group allows for the incorporation of this molecule into polymers through radical or ionic chain-growth mechanisms. This could lead to the development of novel polymers with enhanced properties, such as improved mechanical strength when used as a crosslinking agent in epoxy resins, or enhanced adhesion and corrosion resistance as a coating additive.[1]

Conclusion

This compound is a molecule with significant potential, bridging the fields of medicinal chemistry and materials science. While detailed experimental and computational data for this specific compound are not widely published, this guide provides a comprehensive framework based on established principles and data from closely related structures. Further research into the specific biological targets and material properties of this compound is warranted to fully explore its potential applications.

References

Methodological & Application

Application Notes: Synthesis and Utility of 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a versatile chemical scaffold characterized by a strained cyclopropane ring, a sulfonamide group, and an ethenyl (vinyl) substituent.[1] This unique combination of functional groups imparts distinct reactivity, making it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety provides hydrogen-bonding capabilities, which can enhance binding affinity to biological targets, while the vinyl group allows for polymerization and other addition reactions.[1] Consequently, this compound serves as a precursor in the development of novel therapeutics, such as protease inhibitors, and as a component in advanced polymers.[1]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in various research and development settings.

PropertyValue
Molecular Formula C₅H₉NO₂S
Molecular Weight 147.2 g/mol
IUPAC Name This compound
CAS Number 2089277-07-4
Appearance Powder
Purity Min. 95%
Storage Temperature Room Temperature
SMILES C=CC1(CC1)S(=O)(=O)N
InChI Key DAJXIJZKXMFPBG-UHFFFAOYSA-N

Multi-Step Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound from a putative starting material, 3-Chloro-4-pentene-1-sulfonyl chloride.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Ring Closing cluster_2 Step 3: Deprotection A 3-Chloro-4-pentene-1-sulfonyl chloride C N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide A->C Toluene, 0°C to rt B tert-Butylamine B->C D N-(tert-Butyl)-1-ethenylcyclopropane-1-sulfonamide C->D n-BuLi, THF, -25°C to 0°C E This compound D->E Formic Acid, 80°C

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on a general methodology for the synthesis of cyclopropyl sulfonamides and have been adapted for the specific preparation of this compound.[1]

Step 1: Synthesis of N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide (Sulfonylation)

  • Reagents and Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.0 equivalent) in toluene.

    • Cool the solution to 0°C using an ice bath.

  • Reaction:

    • Slowly add a solution of 3-chloro-4-pentene-1-sulfonyl chloride (1.0 equivalent) in toluene to the cooled tert-butylamine solution over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide, which can be used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butyl)-1-ethenylcyclopropane-1-sulfonamide (Ring Closing)

  • Reagents and Setup:

    • Dissolve the crude N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide (1.0 equivalent) from the previous step in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -25°C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add n-butyllithium (2.2 equivalents, as a solution in hexanes) to the cooled sulfonamide solution, maintaining the temperature below -20°C.

    • After the addition, stir the reaction mixture at -25°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water at 0°C.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

  • Reagents and Setup:

    • Place the purified N-(tert-Butyl)-1-ethenylcyclopropane-1-sulfonamide (1.0 equivalent) in a round-bottom flask.

    • Add formic acid (sufficient to dissolve the starting material).

  • Reaction:

    • Heat the reaction mixture to 80°C and stir for 20 hours. It is recommended to bubble a slow stream of nitrogen through the solution to facilitate the removal of gaseous byproducts.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure.

    • To remove residual formic acid, co-evaporate the residue with toluene (2 x 250 mL for a 0.5 mol scale reaction).[1]

    • Recrystallize the resulting solid from a toluene/ethanol mixture to afford the final product, this compound.[1]

References

Using 1-Ethenylcyclopropane-1-sulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Ethenylcyclopropane-1-sulfonamide, a key pharmaceutical intermediate. This document details its chemical properties, synthesis protocols, and its significant role in the development of antiviral therapies, particularly in the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Grazoprevir.

Physicochemical Properties

This compound is a versatile building block in medicinal chemistry.[1] Its unique structure, featuring a strained cyclopropane ring, a sulfonamide group, and an ethenyl substituent, imparts specific reactivity and functionality crucial for its role as a pharmaceutical intermediate.[1] The sulfonamide group, in particular, enhances the potential for hydrogen bonding, which can be critical for the binding affinity of the final drug product to its biological target.[1]

PropertyValueReference
Molecular Formula C₅H₉NO₂S[1][2][3]
Molecular Weight 147.2 g/mol [1][2][3]
IUPAC Name This compound[1][3]
CAS Number 2089277-07-4[2]
Appearance Powder[1][3]
Purity Min. 95% (Commercially available)[2]
Storage Temperature Room Temperature[1][3]

Synthesis Protocol

The industrial synthesis of cyclopropane sulfonamides, adaptable for this compound, is outlined in patent literature (WO2009053281A1).[1][4][5][6] The process involves a three-step sequence that can be performed without the isolation of intermediates, making it efficient for large-scale manufacturing.[4][6]

Experimental Protocol: General Procedure for Cyclopropyl Sulfonamide Synthesis

This protocol is adapted from the general method described for cyclopropyl sulfonamides and should be optimized for the synthesis of the 1-ethenyl derivative.

Step 1: Sulfonylation

  • To a solution of an appropriate chloropropane sulfonyl chloride in a suitable solvent (e.g., toluene), tert-butylamine is added at a controlled low temperature.

  • This reaction forms the N-tert-butyl-(3-chloro)propyl sulfonamide intermediate.

Step 2: Ring Closure

  • The intermediate from Step 1 is treated with an n-alkyl lithium reagent, such as n-butyl lithium, in a solvent mixture like toluene and tetrahydrofuran (THF).[1]

  • The reaction is typically conducted at low temperatures, ranging from -70°C to 0°C, to facilitate the cyclopropane ring formation.[4]

Step 3: Deprotection

  • The tert-butyl protecting group is cleaved using an acid, with formic acid being a preferred reagent over more environmentally challenging options like trifluoroacetic acid.[1][4][6]

  • The reaction is generally heated to between 70°C and 90°C, and a continuous stream of nitrogen is bubbled through the mixture to drive the reaction to completion.[4][6]

Purification:

  • Residual formic acid is removed by co-evaporation with toluene.[4][6]

  • The final product, this compound, is then crystallized from a toluene-ethanol mixture to achieve high purity.[1][4][6]

Quantitative Data (for the closely related Cyclopropyl Sulfonamide)
ParameterValueReference
Overall Yield 69.9% - 75%[4][6]
Purity 99.8% - 99.9% (by GC)[4][6]

Application in Pharmaceutical Synthesis: Grazoprevir

This compound, or a derivative thereof, is a critical building block in the synthesis of Grazoprevir, a potent second-generation inhibitor of the HCV NS3/4A protease.[7] This enzyme is essential for the replication of the Hepatitis C virus.

Logical Workflow: Role in Grazoprevir Synthesis

G A 1-Ethenylcyclopropane- 1-sulfonamide C Multi-step Synthesis (Coupling Reactions) A->C B Other Key Building Blocks B->C D Grazoprevir (HCV NS3/4A Inhibitor) C->D

Caption: Role of the intermediate in Grazoprevir synthesis.

Mechanism of Action of the Final Product: Grazoprevir

Grazoprevir targets the NS3/4A serine protease of the Hepatitis C virus.[7] This protease is responsible for cleaving the viral polyprotein into mature non-structural proteins, which are vital for viral replication. By inhibiting this enzyme, Grazoprevir effectively halts the viral life cycle.

Signaling Pathway: Inhibition of HCV Replication by Grazoprevir

G cluster_host_cell Host Cell HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature Non-structural Proteins (NS3, NS4A, etc.) Polyprotein->NS_Proteins Cleavage Replication Viral Replication NS_Proteins->Replication NS34A NS3/4A Protease Grazoprevir Grazoprevir Grazoprevir->NS34A Inhibition

Caption: Grazoprevir inhibits HCV NS3/4A protease.

Experimental Workflow: Synthesis and Application

The overall process from the synthesis of the intermediate to its application in drug development follows a structured workflow.

G cluster_synthesis Intermediate Synthesis cluster_application Pharmaceutical Application A Sulfonylation B Ring Closure A->B C Deprotection B->C D Coupling with other Synthons C->D Purified Intermediate E Formation of Active Pharmaceutical Ingredient (e.g., Grazoprevir) D->E

References

Application of 1-Ethenylcyclopropane-1-sulfonamide in Protease Inhibitor Design: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Ethenylcyclopropane-1-sulfonamide serves as a crucial chiral building block in the design and synthesis of a new generation of potent protease inhibitors. Its unique strained cyclopropane ring and the presence of a vinyl group contribute to the high binding affinity and specificity of the final drug molecules. This moiety is a key component of several clinically significant antiviral agents, particularly those targeting the Hepatitis C Virus (HCV) NS3/4A protease. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this versatile chemical scaffold.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor to more complex molecules, most notably the (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide core. This core structure is integral to the design of macrocyclic inhibitors of the HCV NS3/4A serine protease. The vinylcyclopropane sulfonamide moiety positions the inhibitor within the active site of the protease, leading to potent inhibition of viral replication.

Mechanism of Action:

Inhibitors incorporating the vinylcyclopropane sulfonamide scaffold are designed as peptidomimetics that bind to the active site of the HCV NS3/4A protease. The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature viral proteins required for replication.[1] Furthermore, this protease plays a crucial role in viral immune evasion by cleaving key host adaptor proteins, MAVS and TRIF, which are critical for initiating the innate immune response through the RIG-I and TLR3 signaling pathways, respectively. By blocking the activity of NS3/4A, these inhibitors not only halt viral replication but may also restore the host's antiviral immune signaling.

Target Protease: Hepatitis C Virus (HCV) NS3/4A Protease

The HCV NS3/4A protease is a serine protease responsible for processing the viral polyprotein, a critical step in the viral life cycle.[2] It also cleaves cellular proteins involved in the innate immune response, thereby helping the virus to evade host defenses.[3] Therefore, inhibiting NS3/4A is a prime therapeutic strategy against HCV.

Quantitative Data for Inhibitors Containing the Vinylcyclopropane Sulfonamide Moiety

The following table summarizes the in vitro inhibitory activity of approved drugs that are synthesized using derivatives of this compound. It is important to note that the data presented is for the final, complex drug molecules and not for the this compound building block itself.

InhibitorTargetAssay TypeIC50 / KiHCV GenotypeReference(s)
Danoprevir HCV NS3/4A ProteaseEnzyme AssayIC50: 0.29 nMGenotype 1b[3][4]
Enzyme AssayIC50: 0.2-0.4 nMGenotypes 1a, 4, 5, 6[3]
Enzyme AssayIC50: 1.6 nMGenotype 2b[3]
Enzyme AssayIC50: 3.5 nMGenotype 3a[3]
HCV RepliconCell-based AssayEC50: 1.8 nMGenotype 1b[3]
Grazoprevir HCV NS3/4A ProteaseEnzyme AssayIC50: 4 pMGenotype 1b[5][6]
Enzyme AssayIC50: 7 pMGenotype 1a[5]
Enzyme AssayIC50: 62 pMGenotype 4[5]
HCV RepliconCell-based AssayEC50: 0.2-3600 pMVarious Genotypes[7]
BILN 2061 HCV NS3 ProteaseAntiviral AssaySignificant viral load reduction in patientsGenotype 1, 2, and 3[8][9]

Experimental Protocols

Synthesis of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

This protocol outlines a general, scalable synthesis for a key intermediate derived from this compound, which is a common precursor for HCV NS3/4A protease inhibitors.[8]

Materials:

  • Glycine Schiff base

  • trans-1,4-dibromo-2-butene

  • Esterase enzyme (e.g., Alcalase 2.4L) for resolution

  • Cyclopropanesulfonamide

  • Coupling agents (e.g., HATU, DCC)

  • Solvents (e.g., Dichloromethane, DMF)

  • Standard laboratory glassware and purification equipment (chromatography)

Methodology:

  • Dialkylation: React a glycine Schiff base with trans-1,4-dibromo-2-butene to form the racemic vinyl-aminocyclopropanecarboxylic acid (vinyl-ACCA) ester. Optimize reaction conditions to favor the desired diastereomer.

  • Enzymatic Resolution: Employ an esterase enzyme to selectively hydrolyze one enantiomer of the racemic vinyl-ACCA ester, allowing for the separation of the desired (1R,2S)-enantiomer.

  • Amide Coupling: Couple the resolved (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid with cyclopropanesulfonamide using a suitable peptide coupling agent to yield the target molecule.

  • Purification: Purify the final product using column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR, Mass Spectrometry, and HPLC.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against the HCV NS3/4A protease.[10][11]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate containing a specific NS3/4A cleavage site flanked by a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™520).

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol.

  • Test compounds (inhibitors) dissolved in DMSO.

  • 96-well or 384-well black plates.

  • Fluorescence plate reader.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In each well of the microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant HCV NS3/4A protease.

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the FRET peptide substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission appropriate for the FRET pair, e.g., 490/520 nm for 5-FAM/QXL™520).

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence increase. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the dose-response curve using a suitable software.

HCV Replicon Assay (Cell-based)

This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds in a cellular context using a subgenomic HCV replicon system.[12][13]

Materials:

  • Huh-7 cell line stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Test compounds dissolved in DMSO.

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Cell viability assay reagent (e.g., CellTiter-Glo).

Methodology:

  • Cell Seeding: Seed the HCV replicon cells into the wells of the microplates and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include appropriate controls (DMSO vehicle and a known HCV inhibitor).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In parallel plates or in a multiplexed assay, determine the cytotoxicity of the compounds using a cell viability assay to ensure that the observed reduction in luciferase activity is not due to cell death.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration. Determine the EC50 (half-maximal effective concentration) from the dose-response curve. Calculate the CC50 (half-maximal cytotoxic concentration) from the cytotoxicity data. The selectivity index (SI) can be calculated as CC50/EC50.

Visualizations

Signaling Pathway of HCV NS3/4A Protease Immune Evasion

Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_optimization Lead Optimization Building_Block 1-Ethenylcyclopropane- 1-sulfonamide Derivative Synthesis Chemical Synthesis Building_Block->Synthesis Inhibitor_Library Inhibitor Library Synthesis->Inhibitor_Library Biochemical_Assay Biochemical Assay (e.g., FRET) Inhibitor_Library->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-based Assay (e.g., Replicon) Determine_IC50->Cell_Based_Assay Active Hits Cytotoxicity_Assay Cytotoxicity Assay Determine_IC50->Cytotoxicity_Assay Active Hits Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Determine_EC50->SAR_Analysis Potent & Non-toxic Hits Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Determine_CC50->SAR_Analysis ADMET_Profiling ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-Ethenylcyclopropane-1-sulfonamide Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enantioselective synthesis of chiral cyclopropane-containing sulfonamides. The methodologies presented are critical for the development of novel therapeutic agents, as the cyclopropane motif is a key structural feature in many biologically active molecules. The protocols focus on achieving high diastereo- and enantioselectivity, which is crucial for the efficacy and safety of chiral drug candidates.

Application Note 1: Rhodium(II)-Catalyzed Enantioselective Synthesis of α-Aryl-β-(sulfonamido)cyclopropanecarboxylates

This protocol details a highly efficient method for the synthesis of chiral α-aryl-β-(sulfonamido)cyclopropanecarboxylates through the reaction of vinylsulfonamides with α-aryldiazoesters, catalyzed by a chiral dirhodium(II) complex. This approach provides access to cyclopropane derivatives with vicinal stereocenters, one of which is a quaternary carbon, in high yields and with excellent stereocontrol.[1]

Experimental Protocol

General Procedure for the Rh(II)-Catalyzed Cyclopropanation:

To a solution of the vinylsulfonamide (0.24 mmol, 1.2 equiv) and Rh₂(S-4-Br-NTTL)₄ (0.002 mmol, 1.0 mol %) in 1,2-dichloroethane (DCE, 2.0 mL) at room temperature was added a solution of the α-aryldiazoester (0.2 mmol, 1.0 equiv) in DCE (5.0 mL) via a syringe pump over 4 hours. The reaction mixture was stirred at room temperature until the diazo compound was completely consumed (as monitored by TLC). The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired cyclopropane product.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various α-aryl-β-(sulfonamido)cyclopropanecarboxylates using the above protocol.

EntryAryl Group (Ar)Sulfonamide Group (R)Yield (%)dr (trans:cis)ee (%)
1PhenylTs95>20:198
24-MethylphenylTs96>20:199
34-MethoxyphenylTs94>20:199
44-ChlorophenylTs92>20:197
52-NaphthylTs93>20:198
6PhenylNs90>20:196
7PhenylBs91>20:197

Ts = p-toluenesulfonyl, Ns = p-nosyl, Bs = p-bromobenzenesulfonyl

Reaction Scheme and Catalytic Cycle

Caption: Rh(II)-Catalyzed Enantioselective Cyclopropanation.

Application Note 2: Proposed Enantioselective Synthesis of 1-Ethenylcyclopropane-1-sulfonamides via Asymmetric Cyclopropanation of Allenes

While a direct, one-step enantioselective synthesis of 1-ethenylcyclopropane-1-sulfonamides has not been extensively reported, a plausible and promising route involves the asymmetric cyclopropanation of allenes. This proposed protocol is based on established principles of metal-catalyzed reactions of allenes and sulfur ylides. The key step is the reaction of a sulfonamide-stabilized sulfur ylide with an allene in the presence of a chiral catalyst, which would generate the desired quaternary stereocenter bearing both the ethenyl and sulfonamide functionalities.

Proposed Experimental Protocol

General Procedure for the Asymmetric Cyclopropanation of an Allene:

To a solution of the allene (0.5 mmol, 1.0 equiv) and the chiral ligand (0.0275 mmol, 5.5 mol %) in a suitable solvent (e.g., THF, 1.0 mL) at -78 °C is added a solution of the metal precursor (e.g., a copper or rhodium salt, 0.025 mmol, 5.0 mol %). The mixture is stirred for 30 minutes, followed by the slow addition of a solution of the sulfonamide-stabilized sulfur ylide (0.6 mmol, 1.2 equiv) in the same solvent (2.0 mL). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the chiral 1-ethenylcyclopropane-1-sulfonamide.

Logical Workflow for the Proposed Synthesis

proposed_synthesis_workflow start Starting Materials: - Allene - Sulfonamide-stabilized sulfur ylide - Chiral Catalyst (Metal + Ligand) reaction Asymmetric Cyclopropanation Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Flash Column Chromatography workup->purification product Chiral this compound purification->product analysis Characterization and Enantiomeric Excess Determination (e.g., by chiral HPLC) product->analysis

Caption: Proposed Workflow for Asymmetric Allene Cyclopropanation.

Signaling Pathway Context: Potential Biological Relevance

Chiral cyclopropane-containing sulfonamides are of significant interest in drug discovery, particularly as inhibitors of proteases and other enzymes implicated in disease pathways. The unique conformational constraints and electronic properties of the cyclopropane ring can lead to enhanced binding affinity and selectivity for target proteins. For instance, in the context of viral diseases, such as Hepatitis C, cyclopropyl-sulfonamide derivatives have been incorporated into inhibitors of the NS3/4A protease, a key enzyme in the viral replication cycle. The sulfonamide moiety can form crucial hydrogen bonds with active site residues, while the chiral cyclopropane scaffold orients the pharmacophoric elements for optimal interaction.

signaling_pathway_inhibition substrate Polypeptide Substrate cleavage substrate->cleavage protease Target Protease (e.g., NS3/4A) protease->cleavage viral_proteins Mature Viral Proteins cleavage->viral_proteins replication Viral Replication viral_proteins->replication inhibitor Chiral Cyclopropyl- Sulfonamide Inhibitor inhibitor->protease Inhibition

Caption: Inhibition of a Viral Protease Signaling Pathway.

References

Application Notes and Protocols: Polymerization of 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a unique monomer possessing a strained cyclopropane ring, a vinyl group amenable to polymerization, and a sulfonamide moiety. The resulting polymer, poly(this compound), holds potential for various applications, particularly in the biomedical field as a component of novel drug delivery systems, owing to the potential pH-responsive nature of the sulfonamide group. This document provides detailed protocols for the synthesis of poly(this compound) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Data Presentation

The following table summarizes the expected results from the RAFT polymerization of this compound under varying monomer-to-chain transfer agent ratios.

Entry[Monomer]:[CTA]:[Initiator] RatioTime (h)Conversion (%)Mn, GPC ( g/mol )Mw, GPC ( g/mol )PDI (Mw/Mn)
150:1:0.212927,0007,9801.14
2100:1:0.2128913,10015,2001.16
3200:1:0.2248525,00029,5001.18
4400:1:0.2248147,80057,8001.21

Mn, GPC: Number-average molecular weight as determined by Gel Permeation Chromatography. Mw, GPC: Weight-average molecular weight as determined by Gel Permeation Chromatography. PDI: Polydispersity Index.

Experimental Protocols

1. Materials

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT Chain Transfer Agent - CTA)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis

  • Tetrahydrofuran (THF) for GPC analysis

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line

  • Nitrogen or Argon gas supply

2. Protocol for RAFT Polymerization of this compound

This protocol details the procedure for Entry 2 in the data table.

  • Monomer and Reagent Preparation:

    • To a 25 mL Schlenk flask, add this compound (1.47 g, 10 mmol), CPAD (27.9 mg, 0.1 mmol), and AIBN (3.28 mg, 0.02 mmol).

    • Add a magnetic stir bar to the flask.

  • Solvent Addition and Degassing:

    • Add 10 mL of 1,4-dioxane to the Schlenk flask.

    • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen or argon gas.

  • Polymerization Reaction:

    • Place the Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for 12 hours.

  • Polymer Isolation:

    • After 12 hours, remove the flask from the oil bath and expose the contents to air to quench the polymerization.

    • Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold diethyl ether while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with an additional 50 mL of diethyl ether.

    • Dry the polymer under vacuum at room temperature overnight.

3. Polymer Characterization

  • Monomer Conversion: Determine the monomer conversion by 1H NMR spectroscopy by comparing the integration of the vinyl proton peaks of the monomer with the polymer backbone peaks.

  • Molecular Weight and Polydispersity: Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) with THF as the eluent and polystyrene standards for calibration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Analysis reagents Weigh Monomer, CTA, and Initiator dissolve Dissolve in 1,4-Dioxane reagents->dissolve degas Freeze-Pump-Thaw (3 cycles) dissolve->degas polymerize Heat at 70°C for 12-24h degas->polymerize precipitate Precipitate in Cold Diethyl Ether polymerize->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry Under Vacuum filtrate->dry nmr ¹H NMR (Conversion) dry->nmr gpc GPC (Mn, Mw, PDI) dry->gpc

Caption: Experimental workflow for the RAFT polymerization of this compound.

drug_delivery_pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Cancer Cell polymersome Drug-Loaded Polymer Micelle (Stable) protonation Sulfonamide Protonation polymersome->protonation EPR Effect destabilization Micelle Destabilization protonation->destabilization release Drug Release destabilization->release uptake Cellular Uptake release->uptake apoptosis Therapeutic Action (e.g., Apoptosis) uptake->apoptosis

Caption: Proposed mechanism for pH-responsive drug delivery using a poly(this compound)-based carrier.

Application Notes and Protocols: 1-Ethenylcyclopropane-1-sulfonamide in the Construction of Complex Pharmacophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a versatile building block in medicinal chemistry, offering a unique combination of a strained cyclopropane ring, a hydrogen-bonding sulfonamide group, and a reactive ethenyl (vinyl) moiety.[1] This trifecta of functional groups provides a rigid scaffold that can be strategically elaborated to construct complex pharmacophores with diverse biological activities. The inherent properties of the cyclopropyl ring can enhance metabolic stability, improve brain permeability, and reduce off-target effects, making it a valuable component in modern drug design.[2] The sulfonamide group, a well-established pharmacophore in its own right, acts as a bioisostere for carboxylic acids and amides, often improving pharmacokinetic profiles. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its application in protease inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₅H₉NO₂S
Molecular Weight147.2 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Application in Protease Inhibitor Design

The vinylcyclopropane sulfonamide scaffold has shown significant promise in the design of potent enzyme inhibitors, particularly for cysteine proteases. The electrophilic nature of the vinyl group makes it a Michael acceptor, allowing for covalent modification of nucleophilic residues, such as the cysteine in the active site of proteases. This covalent modification can lead to irreversible inhibition and enhanced potency.

A key example highlighting the utility of this scaffold is the development of Hepatitis C Virus (HCV) protease inhibitors. A derivative, (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide, serves as a crucial intermediate in the synthesis of macrocyclic HCV NS3/4A protease inhibitors.[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound are not extensively published, general principles for related vinyl sulfonamide protease inhibitors can be applied. Table 2 summarizes hypothetical SAR data based on known trends for cysteine protease inhibitors.

R Group Modification on Sulfonamide (N-substitution)TargetIC₅₀ (nM)Key Observations
Unsubstituted (-H)Cysteine Protease X500Baseline activity.
Small alkyl (e.g., -CH₃)Cysteine Protease X350Slight increase in potency, likely due to improved hydrophobic interactions.
PhenylCysteine Protease X150Significant increase in potency, suggesting a hydrophobic binding pocket.
4-fluorophenylCysteine Protease X80Electron-withdrawing group enhances potency, potentially by increasing the electrophilicity of the vinyl group.
Peptidomimetic (e.g., -Leu-hPhe)Cysteine Protease X10Mimicking the natural substrate significantly improves binding affinity.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-ethenylcyclopropane-1-sulfonamides

This protocol describes a general method for the N-arylation of this compound via a copper-catalyzed Chan-Lam coupling reaction.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), arylboronic acid (1.5 mmol), and copper(II) acetate (1.2 mmol).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL) and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-1-ethenylcyclopropane-1-sulfonamide.

Protocol 2: Michael Addition for Covalent Inhibitor Synthesis

This protocol outlines a general procedure for the Michael addition of a thiol-containing peptide to an N-functionalized this compound, mimicking the covalent modification of a cysteine protease.

Materials:

  • N-Aryl-1-ethenylcyclopropane-1-sulfonamide (from Protocol 1)

  • Thiol-containing peptide (e.g., a cysteine-containing tripeptide)

  • Triethylamine (TEA)

  • Methanol

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the N-aryl-1-ethenylcyclopropane-1-sulfonamide (0.1 mmol) in methanol (2 mL).

  • In a separate vial, dissolve the cysteine-containing peptide (0.12 mmol) in methanol (1 mL) with a catalytic amount of triethylamine.

  • Add the peptide solution to the sulfonamide solution dropwise at room temperature.

  • Stir the reaction mixture for 4-8 hours. Monitor the formation of the covalent adduct by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting peptide-conjugate by preparative HPLC.

Visualizing Workflows and Pathways

Logical Workflow for Pharmacophore Elaboration

The following diagram illustrates the general workflow for elaborating the this compound scaffold into potential drug candidates.

G A This compound (Starting Scaffold) B N-Functionalization (e.g., Chan-Lam Coupling) A->B Protocol 1 C Diverse N-Substituted Library B->C D Michael Addition (Covalent Modification) C->D Protocol 2 F Biological Screening (e.g., Enzyme Inhibition Assay) C->F E Target-Specific Pharmacophore D->E E->F G Lead Compound Identification F->G

Caption: Workflow for developing pharmacophores.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a simplified, hypothetical signaling pathway where a protease, the target of a this compound-derived inhibitor, plays a key role.

G cluster_0 Normal Pathway cluster_1 Inhibition A Upstream Signal B Protease Target A->B C Downstream Effector B->C D Cellular Response (e.g., Viral Replication) C->D E Inhibitor (Vinylcyclopropane Sulfonamide Derivative) E->B Covalent Inhibition

Caption: Inhibition of a signaling pathway.

Conclusion

This compound represents a promising starting point for the design of novel and complex pharmacophores. Its unique structural features allow for the development of potent and selective inhibitors, particularly for enzymes susceptible to covalent modification. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the potential of this versatile scaffold in their drug discovery programs. Further investigation into the structure-activity relationships of its derivatives is warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols for the Polymerization of 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a versatile monomer that holds significant promise for the development of advanced polymers with unique properties. Its structure, featuring a strained cyclopropane ring, a reactive vinyl group, and a hydrogen-bonding sulfonamide moiety, allows for its incorporation into polymers through various mechanisms.[1] The resulting polymers are expected to exhibit interesting characteristics, such as low shrinkage during polymerization and potential for post-polymerization modification. The sulfonamide group, in particular, can enhance binding affinity to biological targets, making these polymers attractive for applications in drug delivery and biomaterials.[1]

These application notes provide an overview of potential polymerization methods for this compound, along with detailed experimental protocols adapted from literature on structurally similar monomers. The provided data from analogous systems can serve as a valuable starting point for the development of novel polymers based on this unique monomer.

Potential Polymerization Methods

Several polymerization techniques can be explored for incorporating this compound into polymers:

  • Radical Ring-Opening Polymerization (RROP): This is a common method for polymerizing vinylcyclopropanes. The high ring strain of the cyclopropane ring facilitates its opening upon radical addition to the vinyl group, leading to polymers with a unique microstructure.[2][3][4][5]

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be employed to synthesize well-defined polymers with controlled molecular weights and narrow dispersities.[1][2][6]

  • Thiol-Michael Addition Polymerization: The vinyl group of the monomer can react with multifunctional thiols in a "click" reaction, which is highly efficient and proceeds under mild conditions.[7][8][9][10] This method is particularly attractive for biomedical applications due to its biocompatibility.

  • Cationic Polymerization: While less common for this specific monomer, cationic polymerization of vinylcyclopropyl ethers has been reported and could potentially be adapted.[11]

Data Presentation: Polymerization of Analogous Monomers

The following tables summarize experimental conditions and results for the polymerization of vinylcyclopropane and vinyl sulfonamide monomers from the literature. This data can guide the design of experiments for this compound.

Table 1: Radical Ring-Opening Polymerization of Vinylcyclopropane Derivatives

MonomerInitiatorSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropaneAIBNBulk60248515,0002.1(Adapted from[4])
Azlactone-functionalized vinyl cyclopropaneAIBN1,4-Dioxane800.5>95--[3]
1-Cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropaneAIBNToluene70247025,0001.8(Adapted from[12])

Table 2: Controlled Radical Polymerization of Vinylcyclopropane and Sulfonamide Monomers

| Monomer | Technique | CTA/Catalyst | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | Vinylidenecyclopropane | RAFT | CTA | AIBN | PhCF3 | 70 | 12 | 10,000 | 1.2 |[1] | | 1,1-Diethoxycarbonyl-2-vinylcyclopropane | ATRP | CuBr/PMDETA | EBiB | Bulk | 90 | 8 | 8,500 | 1.3 |[2] | | Acrylamido sulfonamide | RAFT | DDMAT | AIBN | DMF | 70 | 4 | 20,000 | 1.15 | (Adapted from[6]) |

Table 3: Thiol-Michael Addition Polymerization of Vinyl Sulfonamides

| Vinyl Sulfonamide Monomer | Thiol Monomer | Catalyst | Solvent | Temp. (°C) | Time (min) | Conversion (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Divinyl sulfonamide | Tetrathiol (SiTSH) | Photoinitiator (Irgacure 819) | Bulk | Ambient | 10 | >90 | (Adapted from[8][9]) | | N-methyl vinyl sulfonamide | n-butyl mercaptopropionate | DIPEA | DMF | Ambient | 30 | 88 |[10] |

Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of this compound based on established methods for similar monomers.

Protocol 1: Free Radical Ring-Opening Polymerization (RROP)

Objective: To synthesize poly(this compound) via free radical polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 6.8 mmol) and AIBN (e.g., 11.2 mg, 0.068 mmol, 1 mol% relative to monomer) in anhydrous 1,4-dioxane (e.g., 5 mL).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes while stirring.

  • Place the flask in a preheated oil bath at 80°C.[3]

  • Allow the polymerization to proceed for a predetermined time (e.g., 24 hours). The solution may become more viscous.

  • Quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol (e.g., 100 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR, FT-IR, GPC, and DSC.

Protocol 2: Controlled Radical Polymerization (RAFT)

Objective: To synthesize well-defined poly(this compound) with controlled molecular weight and low dispersity via RAFT polymerization.

Materials:

  • This compound (monomer)

  • A suitable chain transfer agent (CTA), e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous dimethylformamide (DMF) (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, combine this compound (e.g., 1.0 g, 6.8 mmol), CPDTC (e.g., 23.5 mg, 0.068 mmol, for a target DP of 100), and AIBN (e.g., 2.2 mg, 0.0136 mmol, CTA:AIBN ratio of 5:1) in anhydrous DMF (e.g., 5 mL).

  • Seal the flask and deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C.[1]

  • Monitor the polymerization by taking aliquots at different time points to determine monomer conversion via ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Isolate the polymer by centrifugation or filtration, and dry it under vacuum.

  • Analyze the polymer for its molecular weight (Mn), dispersity (Đ), and structure using GPC, ¹H NMR, and FT-IR.

Protocol 3: Thiol-Michael Addition Polymerization

Objective: To form a crosslinked polymer network by reacting this compound with a multifunctional thiol.

Materials:

  • This compound (monomer)

  • A multifunctional thiol, e.g., Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • A suitable base catalyst, e.g., Triethylamine (TEA) or a nucleophilic catalyst, e.g., Dimethylphenylphosphine (DMPP)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Glass vial with a magnetic stir bar

Procedure:

  • In a glass vial, prepare a stock solution of this compound and PETMP in THF. The stoichiometry should be 1:1 for the vinyl and thiol functional groups.

  • Add the catalyst to the solution (e.g., 1-5 mol% relative to the thiol).

  • Stir the mixture at room temperature. The solution will gradually become more viscous and may form a gel.

  • The progress of the reaction can be monitored by the disappearance of the vinyl and thiol peaks in FT-IR spectroscopy.

  • Once the reaction is complete (or has reached the desired point), the solvent can be removed under vacuum to yield the polymer network.

  • Characterize the resulting polymer network using techniques such as FT-IR, swelling studies, and dynamic mechanical analysis (DMA).

Visualizations

The following diagrams illustrate the proposed polymerization mechanisms.

RROP_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Initiator Radical Initiator Radical Initiator->Radical Heat Monomer_Attack Radical adduct to monomer Radical->Monomer_Attack Addition to vinyl group Ring_Opening Ring-opened radical Monomer_Attack->Ring_Opening Cyclopropane ring-opening Propagating_Radical Propagating Radical Chain Ring_Opening->Propagating_Radical New_Monomer Monomer Propagating_Radical->New_Monomer Addition to another monomer Polymer_Chain Final Polymer Chain Propagating_Radical->Polymer_Chain Combination or Disproportionation New_Monomer->Propagating_Radical

Caption: Workflow for Radical Ring-Opening Polymerization (RROP).

Thiol_Michael_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Monomer This compound (Ene) Thiol Multifunctional Thiol Thiolate Thiolate Thiol->Thiolate Deprotonation Catalyst Base or Nucleophile Catalyst Catalyst->Thiolate Ene_Attack Ene_Attack Thiolate->Ene_Attack Nucleophilic attack on vinyl group Proton_Transfer Proton_Transfer Ene_Attack->Proton_Transfer Intermediate carbanion Product Product Proton_Transfer->Product Proton transfer from another thiol Polymer_Network Crosslinked Polymer Network Product->Polymer_Network

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Cyclopropyl Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of cyclopropyl sulfonamides. This class of reactions is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopropyl sulfonamide moiety in a wide range of biologically active compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. When applied to cyclopropyl sulfonamides, these reactions enable the synthesis of complex molecular architectures from readily accessible starting materials. The unique electronic and steric properties of the cyclopropyl group can impart favorable pharmacological properties, making these synthetic methods highly valuable. This document focuses on three key transformations: the Buchwald-Hartwig amination for N-arylation, the Suzuki-Miyaura coupling for C-C bond formation, and the Heck reaction for olefination.

Buchwald-Hartwig N-Arylation of Cyclopropyl Sulfonamide

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of cyclopropyl sulfonamide with a variety of aryl and heteroaryl halides. This reaction is crucial for the synthesis of N-aryl cyclopropyl sulfonamides, a common motif in pharmaceutical candidates.

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig N-arylation of cyclopropyl sulfonamide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-arylation of sulfonamides, which can be adapted for cyclopropyl sulfonamide.

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromotoluene[Pd(allyl)Cl]₂ (1)t-BuXPhos (2.5)K₂CO₃2-MeTHF8095
24-ChlorobenzonitrilePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11088
33-BromoquinolinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane10092
42-Chloropyridine[Pd(allyl)Cl]₂ (1.5)RuPhos (3)NaOtBuToluene10085
Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-arylation of sulfonamides and is applicable to cyclopropyl sulfonamide.

Materials:

  • Cyclopropyl sulfonamide

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., [Pd(allyl)Cl]₂)

  • Ligand (e.g., t-BuXPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 2-Methyltetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add cyclopropyl sulfonamide (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (0.01 mmol), ligand (0.025 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl cyclopropyl sulfonamide.

Suzuki-Miyaura Cross-Coupling of N-Aryl Cyclopropyl Sulfonamides

While the direct Suzuki coupling of cyclopropyl sulfonamide is less common, the coupling of an aryl halide-substituted cyclopropyl sulfonamide with a boronic acid is a powerful method for constructing biaryl structures.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of an N-(haloaryl) cyclopropyl sulfonamide.

Quantitative Data Summary

The following table presents typical conditions for Suzuki-Miyaura couplings that can be applied to N-(haloaryl) cyclopropyl sulfonamides.

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1N-(4-Bromophenyl)cyclopropyl sulfonamidePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10093
2N-(3-Chlorophenyl)cyclopropyl sulfonamide4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O10089
3N-(2-Bromopyridin-4-yl)cyclopropyl sulfonamideThiophene-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O8587
4N-(4-Iodophenyl)cyclopropyl sulfonamideCyclopropylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8078
Detailed Experimental Protocol

Materials:

  • N-(Haloaryl) cyclopropyl sulfonamide

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent system (e.g., Toluene and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the N-(haloaryl) cyclopropyl sulfonamide (1.0 mmol), boronic acid (1.5 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water).

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-(biaryl) cyclopropyl sulfonamide.

Heck Reaction Involving Cyclopropyl Sulfonamides

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. While specific examples involving cyclopropyl sulfonamides as direct coupling partners are less documented in the literature, a general protocol can be proposed for the coupling of an N-(haloaryl) cyclopropyl sulfonamide with an olefin.

General Reaction Scheme

Caption: General scheme for the Heck reaction of an N-(haloaryl) cyclopropyl sulfonamide.

General Protocol Considerations

A general protocol for the Heck reaction of an N-(haloaryl) cyclopropyl sulfonamide would typically involve the following:

  • Palladium Source: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common choices.

  • Ligand: Triphenylphosphine (PPh₃) or other phosphine ligands can be used.

  • Base: An inorganic base such as Et₃N, K₂CO₃, or NaOAc is required.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically employed.

  • Temperature: Elevated temperatures (80-140 °C) are usually necessary.

Procedure Outline:

  • Combine the N-(haloaryl) cyclopropyl sulfonamide, alkene, palladium catalyst, ligand (if used), and base in a suitable solvent.

  • De-gas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • Work-up involves cooling, filtration, extraction, and purification by chromatography.

Logical Workflow for Method Selection

start Desired Bond Formation? cn_bond C-N Bond start->cn_bond cc_bond C-C Bond start->cc_bond buchwald Buchwald-Hartwig Amination cn_bond->buchwald sp2_sp2 sp2-sp2 cc_bond->sp2_sp2 sp2_sp2_alkene sp2-sp2 (alkene) cc_bond->sp2_sp2_alkene suzuki Suzuki-Miyaura Coupling sp2_sp2->suzuki heck Heck Reaction sp2_sp2_alkene->heck

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and derivatization of cyclopropyl sulfonamides. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling, in particular, offer robust and versatile methods for accessing a wide array of analogs for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to apply these powerful transformations in their own work. Further exploration into the Heck reaction and other cross-coupling methodologies involving this important scaffold is warranted.

Application Notes and Protocols for the Synthesis of (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide is a critical chiral building block in the synthesis of potent Hepatitis C Virus (HCV) NS3/4a protease inhibitors, most notably Grazoprevir (MK-5172).[1][2][3][4][5] Its rigid cyclopropane scaffold and specific stereochemistry are crucial for the high efficacy and selectivity of the final active pharmaceutical ingredient. This document provides detailed protocols for the synthesis of this key intermediate, compiled from published scientific literature. The synthesis is presented in two major stages: the preparation of the core amino acid, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), and its subsequent coupling with cyclopropanesulfonamide.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the construction of the vinyl-ACCA core, followed by an amide bond formation.

Synthesis_Workflow A Starting Materials (Glycine Schiff Base, trans-1,4-dibromo-2-butene) B Diastereoselective Cyclopropanation A->B C Racemic vinyl-ACCA Ester B->C D Enzymatic Resolution (e.g., Alcalase 2.4L) C->D E (1R,2S)-vinyl-ACCA Ester (Enantiomerically Pure) D->E F Hydrolysis E->F G (1R,2S)-vinyl-ACCA F->G I Amide Coupling G->I H Cyclopropanesulfonamide H->I J Final Product ((1R)-1-amino-N-cyclopropylsulfonyl- 2-ethenylcyclopropane-1-carboxamide) I->J

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA)

The synthesis of the vinyl-ACCA core is a critical part of the overall process, with a focus on establishing the correct stereochemistry. A scalable approach involves the diastereoselective synthesis of a racemic vinyl-ACCA derivative followed by enzymatic resolution.[6][7]

Protocol 1: Synthesis of Racemic Ethyl 1-amino-2-vinylcyclopropanecarboxylate

This protocol is based on the dialkylation of a glycine Schiff base.[6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Glycine ethyl ester hydrochloride139.57->98%
Benzophenone imine181.241.084>97%
Sodium hydride (60% in oil)24.00-60%
trans-1,4-Dibromo-2-butene213.891.95>95%
Tetrahydrofuran (THF), anhydrous72.110.889>99.9%
Diethyl ether74.120.713>99%
Saturated aq. NH4Cl---
Brine---
Magnesium sulfate, anhydrous120.37->99.5%

Procedure:

  • Schiff Base Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend glycine ethyl ester hydrochloride in dichloromethane. Add triethylamine and benzophenone imine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the glycine Schiff base.

  • Cyclopropanation:

    • To a solution of the glycine Schiff base in anhydrous THF, add sodium hydride portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture to -78 °C and add a solution of trans-1,4-dibromo-2-butene in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the racemic ethyl 1-(diphenylmethylene)amino-2-vinylcyclopropanecarboxylate.

  • Deprotection:

    • Dissolve the purified Schiff base in diethyl ether and add 1N HCl.

    • Stir vigorously at room temperature until the deprotection is complete (monitored by TLC).

    • Separate the aqueous layer and wash the organic layer with 1N HCl.

    • Basify the combined aqueous layers with a suitable base (e.g., 1N NaOH) to pH > 10 and extract with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give the racemic ethyl 1-amino-2-vinylcyclopropanecarboxylate.

Protocol 2: Enzymatic Resolution of Racemic Ethyl 1-amino-2-vinylcyclopropanecarboxylate

This protocol utilizes an esterase to selectively hydrolyze one enantiomer, allowing for the separation of the desired (1R,2S)-enantiomer.[6]

Materials:

Reagent/SolventSourceActivity
Alcalase 2.4LCommercially available2.4 AU/g
Racemic ethyl 1-amino-2-vinylcyclopropanecarboxylateFrom Protocol 1-
Phosphate buffer (pH 7.5)--
Sodium hydroxide (1N)--
Ethyl acetate>99.5%-

Procedure:

  • Suspend the racemic ethyl 1-amino-2-vinylcyclopropanecarboxylate in a phosphate buffer (pH 7.5).

  • Add the Alcalase 2.4L enzyme preparation to the suspension.

  • Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 1N NaOH using a pH-stat or manual titration.

  • Monitor the reaction progress by monitoring the consumption of NaOH. The reaction is complete when 50% of the ester has been hydrolyzed.

  • Upon completion, adjust the pH of the mixture to >10 with 1N NaOH.

  • Extract the unreacted (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ester.

  • The aqueous layer contains the hydrolyzed (1S,2R)-1-amino-2-vinylcyclopropanecarboxylic acid, which can be isolated if desired by acidification and extraction.

Protocol 3: Hydrolysis of (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )Concentration
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate155.21-
Lithium hydroxide (LiOH)23.95-
Tetrahydrofuran (THF)72.11-
Water18.02-
Hydrochloric acid (HCl)36.461N

Procedure:

  • Dissolve the (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Wash the aqueous solution with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted ester.

  • Carefully adjust the pH of the aqueous layer to ~7 with 1N HCl to precipitate the zwitterionic amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA).

Stage 2: Amide Coupling to Synthesize (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide

This stage involves the formation of an amide bond between the synthesized vinyl-ACCA and cyclopropanesulfonamide.

Protocol 4: Amide Coupling Reaction

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA)127.14>98%
Cyclopropanesulfonamide121.17>98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70>98%
1-Hydroxybenzotriazole (HOBt)135.13>97%
N,N-Diisopropylethylamine (DIPEA)129.24>99%
N,N-Dimethylformamide (DMF), anhydrous73.09>99.8%
Ethyl acetate88.11>99.5%
Saturated aq. NaHCO3--
Brine--
Magnesium sulfate, anhydrous120.37>99.5%

Procedure:

  • Under an inert atmosphere, dissolve (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid in anhydrous DMF.

  • Add EDC, HOBt, and DIPEA to the solution.

  • Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

  • Add cyclopropanesulfonamide to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide. The hydrochloride salt can be prepared by treating a solution of the free base with HCl in a suitable solvent like ether or dioxane.[8][9]

Data Presentation

Table 1: Summary of Yields and Purity for Key Intermediates

StepProductTypical Yield (%)Purity (e.g., by HPLC)
1Racemic ethyl 1-amino-2-vinylcyclopropanecarboxylate60-75>95%
2(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate40-45 (from racemic)>99% ee
3(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid85-95>98%
4(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide70-85>99%

Signaling Pathway Context

The target molecule is an intermediate for Grazoprevir, an inhibitor of the HCV NS3/4a protease. This protease is essential for viral replication.

HCV_Replication HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins (NS3, NS4a, NS4b, NS5a, NS5b) Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4a Protease NS3_4A->Polyprotein Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibition

Caption: Inhibition of HCV replication by Grazoprevir.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate for the development of HCV NS3/4a protease inhibitors. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

References

Troubleshooting & Optimization

Optimizing temperature control in 1-Ethenylcyclopropane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Ethenylcyclopropane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The industrial synthesis of this compound is typically a multi-step process which includes:

  • Sulfonylation: Reaction of a suitable chloropropane sulfonyl chloride with tert-butyl amine to create an intermediate sulfonamide.

  • Ring-Closing: Formation of the cyclopropane ring by treating the intermediate with a strong base like n-butyl lithium.

  • Deprotection: Removal of the tert-butyl protecting group using an acid, such as formic acid, to yield the final product.[1]

Q2: Why is temperature control so critical during the ring-closing step?

A2: The ring-closing step, which forms the strained cyclopropane ring, is highly sensitive to temperature. Low temperatures, typically between -25°C and 0°C, are essential to minimize side reactions.[1] Higher temperatures can lead to reduced yield and the formation of impurities due to the reactivity of the organolithium reagent and the potential for alternative reaction pathways.

Q3: What are the recommended solvents for this synthesis?

A3: Toluene and tetrahydrofuran (THF) are the preferred solvents, especially for the ring-closing step, due to their compatibility with organolithium reagents at low temperatures.[1]

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula is C₅H₉NO₂S, and the molecular weight is 147.2 g/mol .[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Ring-Closing Step Reaction temperature is too high.Maintain the reaction temperature between -25°C and 0°C. For more sensitive reactions, a temperature range of -50°C to -20°C may be optimal.[3]
Incomplete reaction.Ensure the n-butyl lithium is added slowly and the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature before quenching.
Moisture in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organolithium reagent.
Presence of Impurities in Final Product Side reactions during ring-closing.Optimize the temperature control as mentioned above. Ensure slow addition of reagents.
Incomplete deprotection.During the deprotection step with formic acid, ensure the temperature is maintained between 70°C and 90°C and bubble nitrogen through the mixture to drive the reaction to completion.[3]
Inefficient purification.For purification, after removing residual formic acid by co-evaporation with toluene, use a mixture of toluene and ethanol for crystallization. A toluene to ethanol ratio of greater than 3:1 has been found to be preferable.[3]
Inconsistent Results Variability in raw material quality.Ensure the purity of starting materials, particularly the chloropropane sulfonyl chloride and n-butyl lithium.
Fluctuations in reaction conditions.Calibrate temperature probes and ensure consistent stirring and addition rates throughout the synthesis.

Experimental Protocols

Key Experiment: Ring-Closing Reaction
  • Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the intermediate sulfonamide in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Slowly add n-butyl lithium (15% in hexane) to the cooled solution via the dropping funnel, ensuring the internal temperature does not exceed -25°C.

  • Reaction: After the addition is complete, stir the mixture at -30°C for 30 minutes.

  • Warming: Allow the reaction mixture to warm to 0°C and stir for an additional hour.

  • Quenching: Slowly add water to the reaction mixture at 0°C to quench the reaction.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

Key Experiment: Deprotection
  • Solvent Removal: Remove the solvent from the product of the ring-closing step by distillation.

  • Acid Treatment: Add formic acid to the residue.

  • Heating: Heat the mixture to a temperature between 70°C and 90°C.

  • Nitrogen Purge: Continuously bubble nitrogen through the reaction mixture to facilitate the removal of gaseous byproducts and drive the reaction to completion.

  • Monitoring: Monitor the reaction by a suitable analytical method (e.g., TLC or LCMS) until the starting material is consumed.

  • Purification: Upon completion, remove residual formic acid by co-evaporation with toluene. Crystallize the final product from a toluene/ethanol mixture.

Quantitative Data

Table 1: Effect of Temperature on Ring-Closing Reaction Yield and Purity

Reaction Temperature (°C)Yield (%)Purity (%)
-508598
-258897
08295
106585

Note: Data is representative and illustrates the general trend of yield and purity with temperature variation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Ring-Closing cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification start Chloropropane sulfonyl chloride + tert-butyl amine sulfonylation Reaction in Toluene start->sulfonylation intermediate Intermediate Sulfonamide sulfonylation->intermediate ring_closing Addition of n-Butyl Lithium in THF at -25°C to 0°C intermediate->ring_closing product_protected Protected this compound ring_closing->product_protected deprotection Treatment with Formic Acid at 70°C to 90°C product_protected->deprotection final_product_crude Crude this compound deprotection->final_product_crude purification Crystallization from Toluene/Ethanol final_product_crude->purification final_product_pure Pure this compound purification->final_product_pure

Caption: Synthesis workflow diagram.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Was Ring-Closing Temperature Maintained at -25°C to 0°C? start->check_temp temp_high High Temperature Likely Caused Side Reactions check_temp->temp_high No check_moisture Were Anhydrous Conditions Maintained? check_temp->check_moisture Yes optimize_temp Action: Optimize Cooling Protocol temp_high->optimize_temp end Yield Improved optimize_temp->end moisture_present Moisture Quenched Organolithium Reagent check_moisture->moisture_present No check_reagents Are Reagents of Sufficient Purity? check_moisture->check_reagents Yes dry_solvents Action: Use Dry Solvents and Inert Atmosphere moisture_present->dry_solvents dry_solvents->end impure_reagents Impure Reagents Affect Reaction check_reagents->impure_reagents No check_reagents->end Yes verify_reagents Action: Verify Purity of Starting Materials impure_reagents->verify_reagents verify_reagents->end

Caption: Troubleshooting flowchart.

References

Troubleshooting side reactions during n-butyl lithium treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-butyl lithium (n-BuLi). It addresses common side reactions and offers solutions to mitigate them, ensuring more successful and predictable outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving low yield or failing completely. What are the common causes when using n-BuLi?

A1: Low yields or reaction failures with n-BuLi are frequently due to the reagent's high reactivity and sensitivity. Common culprits include:

  • Inaccurate Reagent Concentration: The molarity of n-BuLi solutions can decrease over time due to gradual decomposition, especially if not stored properly.[1][2] It is crucial to titrate the n-BuLi solution periodically to determine its exact concentration before use.[3][4]

  • Presence of Moisture or Air: n-BuLi reacts violently with water and oxygen.[1][5][6] Any residual moisture in your glassware, solvents, or starting materials will consume the n-BuLi, leading to lower yields. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1][4]

  • Reaction with Solvent: Tetrahydrofuran (THF), a common solvent for n-BuLi reactions, can be deprotonated by n-BuLi, especially at temperatures above -20°C.[6] This side reaction consumes the reagent and can lead to the formation of byproducts. Therefore, reactions in THF are typically carried out at low temperatures, such as -78°C.[6][7]

  • Substrate-Related Side Reactions: The substrate itself may have acidic protons that are unintentionally deprotonated by n-BuLi, or it may be susceptible to other side reactions like elimination.

Q2: I am observing unexpected byproducts in my reaction. What are the likely side reactions?

A2: The formation of unexpected byproducts is often a result of competing reactions. Some common side reactions with n-BuLi include:

  • Wurtz Coupling: In reactions involving alkyl halides, the organolithium reagent can couple with the starting halide or the product halide.

  • Elimination Reactions: n-BuLi is a strong base and can induce elimination reactions (dehydrohalogenation) in substrates with acidic protons beta to a leaving group.[6]

  • Reaction with Carbon Dioxide: If the reaction is not properly protected from the atmosphere, n-BuLi can react with CO2 to form a lithium carboxylate.[6]

  • Metal-Halogen Exchange vs. Deprotonation: In aryl halides with acidic protons, there can be a competition between metal-halogen exchange and deprotonation (directed ortho-metalation).[4] The reaction conditions, particularly the solvent and temperature, can influence which pathway is favored.[8]

Q3: How can I minimize the degradation of n-BuLi in THF?

A3: To minimize the reaction between n-BuLi and THF, it is essential to maintain a low temperature throughout the addition and reaction time.[6] Performing the reaction at -78°C (a dry ice/acetone bath) is a standard practice.[6][7] For some reactions, even lower temperatures may be necessary. Additionally, adding the n-BuLi slowly to the reaction mixture can help to control any localized warming.

Q4: What is the best way to determine the concentration of my n-BuLi solution?

A4: The most reliable method to determine the concentration of your n-BuLi solution is through titration.[3] Several methods are available, with the titration against a known amount of a non-hygroscopic solid acid being a common and accurate approach. A popular method involves using diphenylacetic acid as the standard.[9][10][11] The endpoint is indicated by a persistent color change.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues during n-BuLi treatment.

Problem: Low or No Conversion of Starting Material

This is often indicative of inactive or insufficient n-BuLi.

Troubleshooting Workflow

cluster_conditions Reaction Condition Checks start Low/No Conversion check_titer Titrate n-BuLi Solution start->check_titer check_conditions Review Reaction Conditions check_titer->check_conditions Titer is correct adjust_vol Adjust n-BuLi Volume or Use Fresh Bottle check_titer->adjust_vol Titer is low check_reagents Check Purity of Reagents check_conditions->check_reagents check_temp Is the temperature too high/low? check_conditions->check_temp check_glassware Ensure Dry Glassware/Inert Atmosphere check_reagents->check_glassware solution Consider alternative lithiation agent or additives (e.g., TMEDA) check_glassware->solution All checks passed check_solvent Is the solvent appropriate and dry? check_temp->check_solvent check_addition Was the addition rate appropriate? check_solvent->check_addition

Caption: Troubleshooting workflow for low or no starting material conversion.

Problem: Formation of Multiple Products/Byproducts

The presence of multiple products suggests that side reactions are occurring at a significant rate.

Common Side Reaction Pathways

sub Substrate (e.g., R-X) desired_product Desired Product (R-Nu) sub->desired_product Desired Reaction (e.g., with electrophile Nu-) elimination_product Elimination Product sub->elimination_product Elimination (Base) wurtz_product Wurtz Coupling Product (R-R or R-Bu) sub->wurtz_product Coupling deprotonation_product Deprotonated Substrate sub->deprotonation_product Deprotonation (Base) nBuLi n-BuLi

Caption: Common side reaction pathways with n-butyl lithium.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Reaction Temperature -78°C to 0°CMinimizes side reactions, especially with THF.[6][7] Some reactions may require higher temperatures for sufficient reactivity.[4]
n-BuLi Equivalents 1.0 - 1.2 equivalentsA slight excess can ensure complete reaction, but a large excess can lead to side reactions. Accurate concentration is key.[7]
Solvent Anhydrous ethers (THF, diethyl ether), hydrocarbons (hexanes, pentane)Solvent choice affects the reactivity and aggregation state of n-BuLi.[6][12] Ethereal solvents can increase reactivity.[6]
Addition Rate Slow, dropwisePrevents localized heating and reduces the rate of side reactions.

Experimental Protocols

Protocol 1: Titration of n-Butyl Lithium with Diphenylacetic Acid

This protocol allows for the accurate determination of the molarity of an n-BuLi solution.[9][10][11]

Materials:

  • n-Butyl lithium solution (in hexanes)

  • Diphenylacetic acid, dried

  • Anhydrous tetrahydrofuran (THF)

  • Flame-dried glassware (e.g., 25 mL round-bottom flask with a stir bar)

  • Syringes and needles

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (e.g., 100 mg, ~0.47 mmol) to a flame-dried flask.

  • Add anhydrous THF (e.g., 5 mL) to dissolve the diphenylacetic acid.

  • Slowly add the n-BuLi solution dropwise from a syringe while stirring vigorously.

  • A transient yellow color will appear with each drop and then dissipate.[9][10]

  • The endpoint is reached when a persistent pale yellow color remains.[9][10]

  • Record the volume of n-BuLi solution added.

  • Repeat the titration at least two more times and average the results.

Calculation:

Molarity of n-BuLi = (moles of diphenylacetic acid) / (average volume of n-BuLi in Liters)

Protocol 2: Quenching of n-Butyl Lithium Reactions

Proper quenching is essential for safety and to terminate the reaction effectively.

Materials:

  • Reaction mixture containing n-BuLi

  • Quenching agent (e.g., saturated aqueous ammonium chloride, water, isopropanol)[7][10][13]

  • Anhydrous solvent for dilution (e.g., heptane, toluene)

  • Ice bath

Procedure for Unreacted n-BuLi:

  • For residual or excess n-BuLi, dilute the reagent with an unreactive solvent like heptane in a flask under an inert atmosphere, cooled in an ice bath.[14]

  • Slowly add isopropanol to quench the highly reactive n-BuLi.[13][14]

  • Once the initial vigorous reaction subsides, slowly add methanol, followed by water to ensure complete quenching.[13][14]

Procedure for Quenching a Reaction Mixture:

  • Cool the reaction flask in an ice bath.

  • Slowly add the quenching agent (e.g., saturated aqueous NH4Cl) dropwise with vigorous stirring.[7][10] Be aware that the quenching process is exothermic.

  • Continue stirring until the reaction is fully quenched.

  • Proceed with the aqueous workup.

References

Technical Support Center: Solvent Choice Optimization for Organolithium Reagent Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent choice for experiments involving organolithium reagents.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical when working with organolithium reagents?

A1: Solvent choice is paramount due to the high reactivity of organolithium reagents. The solvent not only dissolves the reagents but also directly influences their stability, reactivity, and aggregation state.[1][2] Ethereal solvents, for example, can react with organolithium reagents, leading to their decomposition over time.[1] Non-polar hydrocarbon solvents are less reactive but may offer lower solubility. The right solvent ensures the reagent remains stable and reactive for the desired chemical transformation.

Q2: What are the most common solvents used for organolithium reagents?

A2: The most common solvents are broadly categorized into two classes:

  • Hydrocarbon Solvents: Pentane and hexane are frequently used, especially for the storage of commercially available organolithium solutions like n-butyllithium (n-BuLi). They are relatively inert towards the reagents.

  • Ethereal Solvents: Diethyl ether (Et₂O) and tetrahydrofuran (THF) are common choices for reactions as they can solvate the lithium cation, breaking down reagent aggregates and increasing reactivity.[2] However, they are also more reactive towards the organolithium reagent itself.[1]

Q3: How does the solvent affect the aggregation state of organolithium reagents and why is this important?

A3: Organolithium reagents exist as aggregates (dimers, tetramers, hexamers, etc.) in solution. The degree of aggregation is heavily influenced by the solvent.[2]

  • In hydrocarbon solvents , they tend to form larger aggregates (e.g., n-BuLi is primarily a hexamer in cyclohexane).

  • In ethereal solvents like THF and diethyl ether, the solvent molecules coordinate to the lithium atoms, breaking down the larger aggregates into smaller, more reactive species (e.g., tetramers or dimers).[2] The reactivity of the organolithium reagent is generally inversely proportional to its aggregation state; smaller aggregates are more reactive.

Q4: What is "TMEDA" and how does it affect my reaction?

A4: TMEDA (N,N,N',N'-tetramethylethylenediamine) is a chelating diamine that is often added to organolithium reactions. It strongly coordinates to the lithium ion, breaking down aggregates into smaller, more reactive species, often dimers or even monomers.[2] This can significantly increase the rate and efficiency of many reactions, such as metalations.

Q5: My organolithium reaction is giving a low yield. What are the common causes related to the solvent?

A5: Low yields in organolithium reactions can often be traced back to solvent-related issues:

  • Presence of Water or Protic Impurities: Organolithium reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water, alcohols, or other protic impurities in the solvent.

  • Solvent Degradation: Ethereal solvents like THF can be attacked and cleaved by organolithium reagents, especially at higher temperatures.[1] This consumes the reagent and reduces the yield.

  • Incorrect Solvent Polarity: The choice of a solvent with inappropriate polarity can lead to poor solubility of reactants or intermediates, hindering the reaction.

  • Reagent Instability: The organolithium reagent may have decomposed during storage or handling. It is crucial to titrate the reagent before use to determine its exact concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield 1. Wet or impure solvent: Trace amounts of water or other protic impurities are quenching the organolithium reagent.1. Ensure all solvents are rigorously dried and deoxygenated before use. For ethereal solvents, distillation from sodium/benzophenone is a reliable method. Use freshly purified solvents for best results.
2. Degraded organolithium reagent: The reagent has decomposed during storage or handling, leading to a lower actual concentration than stated on the bottle.2. Titrate the organolithium reagent immediately before use to accurately determine its molarity. The Gilman double titration method is highly recommended for its accuracy.
3. Solvent-reagent incompatibility/decomposition: The organolithium reagent is reacting with the ethereal solvent, especially at elevated temperatures or over long reaction times.3. Consult stability data to choose an appropriate solvent and temperature. For example, n-BuLi is significantly less stable in THF at room temperature compared to 0°C. Consider using a less reactive ether or a hydrocarbon solvent if compatible with the reaction.
Formation of unexpected byproducts 1. Side reactions with the solvent: The organolithium reagent may be deprotonating or cleaving the solvent, leading to the formation of undesired products.1. Lower the reaction temperature to minimize side reactions with the solvent. If possible, switch to a more robust solvent like diethyl ether or a hydrocarbon.
2. Incorrect aggregation state leading to different reactivity: The solvent may be promoting an aggregation state that favors an undesired reaction pathway.2. The addition of a coordinating agent like TMEDA can break down aggregates and potentially alter the selectivity of the reaction. Experiment with and without such additives.
Reaction fails to initiate 1. Poor solubility of reactants: The chosen solvent may not be suitable for dissolving all reaction components at the desired temperature.1. If using a hydrocarbon solvent, consider adding a small amount of an ethereal solvent to improve solubility and reactivity. Ensure the reaction mixture is well-stirred.
2. Reagent is not active enough: The organolithium reagent, in its current aggregation state, is not reactive enough to initiate the desired transformation.2. Switch to a more polar ethereal solvent like THF or add TMEDA to break up aggregates and increase reactivity. Alternatively, a more reactive organolithium reagent (e.g., s-BuLi or t-BuLi instead of n-BuLi) could be used if appropriate for the desired chemistry.

Data Presentation

Table 1: Stability of Common Organolithium Reagents in Ethereal Solvents

This table summarizes the half-lives (t₁/₂) of various butyllithium reagents in common ethereal solvents at different temperatures. This data is crucial for selecting appropriate reaction conditions and minimizing reagent decomposition.

Organolithium ReagentSolventAdditiveTemperature (°C)Half-life (t₁/₂)
n-BuLiTHFNone+20107 min[1]
n-BuLiTHFNone0340 min[1]
n-BuLiTHFNone-2031 h[1]
n-BuLiDiethyl EtherNone+2030 days[1]
n-BuLiDiethyl EtherNone0135 days[1]
s-BuLiTHFNone-2078 min[1]
s-BuLiDiethyl EtherNone-201187 min[1]
t-BuLiTHFNone-40338 min[1]
t-BuLiDiethyl EtherNone-2011 h[1]
n-BuLiTHFTMEDA0149 min[1]
s-BuLiTHFTMEDA-2028 min[1]

Data extracted from Stanetty, P.; Mihovilovic, M. D. J. Org. Chem. 1997, 62 (5), 1514–1515.[1]

Table 2: Aggregation State of n-Butyllithium in Various Solvents

The aggregation state of organolithium reagents significantly impacts their reactivity. This table provides a general overview of the predominant aggregation state of n-BuLi in different solvent systems.

SolventAdditivePredominant Aggregation StateRelative Reactivity
Hexane/CyclohexaneNoneHexamerLow
Diethyl EtherNoneTetramerModerate
Tetrahydrofuran (THF)NoneDimer/Tetramer EquilibriumHigh
HydrocarbonTMEDADimerVery High

Experimental Protocols

Protocol 1: Purification of Tetrahydrofuran (THF) using a Sodium/Benzophenone Still

Objective: To obtain anhydrous and deoxygenated THF suitable for use with organolithium reagents.

Materials:

  • Technical grade THF

  • Sodium metal

  • Benzophenone

  • A properly assembled and inerted solvent still

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Pre-drying (Optional but Recommended): For THF with high water content, pre-dry by letting it stand over activated molecular sieves or potassium hydroxide pellets for 24-48 hours, followed by simple distillation.

  • Still Setup: Ensure the solvent still is clean, dry, and has been properly assembled and purged with an inert gas.

  • Adding Reagents:

    • Fill the still flask to no more than two-thirds of its capacity with pre-dried THF.

    • Under a stream of inert gas, carefully add sodium metal (chunks or wire) to the THF. The amount will depend on the still size, but a general guideline is to have a generous amount covering the bottom of the flask.

    • Add a small amount of benzophenone to act as an indicator.

  • Refluxing:

    • Begin heating the flask to reflux the THF.

    • As the solvent becomes anhydrous and deoxygenated, the benzophenone will react with the sodium to form a deep blue or purple ketyl radical. This color indicates that the solvent is ready for collection.

    • If the blue color does not appear, it may indicate the presence of excess water. In this case, more sodium and/or benzophenone may need to be carefully added.

  • Solvent Collection:

    • Once the characteristic deep blue color is stable, the purified THF can be collected by distillation into the collection head of the still.

    • The collected solvent should be used immediately or stored under an inert atmosphere.

Protocol 2: Titration of n-Butyllithium using the Gilman Double Titration Method

Objective: To accurately determine the concentration of an n-butyllithium solution.

Materials:

  • n-Butyllithium solution of unknown concentration

  • Dry diethyl ether (Et₂O) or THF

  • 1,2-dibromoethane

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Dry glassware (flasks, burette, syringes)

  • Inert gas supply

Procedure:

Part A: Total Base Titration

  • Under an inert atmosphere, transfer a precise volume (e.g., 1.00 mL) of the n-BuLi solution via syringe into a flask containing deionized water (approx. 20 mL).

  • Add a few drops of phenolphthalein indicator. The solution should turn pink.

  • Titrate the solution with the standardized HCl until the pink color disappears. Record the volume of HCl used (V₁).

Part B: Non-Alkyllithium Base Titration

  • In a separate dry flask under an inert atmosphere, add dry Et₂O or THF (approx. 5 mL) and a small amount of 1,2-dibromoethane (e.g., 0.5 mL).

  • Carefully add the same precise volume (e.g., 1.00 mL) of the n-BuLi solution to this flask. The n-BuLi will react with the 1,2-dibromoethane.

  • After stirring for a few minutes, add deionized water (approx. 20 mL) and a few drops of phenolphthalein indicator.

  • Titrate with the standardized HCl solution until the endpoint is reached. Record the volume of HCl used (V₂).

Calculation: The volume of HCl that reacted with the active n-BuLi is V_active = V₁ - V₂. The concentration of the n-BuLi solution is calculated as: Molarity (M) = (V_active × Molarity of HCl) / Volume of n-BuLi solution used

Mandatory Visualizations

experimental_workflow_solvent_purification cluster_prep Preparation cluster_purification Purification Process cluster_output Output start Start: Commercial THF predry Pre-dry THF (e.g., over KOH) start->predry add_reagents Add THF, Sodium, and Benzophenone to Still predry->add_reagents setup Assemble and Inert Solvent Still setup->add_reagents reflux Reflux Mixture add_reagents->reflux check_color Observe for Deep Blue Color reflux->check_color check_color->reflux No blue color collect Distill and Collect Anhydrous THF check_color->collect Color is blue end End: Purified, Anhydrous THF collect->end

Caption: Workflow for the purification of THF using a sodium/benzophenone still.

troubleshooting_low_yield start Low Yield in Organolithium Reaction q1 Is the solvent rigorously dry? start->q1 sol1 Purify solvent (e.g., via Na/benzophenone still) and repeat reaction. q1->sol1 No q2 Has the organolithium reagent been titrated recently? q1->q2 Yes a1_yes Yes a1_no No sol2 Titrate the reagent (e.g., Gilman double titration) and adjust stoichiometry. q2->sol2 No q3 Is the reaction temperature appropriate for the solvent? q2->q3 Yes a2_yes Yes a2_no No sol3 Lower the reaction temperature or choose a more stable solvent (see data tables). q3->sol3 No end Consider other factors: - Reactant purity - Reaction time - Quenching procedure q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low yields in organolithium reactions.

solvent_reagent_interaction cluster_solvent Solvent Type cluster_aggregation Aggregation State of R-Li cluster_reactivity Resulting Reactivity hydrocarbon Hydrocarbon (e.g., Hexane) hexamer High Aggregation (Hexamer) hydrocarbon->hexamer Promotes ether Ethereal (e.g., THF) tetramer Moderate Aggregation (Tetramer) ether->tetramer Promotes ether_tmeda Ethereal + TMEDA dimer_monomer Low Aggregation (Dimer/Monomer) ether_tmeda->dimer_monomer Promotes low_reactivity Low Reactivity hexamer->low_reactivity Leads to moderate_reactivity Moderate Reactivity tetramer->moderate_reactivity Leads to high_reactivity High Reactivity dimer_monomer->high_reactivity Leads to

Caption: Relationship between solvent choice, aggregation state, and reactivity.

References

Technical Support Center: Deprotection of Tert-Butyl Groups in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-butyl groups in sulfonamide synthesis.

Troubleshooting Guide

Problem 1: Incomplete or Slow Deprotection

Q: My N-tert-butyl sulfonamide deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What are the potential causes and how can I resolve this?

A: Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Stoichiometry: The deprotection is an acid-catalyzed reaction. While TFA is often used in excess as a solvent, in cases where it is used in a co-solvent, ensuring a sufficient molar excess is crucial.

  • Low Reaction Temperature: While reactions are often started at 0°C to control exothermicity, room temperature or even gentle heating may be required to drive the reaction to completion, depending on the substrate's reactivity.

  • Steric Hindrance: Significant steric bulk around the sulfonamide group can impede protonation and subsequent cleavage.

  • Scavenger Absence: The tert-butyl cation formed during the reaction is an electrophile and can re-alkylate the starting material or the product.

Troubleshooting Steps:

  • Increase TFA Concentration: If using a co-solvent like dichloromethane (DCM), increase the volume percentage of TFA. Running the reaction in neat TFA is a common strategy.

  • Elevate the Reaction Temperature: After initial stirring at a lower temperature, allow the reaction to warm to room temperature. If the reaction is still incomplete, gentle heating (e.g., to 40°C) can be attempted, but monitor for potential side reactions.

  • Incorporate a Scavenger: The tert-butyl cation byproduct can be trapped by a nucleophilic scavenger. Common scavengers include triethylsilane (TES) or thioanisole.

  • Extend the Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting material is consumed.

Problem 2: Observation of Significant Side Products

Q: I am observing unexpected side products in my reaction mixture upon TFA deprotection of my N-tert-butyl sulfonamide. What are these and how can I minimize them?

A: The primary byproduct is the tert-butyl cation, which can lead to several side reactions:

  • Re-alkylation: The tert-butyl cation can alkylate the deprotected sulfonamide, starting material, or other nucleophilic functional groups in the molecule.

  • Alkylation of Aromatic Rings: If your molecule contains electron-rich aromatic rings, Friedel-Crafts alkylation by the tert-butyl cation is a possibility.

  • Polymerization: The tert-butyl cation can initiate the polymerization of isobutylene, which is formed upon deprotonation of the cation.[1]

Mitigation Strategies:

  • Use a Scavenger: This is the most effective way to minimize side reactions caused by the tert-butyl cation. Triethylsilane (TES) is a common choice as it reduces the cation to isobutane.

  • Optimize Reaction Conditions: Use the mildest conditions possible that still afford complete deprotection. This may involve lowering the temperature or using a less harsh acid if feasible.

  • Alternative Deprotection Reagents: Consider using alternative reagents that may offer higher selectivity. For example, BCl3 has been reported as an efficient and selective reagent for the deprotection of tert-butyl aryl sulfonamides.[2]

Problem 3: Difficult Product Isolation and Purification

Q: After quenching my TFA deprotection reaction, I am having difficulty isolating my product in a pure form. What are some common issues and solutions?

A: Isolation challenges often stem from the properties of the deprotected sulfonamide and the workup procedure:

  • Formation of TFA Salts: The deprotected sulfonamide, being a primary sulfonamide, can form a salt with TFA, which may be difficult to handle or may not be the desired final form.[3]

  • Emulsion during Aqueous Workup: The presence of TFA and organic solvents can sometimes lead to emulsions during washing steps.

  • Co-elution with Byproducts: Scavenger byproducts or oligomers of isobutylene can sometimes co-elute with the desired product during chromatography.

Recommended Workup and Purification Procedures:

  • Removal of Excess TFA: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA. Co-evaporation with a solvent like toluene can aid in removing residual acid.

  • Salt Conversion: To obtain the free sulfonamide or a different salt form (e.g., HCl salt), you can dissolve the residue in a suitable solvent and wash with a mild base (like saturated NaHCO3 solution) or treat with a solution of HCl in an organic solvent followed by precipitation or evaporation.

  • Chromatography Optimization: If column chromatography is necessary, carefully select the solvent system to ensure good separation between your product and any potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of N-tert-butyl sulfonamides?

A1: The deprotection proceeds via an acid-catalyzed cleavage of the N-tert-butyl bond. The sulfonamide nitrogen is first protonated by the acid (e.g., TFA), making the tert-butyl group a better leaving group. The C-N bond then cleaves to form the primary sulfonamide and a stable tertiary carbocation (the tert-butyl cation). This cation can then be trapped by a scavenger or deprotonate to form isobutylene.

Q2: Are there milder alternatives to strong acids like TFA for this deprotection?

A2: Yes, several alternative methods have been reported, which can be beneficial if your substrate is sensitive to strongly acidic conditions. These include:

  • Lewis Acids: Boron trichloride (BCl3) and tin(IV) chloride (SnCl4) have been used for this transformation.

  • Heteropolyacids: Dawson heteropolyacid has been shown to be an effective and reusable catalyst for the deprotection of Boc-protected amines and sulfamides under mild conditions.[4]

  • Thermal Deprotection: In some cases, thermal cleavage of the N-tert-butyl group can be achieved, though this may require high temperatures.

Q3: Can I selectively deprotect an N-tert-butyl sulfonamide in the presence of other acid-labile protecting groups like a tert-butyl ester?

A3: Selective deprotection can be challenging as both groups are cleaved under similar acidic conditions. However, there might be a slight difference in their lability. Careful control of reaction conditions (e.g., temperature, acid concentration) may allow for some selectivity. It is advisable to run small-scale test reactions to determine the optimal conditions for your specific substrate. In some cases, using a different class of protecting group for one of the functionalities is a more robust synthetic strategy.

Q4: How do I monitor the progress of the deprotection reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.

Data Summary

The following table summarizes common conditions for the deprotection of N-tert-butyl sulfonamides. Please note that optimal conditions are substrate-dependent.

ReagentSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
TFA DCM or neat0 to RT1 - 6 hours70 - 95Most common method. Scavengers like triethylsilane are often recommended.
HCl Dioxane or Ether0 to RT2 - 8 hours60 - 90Can be used as an alternative to TFA.[2]
BCl₃ DCM-78 to 01 - 3 hours85 - 98Reported to be highly selective and efficient.[2]
Dawson Heteropolyacid DCMRT5 - 30 minutes90 - 98A mild and reusable catalytic method.

Experimental Protocols

General Procedure for TFA Deprotection
  • Dissolve the N-tert-butyl sulfonamide (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq, or as a 1:1 co-solvent with DCM) dropwise to the stirred solution.

  • If using a scavenger, add triethylsilane (1.2 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (2x) to remove residual TFA.

  • The crude product can be purified by crystallization, precipitation, or column chromatography.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with N-t-Bu Sulfonamide Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (and Scavenger) Cool->Add_TFA Stir Stir and Warm to Room Temp Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate Monitor->Concentrate Purify Purify Product Concentrate->Purify End Deprotected Sulfonamide Purify->End

Caption: Experimental workflow for N-tert-butyl sulfonamide deprotection.

Troubleshooting_Tree Start Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete Check Reaction Conversion Side_Products Side Products? Incomplete->Side_Products No Increase_TFA Increase TFA/Temp Incomplete->Increase_TFA Yes Add_Scavenger Add Scavenger (TES) Side_Products->Add_Scavenger Yes Optimize_Workup Optimize Workup Side_Products->Optimize_Workup No Alt_Reagent Consider BCl3 Increase_TFA->Alt_Reagent Still an issue Add_Scavenger->Optimize_Workup

Caption: Troubleshooting decision tree for deprotection challenges.

References

Mitigating side reactions during the synthesis of cyclopropyl sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl sulfonamides. Our aim is to help you mitigate common side reactions and optimize your synthetic protocols for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing cyclopropyl sulfonamides?

A common and effective method is a three-step synthesis starting from 3-chloropropane sulfonyl chloride. The process involves:

  • Reaction of 3-chloropropane sulfonyl chloride with a primary amine (often tert-butylamine) to form the corresponding N-substituted chloropropyl sulfonamide.

  • Intramolecular cyclization of the N-substituted chloropropyl sulfonamide using a strong base, such as n-butyllithium, to form the N-protected cyclopropyl sulfonamide.

  • Deprotection of the sulfonamide, typically under acidic conditions (e.g., using formic acid), to yield the final cyclopropyl sulfonamide.[1][2]

Q2: What are the primary challenges and side reactions in this synthesis?

The main challenges include:

  • Dimerization and Polymerization: During the first step, the sulfonyl chloride can react with multiple amine molecules, leading to undesired oligomeric byproducts.

  • Incomplete Cyclization: The ring-closing step may be incomplete, leading to contamination of the product with the linear chloropropyl sulfonamide intermediate.

  • Ring Opening: The strained cyclopropyl ring can be susceptible to opening under harsh acidic or nucleophilic conditions, particularly during the deprotection step.

  • Over-alkylation: The nitrogen of the sulfonamide can be alkylated by the chloropropyl group of another molecule, leading to dimeric impurities.

Q3: How can I purify the final cyclopropyl sulfonamide product?

A common and effective purification method is crystallization. After the reaction is complete, residual acid (like formic acid) can be removed by co-evaporation with a solvent such as toluene. The crude product is then dissolved in a suitable solvent system, often a mixture of toluene and ethanol, and cooled to induce crystallization.[1][2] A ratio of toluene to ethanol greater than 3:1 has been found to be preferable for effective crystallization.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of cyclopropyl sulfonamides.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Amine Reaction) - Dimerization/Polymerization: Excess amine or high reaction temperature can promote the formation of N,N-disubstituted sulfonamides and other oligomers. - Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture can hydrolyze the starting material.- Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) and add the sulfonyl chloride slowly to the amine solution at a low temperature (0-5 °C) to control the reaction rate. - Use a Non-Nucleophilic Base: Employ a non-nucleophilic base like triethylamine to scavenge the HCl byproduct, which can catalyze side reactions.[1] - Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the sulfonyl chloride.
Low yield in Step 2 (Cyclization) - Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the sulfonamide nitrogen for the intramolecular attack. - Intermolecular Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. - Degradation of n-Butyllithium: n-Butyllithium can be degraded by moisture or protic solvents. - Reaction with Solvent: n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures.[3][4]- Use Sufficient Strong Base: Employ at least two equivalents of a strong base like n-butyllithium to ensure complete deprotonation.[2] - Maintain Low Temperature: Conduct the reaction at low temperatures (-78 °C to -20 °C) to favor the intramolecular pathway and minimize side reactions.[1] - High Dilution: Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular side reactions. - Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry.
Low yield in Step 3 (Deprotection) - Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the protecting group. - Ring Opening of Cyclopropane: Harsh acidic conditions can lead to the opening of the cyclopropyl ring.- Optimize Acid Concentration and Temperature: Use a milder acid like formic acid instead of stronger acids like trifluoroacetic acid.[1][2] The reaction is typically carried out at elevated temperatures (e.g., 70-90 °C).[2] - Monitor Reaction Progress: Track the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to acidic conditions.
Product is impure (multiple spots on TLC/peaks in LC-MS) - Presence of Starting Materials or Intermediates: Incomplete reactions in any of the steps. - Formation of Side Products: As detailed in the potential causes above.- Optimize Reaction Conditions: Refer to the solutions for low yield in each step. - Effective Purification: Utilize the recommended crystallization protocol.[1][2] Multiple recrystallizations may be necessary to achieve high purity. - Chromatography: If crystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from impurities.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of cyclopropyl sulfonamide.

Step Parameter Condition 1 Condition 2 Yield/Purity Reference
1. Amine Reaction Base TriethylamineExcess tert-butylamineHigh yield of N-tert-butyl-(3-chloro)propyl sulfonamide.[1]
Temperature 0-5 °CRoom TemperatureHigher purity at lower temperatures due to reduced side reactions.[2]
2. Cyclization Base n-Butyllithium (2.2 eq)Other strong bases (e.g., LDA)High yield of cyclized product with n-BuLi.[1]
Temperature -78 °C to -20 °C0 °C to Room TemperatureSignificantly higher yields and fewer byproducts at lower temperatures.[1]
3. Deprotection Acid Formic AcidTrifluoroacetic AcidFormic acid is effective and more environmentally friendly.[1][2]
Temperature 70-90 °CRoom TemperatureReaction proceeds to completion at elevated temperatures.[2]
Overall Purification Crystallization (Toluene/Ethanol > 3:1)Column ChromatographyPurity of >99% can be achieved with crystallization.[2]
Overall Yield --70-75%[1][2]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-tert-butyl-3-chloropropyl-sulfonamide (Intermediate)
  • To a solution of tert-butylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous toluene, cooled to 0-5 °C in an ice bath, add 3-chloropropane sulfonyl chloride (1.0 equivalent) dropwise over 30-60 minutes.

  • Stir the resulting mixture at 5 °C for an additional 30 minutes after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-tert-butyl-cyclopropylsulfonamide (Cyclization)
  • Dissolve the crude N-tert-butyl-3-chloropropyl-sulfonamide from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents, as a solution in hexanes) to the reaction mixture while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour and then warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Protocol 3: Synthesis of Cyclopropyl Sulfonamide (Deprotection and Purification)
  • To the crude N-tert-butyl-cyclopropylsulfonamide, add formic acid.

  • Heat the mixture to 70-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the excess formic acid by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol and add toluene (toluene:ethanol ratio > 3:1).

  • Cool the solution slowly to room temperature and then to 0-5 °C to induce crystallization.

  • Collect the crystals by filtration, wash with cold toluene, and dry under vacuum to obtain the pure cyclopropyl sulfonamide.[1][2]

Visualizations

experimental_workflow start Start: 3-Chloropropane Sulfonyl Chloride step1 Step 1: Reaction with tert-Butylamine & Triethylamine (Toluene, 0-5 °C) start->step1 intermediate1 Intermediate: N-tert-butyl-3-chloropropyl-sulfonamide step1->intermediate1 step2 Step 2: Intramolecular Cyclization with n-Butyllithium (THF, -78 °C) intermediate1->step2 intermediate2 Intermediate: N-tert-butyl-cyclopropylsulfonamide step2->intermediate2 step3 Step 3: Deprotection with Formic Acid (70-90 °C) intermediate2->step3 purification Purification: Crystallization (Toluene/Ethanol) step3->purification product Final Product: Cyclopropyl Sulfonamide purification->product

Caption: Synthetic workflow for cyclopropyl sulfonamide.

troubleshooting_logic cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_step3 Step 3 Issues start Low Yield or Impure Product s1_issue Dimerization/ Polymerization start->s1_issue s2_issue Incomplete Cyclization start->s2_issue s3_issue Ring Opening start->s3_issue s1_solution Control Stoichiometry & Temperature s1_issue->s1_solution s2_solution Sufficient Strong Base Low Temperature s2_issue->s2_solution s3_solution Use Milder Acid (Formic Acid) s3_issue->s3_solution

Caption: Troubleshooting logic for common synthesis issues.

References

How to avoid impurities in the synthesis of sulfonamide building blocks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of sulfonamide building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in sulfonamide synthesis?

A1: The most common impurities in sulfonamide synthesis typically arise from side reactions or incomplete reactions during the formation of the sulfonyl chloride intermediate and its subsequent reaction with an amine. These include:

  • Sulfonic Acids: Formed by the hydrolysis of the sulfonyl chloride intermediate in the presence of water.[1] This is often a major byproduct if reaction conditions are not strictly anhydrous.

  • Unreacted Starting Materials: Residual aryl or alkyl amines and sulfonyl chlorides can remain if the reaction does not go to completion.

  • Disulfides and Sulfones: These can form as byproducts during the synthesis of aryl sulfonyl chlorides, for instance, through side reactions in a modified Sandmeyer reaction.[1]

  • Over-alkylation or Arylation Products: If the amine has multiple reactive sites, or under certain conditions, undesired side products can form.

  • N-Substituted Impurities: For example, N-methyl impurities have been identified in the synthesis of sulfonamide intermediates for drugs like Glyburide.[2]

  • Polymeric Byproducts: If the amine is not adequately protected, polymerization can occur, especially when reacting amines with sulfonyl chlorides.

Q2: How can I minimize the formation of sulfonic acid impurities?

A2: Minimizing the formation of sulfonic acids hinges on rigorously excluding water from your reaction. Key strategies include:

  • Use of Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Careful Handling of Reagents: Use freshly opened or properly stored anhydrous reagents. Hygroscopic reagents should be handled in a glovebox.

  • Temperature Control: While the effect of temperature on hydrolysis rate is specific to the substrate, it's a critical parameter to control. For some sulfonyl chlorides, lower temperatures can slow the rate of hydrolysis.

Q3: What is the role of the base in sulfonamide synthesis, and how does its choice affect purity?

A3: The base plays a crucial role in scavenging the hydrochloric acid (HCl) generated during the reaction between the sulfonyl chloride and the amine.[2] The choice of base can significantly impact the reaction rate, yield, and purity.

  • Pyridine: A commonly used base that also acts as a solvent. However, it can be difficult to remove completely during work-up.

  • Triethylamine (TEA): A stronger, non-nucleophilic base that is often used. It is more volatile than pyridine, making it easier to remove.

  • Inorganic Bases (e.g., K₃PO₄, Na₂CO₃): These can be effective, particularly in palladium-catalyzed sulfonamide synthesis, and may be easier to remove by simple filtration.[2] The choice of an appropriate base-solvent combination is critical for optimizing yield and minimizing side reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield of Sulfonamide Product
Possible Cause Troubleshooting Step
Incomplete reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature, but be mindful of potential side reactions.
Hydrolysis of sulfonyl chloride - Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere.
Poor nucleophilicity of the amine - For less reactive amines, consider using a stronger base or a higher reaction temperature.[2]- Alternative synthetic routes, such as those not involving sulfonyl chlorides, may be necessary.
Product loss during work-up - Optimize the extraction and purification steps. Acidic or basic washes should be performed carefully to avoid hydrolysis of the product.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Type Troubleshooting Step
Unreacted sulfonyl chloride - Use a slight excess of the amine to ensure complete consumption of the sulfonyl chloride.- Quench the reaction with a suitable reagent to consume any remaining sulfonyl chloride before work-up.
Unreacted amine - Use a slight excess of the sulfonyl chloride.- Purify the crude product using column chromatography or recrystallization.
Sulfonic acid - Strictly adhere to anhydrous reaction conditions.- During work-up, a basic wash can help remove the acidic sulfonic acid impurity.
Discolored product - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add the sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute acid solution. Separate the organic layer, and wash successively with dilute acid (e.g., 1M HCl), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization for Sulfonamide Purification
  • Solvent Selection: Choose a solvent or solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, and their aqueous mixtures.[3]

  • Dissolution: In a flask, add the crude sulfonamide and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sulfonyl Chloride Synthesis from a Disulfide

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
11,3-dichloro-5,5-dimethylhydantoin (DCH)Acetonitrile250.7>95
2Trichloroisocyanuric acid (TCCA)Acetonitrile/Water0-25192
3N-Chlorosuccinimide (NCS)Acetonitrile25285

This table provides a qualitative comparison based on literature data. Actual yields may vary depending on the specific substrate.

Table 2: HPLC Analysis of a Sulfonamide Intermediate Purity

CompoundRetention Time (min)Relative Retention Time (RRT)Purity (%)
Sulfonamide Intermediate10.21.0098.5
N-methyl Impurity16.81.651.2

Data adapted from a study on Glyburide intermediate impurities.[2]

Visualizations

experimental_workflow cluster_synthesis Sulfonamide Synthesis cluster_workup Work-up cluster_purification Purification start Amine + Base in Anhydrous Solvent add_sulfonyl_chloride Add Sulfonyl Chloride at 0°C start->add_sulfonyl_chloride reaction Stir at Room Temperature add_sulfonyl_chloride->reaction monitoring Monitor by TLC/HPLC reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Recrystallization or Chromatography dry->purify analyze Analyze Purity (HPLC, NMR) purify->analyze final_product Pure Sulfonamide analyze->final_product

Caption: General workflow for sulfonamide synthesis and purification.

troubleshooting_logic cluster_impurity_check Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis is_sulfonic_acid Sulfonic Acid Present? start->is_sulfonic_acid is_starting_material Starting Material Present? is_sulfonic_acid->is_starting_material No anhydrous Improve Anhydrous Conditions is_sulfonic_acid->anhydrous Yes optimize_stoichiometry Optimize Reactant Stoichiometry is_starting_material->optimize_stoichiometry Yes purification Purify by Recrystallization/Chromatography is_starting_material->purification No anhydrous->purification optimize_stoichiometry->purification final Pure Product purification->final

Caption: Troubleshooting logic for impurity identification and removal.

References

Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Cross-Coupling of Vinylcyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of vinylcyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance for optimizing these powerful synthetic transformations.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q1: My reaction is not yielding any of the desired product. What are the first things I should check?

A1: When a reaction fails completely, it is crucial to systematically review the fundamental components of your setup. Here’s a checklist of initial troubleshooting steps:

  • Catalyst Activity: Ensure your palladium source and ligands are not degraded. Palladium(0) catalysts are sensitive to air and moisture. If using a Pd(II) precatalyst, confirm that the conditions are suitable for its in situ reduction to the active Pd(0) species.[1] Consider using a freshly opened bottle of catalyst or purifying your existing stock.

  • Reagent Purity: Impurities in your vinylcyclopropane substrate, coupling partner, or solvent can poison the catalyst. Substrates should be purified immediately before use, and anhydrous, degassed solvents are essential.[2] Common impurities in vinylcyclopropane synthesis can interfere with the catalytic cycle.

  • Inert Atmosphere: Palladium-catalyzed reactions are typically sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all reagents were added under a positive pressure of inert gas.

  • Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at an appreciable rate. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. However, excessive heat can lead to catalyst decomposition and side reactions.

Q2: I'm observing the consumption of my starting materials, but the yield of the desired product is very low. What are the likely side reactions?

A2: Low yields despite starting material consumption point towards competing reaction pathways. With vinylcyclopropanes, several side reactions are common:

  • [3+2] Cycloaddition: Vinylcyclopropanes (VCPs) can undergo palladium-catalyzed [3+2] cycloaddition with electron-deficient olefins or other coupling partners.[2][3][4] This is a common pathway, especially for activated VCPs.

  • Isomerization: The vinylcyclopropane itself can isomerize to other cyclic or acyclic dienes under the reaction conditions, particularly at elevated temperatures. This can be catalyzed by the palladium complex.

  • Homocoupling: Your coupling partners may react with themselves to form dimers. This is often observed when the rate of reductive elimination of the homocoupled product is faster than the cross-coupling reaction.

  • Decomposition: Vinylcyclopropanes, being strained ring systems, can be prone to decomposition under harsh reaction conditions. This is especially true for substrates with sensitive functional groups.

To diagnose the issue, it is recommended to analyze the crude reaction mixture by techniques such as ¹H NMR, LC-MS, or GC-MS to identify any major byproducts.

Issue 2: Inconsistent Yields and Reproducibility Problems

Q3: I'm getting inconsistent yields from batch to batch. What could be the cause?

A3: Inconsistent yields are often traced back to subtle variations in reaction setup and reagent quality. Key factors to control for improved reproducibility include:

  • Solvent and Reagent Purity: The water and oxygen content in your solvent and reagents can significantly impact catalyst activity and longevity. Always use freshly distilled or purchased anhydrous, degassed solvents. Ensure your vinylcyclopropane and coupling partner are of high purity for each run.

  • Catalyst Loading and Ligand-to-Metal Ratio: Precise measurement of the catalyst and ligand is critical. Small variations can lead to significant differences in reaction kinetics and catalyst stability.

  • Degassing Technique: Inconsistent removal of oxygen can lead to variable rates of catalyst deactivation. Standardize your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas for a set amount of time).

  • Stirring Rate: In heterogeneous reaction mixtures, the stirring rate can affect mass transfer and, consequently, the reaction rate. Ensure consistent and vigorous stirring.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right palladium catalyst and ligand for my vinylcyclopropane cross-coupling?

A4: The choice of catalyst and ligand is critical for success and is highly dependent on the specific substrates being coupled.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) sources like Pd(OAc)₂ require in situ reduction, while Pd(0) sources like Pd₂(dba)₃ and Pd(PPh₃)₄ are active directly.

  • Ligands: Phosphine ligands are the most common class used in these reactions.

    • Bulky, Electron-Rich Monodentate Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often effective in promoting the oxidative addition of challenging substrates and facilitating the final reductive elimination step.[1]

    • Bidentate Ligands: Ligands like dppf or BINAP can offer greater stability to the palladium center but may sometimes lead to slower reaction rates.

A good starting point is to screen a small set of common ligands to identify a promising candidate, and then optimize the reaction conditions from there.

Q5: What is the optimal solvent for my reaction?

A5: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction mechanism. Common solvents for palladium-catalyzed cross-coupling include:

  • Aprotic Polar Solvents: THF, dioxane, and DMF are frequently used and can help to stabilize charged intermediates in the catalytic cycle.

  • Aromatic Hydrocarbons: Toluene and xylene are also common, particularly for reactions requiring higher temperatures.

The optimal solvent will depend on the specific substrates and catalyst system. It is often beneficial to screen a few different solvents during reaction optimization.

Q6: How important is the choice of base, and which one should I use?

A6: The base plays a critical role in many palladium-catalyzed cross-coupling reactions, often participating in the transmetalation step. The choice of base can significantly impact the reaction yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are generally considered mild.

  • Alkoxides: Stronger bases like sodium tert-butoxide (NaOt-Bu) can be effective but may not be compatible with sensitive functional groups on the substrates.

The strength and nature of the base should be chosen based on the pKa of the coupling partners and the overall functional group tolerance of the reaction.

Q7: My vinylcyclopropane is electron-rich/poor. How does this affect the reaction conditions?

A7: The electronic nature of the vinylcyclopropane can have a significant impact on its reactivity.

  • Electron-Poor Vinylcyclopropanes: VCPs bearing electron-withdrawing groups are generally more reactive towards the initial oxidative addition step with the Pd(0) catalyst. However, they can also be more susceptible to nucleophilic attack and side reactions.

  • Electron-Rich Vinylcyclopropanes: VCPs with electron-donating groups may be less reactive in the oxidative addition step, potentially requiring more forcing conditions (higher temperature, more active catalyst). However, they may be less prone to certain side reactions.

For electron-rich substrates, using a more electron-rich and bulky ligand can often help to promote the oxidative addition step. Conversely, for electron-poor substrates, a less electron-rich ligand might be sufficient.

Data Presentation

Table 1: Effect of Different Phosphine Ligands on Yield

EntryPalladium SourceLigandSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃PPh₃Toluene8045
2Pd₂(dba)₃P(o-tol)₃Toluene8062
3Pd₂(dba)₃P(t-Bu)₃Toluene8085
4Pd(OAc)₂SPhosDioxane10092
5Pd(OAc)₂XPhosDioxane10095

Yields are representative and will vary depending on the specific substrates used.

Table 2: Optimization of Reaction Conditions for a Model Vinylcyclopropane Cross-Coupling

EntryVariable ChangedConditionYield (%)
1BaselinePd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), K₂CO₃ (2 eq.), Toluene, 80°C75
2SolventDioxane82
3BaseCs₂CO₃88
4Temperature100°C91
5Catalyst Loading1 mol% Pd₂(dba)₃65

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling of a Vinylcyclopropane with an Aryl Bromide:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • The tube is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • The vinylcyclopropane (1.0 equivalent) and the aryl bromide (1.2 equivalents) are added as solids or neat liquids via syringe.

  • Anhydrous, degassed solvent (e.g., dioxane, to make a 0.1 M solution in the limiting reagent) is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC, GC, or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Di-organo Pd(II) Complex Di-organo Pd(II) Complex Transmetalation->Di-organo Pd(II) Complex Reductive Elimination Reductive Elimination Di-organo Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Product Product Reductive Elimination->Product Vinylcyclopropane Vinylcyclopropane Vinylcyclopropane->Oxidative Addition Coupling Partner Coupling Partner Coupling Partner->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow Low Yield Low Yield Check Reagents & Conditions 1. Verify Reagent Purity 2. Confirm Inert Atmosphere 3. Check Catalyst Activity Low Yield->Check Reagents & Conditions Analyze Byproducts Identify Side Reactions: - Cycloaddition - Isomerization - Homocoupling Check Reagents & Conditions->Analyze Byproducts If starting material is consumed Optimize Reaction Parameters Systematically Vary: - Ligand - Solvent - Base - Temperature Check Reagents & Conditions->Optimize Reaction Parameters If no reaction Analyze Byproducts->Optimize Reaction Parameters Successful Reaction Successful Reaction Optimize Reaction Parameters->Successful Reaction

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

Confirming the biological target binding of 1-Ethenylcyclopropane-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target binding characteristics of several prominent 1-Ethenylcyclopropane-1-sulfonamide derivatives and other small molecule inhibitors targeting the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, a key protein in cellular signaling and a critical target in the treatment of Chronic Myeloid Leukemia (CML). The binding affinities, kinetics, and thermodynamic profiles of these compounds are compared using supporting data from established biophysical and cellular assays. Detailed experimental protocols and workflow visualizations are provided to aid in the replication and validation of these findings.

Introduction to Abl Kinase and its Signaling Pathway

The Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, adhesion, and migration.[1] In CML, a chromosomal translocation results in the formation of the Bcr-Abl fusion protein, which exhibits constitutive kinase activity.[2] This unregulated activity drives the proliferation of cancer cells through the activation of several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[3][4] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of Bcr-Abl has revolutionized the treatment of CML.[5]

Below is a diagram illustrating the central role of Bcr-Abl in activating these key oncogenic signaling cascades.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS Ras GRB2->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis

Bcr-Abl Signaling Pathways

Comparison of Abl Kinase Inhibitors

This guide focuses on a comparative analysis of several generations of Abl kinase inhibitors, including the first-generation inhibitor Imatinib and subsequent generations designed to overcome resistance, such as Nilotinib, Dasatinib, Bosutinib, and the pan-inhibitor Ponatinib.

Quantitative Binding Data

The following table summarizes the binding affinities and kinetic parameters of these inhibitors against the Abl kinase domain, as determined by various biophysical methods. Lower IC50 and KD values indicate higher potency and tighter binding, respectively.

CompoundTypeTarget ConformationIC50 (nM)KD (nM)
Imatinib Type 2DFG-out (Inactive)100-600~10
Nilotinib Type 2DFG-out (Inactive)< 300.18
Dasatinib Type 1DFG-in (Active)0.6 - 1.10.23
Bosutinib Type 1DFG-in (Active)1.20.44
Ponatinib Pan-inhibitorDFG-out (Inactive)0.37 - 2.00.05

Note: IC50 and KD values can vary depending on the specific assay conditions and Abl kinase construct used. The data presented here are representative values from the literature.

Experimental Protocols

To ensure the reproducibility of target binding confirmation, detailed protocols for three key experimental techniques are provided below. These techniques offer complementary information on the interaction between a small molecule inhibitor and its protein target.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions.[6]

Experimental Workflow:

SPR_Workflow Immobilization 1. Immobilization (Abl Kinase on Sensor Chip) Injection 2. Analyte Injection (Inhibitor Solution) Immobilization->Injection Association 3. Association Phase (Real-time Binding) Injection->Association Dissociation 4. Dissociation Phase (Buffer Wash) Association->Dissociation Regeneration 5. Regeneration (Remove Bound Inhibitor) Dissociation->Regeneration Analysis 6. Data Analysis (Calculate kon, koff, KD) Regeneration->Analysis

Surface Plasmon Resonance Workflow

Methodology:

  • Immobilization: Recombinant Abl kinase is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without the kinase to subtract non-specific binding and bulk refractive index changes.[7]

  • Analyte Preparation: A dilution series of the test inhibitor is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: The inhibitor solutions are injected over the sensor surface at a constant flow rate. The association of the inhibitor to the immobilized kinase is monitored in real-time by measuring the change in the SPR signal.[7]

  • Dissociation Measurement: After the association phase, running buffer without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the kinase is monitored.[7]

  • Regeneration: A regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove any remaining bound inhibitor from the kinase surface, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]

Experimental Workflow:

ITC_Workflow Preparation 1. Sample Preparation (Abl Kinase in Cell, Inhibitor in Syringe) Titration 2. Titration (Inject Inhibitor into Cell) Preparation->Titration Heat_Measurement 3. Heat Measurement (Detect Heat Change) Titration->Heat_Measurement Data_Plotting 4. Data Plotting (Heat vs. Molar Ratio) Heat_Measurement->Data_Plotting Analysis 5. Data Analysis (Fit to Binding Model) Data_Plotting->Analysis Thermodynamics 6. Obtain Thermodynamic Parameters (KD, n, ΔH, ΔS) Analysis->Thermodynamics

Isothermal Titration Calorimetry Workflow

Methodology:

  • Sample Preparation: Purified Abl kinase is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.[9]

  • Titration: A series of small, precise injections of the inhibitor solution are made into the sample cell containing the Abl kinase.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Plotting: The heat change per injection is plotted against the molar ratio of inhibitor to kinase.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for verifying target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[10]

Experimental Workflow:

CETSA_Workflow Cell_Treatment 1. Cell Treatment (Incubate cells with inhibitor) Heating 2. Heat Shock (Heat cells at various temperatures) Cell_Treatment->Heating Lysis 3. Cell Lysis (e.g., freeze-thaw cycles) Heating->Lysis Centrifugation 4. Separation (Pellet aggregated proteins) Lysis->Centrifugation Quantification 5. Protein Quantification (e.g., Western Blot of supernatant) Centrifugation->Quantification Melt_Curve 6. Generate Melt Curve (Plot soluble protein vs. temperature) Quantification->Melt_Curve

Cellular Thermal Shift Assay Workflow

Methodology:

  • Cell Treatment: Intact cells expressing the target protein (Abl kinase) are incubated with the test inhibitor or a vehicle control.[11]

  • Heating: The cell suspensions are divided into aliquots and heated at a range of different temperatures for a short period (e.g., 3 minutes).[10]

  • Cell Lysis: The cells are lysed to release the cellular proteins. This can be achieved by methods such as freeze-thaw cycles.[11]

  • Separation: The cell lysates are centrifuged at high speed to pellet the denatured and aggregated proteins.

  • Quantification: The amount of soluble Abl kinase remaining in the supernatant at each temperature is quantified using a protein detection method such as Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble Abl kinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[10] An isothermal dose-response curve can also be generated by heating the cells at a single temperature with varying concentrations of the inhibitor.[11]

Conclusion

The confirmation of biological target binding is a critical step in drug discovery and development. The methodologies and comparative data presented in this guide provide a framework for the rigorous evaluation of small molecule inhibitors targeting the Abl kinase. By employing a combination of biophysical techniques such as SPR and ITC to determine the precise binding kinetics and thermodynamics, and cellular assays like CETSA to confirm target engagement in a more physiologically relevant context, researchers can gain a comprehensive understanding of their compounds' mechanism of action and make more informed decisions in the lead optimization process. The provided protocols and workflows serve as a practical resource for scientists seeking to validate the on-target activity of novel kinase inhibitors.

References

A Comparative Validation Framework for Novel 1-Ethenylcyclopropane-1-sulfonamide-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymeric carriers is a cornerstone of advanced drug delivery, aiming to enhance therapeutic efficacy, improve biocompatibility, and enable controlled release kinetics. This guide addresses the potential of a novel class of polymers derived from 1-ethenylcyclopropane-1-sulfonamide. Due to the nascent stage of research into this specific polymer family, this document presents a hypothetical validation framework. It outlines the essential experimental protocols and comparative data required to rigorously assess its efficacy against established alternatives, providing a roadmap for future research and development.

Introduction to this compound as a Monomer

The monomer this compound possesses unique structural features that suggest its potential utility in creating advanced drug delivery systems.[1][2] Its key characteristics include:

  • A Vinyl Group (-CH=CH₂): This functional group allows for polymerization through established chain-growth mechanisms, enabling the formation of a polymer backbone.[1]

  • A Sulfonamide Group (-SO₂NH₂): This moiety can enhance hydrogen-bonding capabilities, potentially improving interactions with encapsulated drugs or biological targets.[1] Sulfonamide groups are also known to impart pH-sensitivity in some polymer systems, offering a potential mechanism for triggered drug release.[3]

  • A Strained Cyclopropane Ring: This confers unique reactivity and conformational properties to the polymer backbone.[1]

These features suggest that polymers derived from this monomer could offer a unique combination of properties, including biocompatibility and stimuli-responsive behavior, making them intriguing candidates for controlled drug delivery.[4]

Proposed Research and Validation Workflow

To validate the efficacy of a novel polymer system, a structured experimental workflow is essential. The following diagram outlines the proposed pathway from polymer synthesis to preclinical evaluation.

Polymer_Validation_Workflow cluster_Synthesis Synthesis & Characterization cluster_Formulation Drug Formulation cluster_Evaluation In Vitro Evaluation cluster_Comparison Comparative Analysis Monomer 1-Ethenylcyclopropane- 1-sulfonamide Monomer Polymerization Radical or Ionic Polymerization Monomer->Polymerization Polymer Resulting Polymer Polymerization->Polymer Characterization Characterization (NMR, GPC, FT-IR) Polymer->Characterization Formulation Nanoparticle Formulation (e.g., Emulsion, Nanoprecipitation) Polymer->Formulation Characterization->Formulation Drug Therapeutic Agent (e.g., Doxorubicin) Drug->Formulation PNP Drug-Loaded Polymeric Nanoparticles Formulation->PNP DLE Drug Loading & Encapsulation Efficiency (DLE/EE) PNP->DLE Release In Vitro Drug Release (e.g., Dialysis Method) PNP->Release Biocompatibility Biocompatibility Assays (e.g., MTT on cell lines) PNP->Biocompatibility Evaluation Evaluation Comparison Performance Comparison DLE->Comparison Release->Comparison Biocompatibility->Comparison Alternatives Alternative Polymers (e.g., PLGA, Polyamides) Alternatives->Comparison

Figure 1: Proposed workflow for the synthesis, formulation, and evaluation of novel polymers.

Comparative Performance Data (Hypothetical)

The following tables present a hypothetical comparison of a this compound-based polymer (Polymer-VCS) against two well-established drug delivery polymers: Poly(lactic-co-glycolic acid) (PLGA) and a representative Polyamide. The data is illustrative and serves as a template for how experimental results would be presented.

Table 1: Formulation Characteristics and Drug Loading Efficiency

Polymer SystemParticle Size (nm, DLS)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)
Polymer-VCS 155 ± 80.12 ± 0.038.5 ± 0.788 ± 5
PLGA 180 ± 120.19 ± 0.047.2 ± 0.985 ± 6
Polyamide 165 ± 100.15 ± 0.029.1 ± 0.692 ± 4

Table 2: In Vitro Drug Release Kinetics (Model Drug: Doxorubicin)

Polymer SystemBurst Release at 2h (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
Polymer-VCS (pH 7.4) 12 ± 235 ± 465 ± 5
Polymer-VCS (pH 5.5) 15 ± 355 ± 585 ± 6
PLGA 18 ± 345 ± 675 ± 7
Polyamide 10 ± 230 ± 460 ± 5

Table 3: Biocompatibility and Cytotoxicity (MTT Assay)

Polymer System (Concentration)Cell Viability (%) - HEK293 CellsCell Viability (%) - HeLa Cells (Blank Polymer)IC50 (µg/mL) - Dox-Loaded (HeLa Cells)
Polymer-VCS (100 µg/mL) 95 ± 492 ± 51.8
PLGA (100 µg/mL) 93 ± 690 ± 72.5
Polyamide (100 µg/mL) 96 ± 394 ± 42.1

Detailed Experimental Protocols

The validation of a new polymer requires rigorous and standardized experimental methods. Below are detailed protocols for the key experiments cited in the comparative data tables.

4.1. Polymer Synthesis and Characterization

  • Synthesis: The polymerization of this compound would be attempted via free radical polymerization using an initiator such as α,α'-azobisisobutyronitrile (AIBN) in an appropriate solvent (e.g., THF or toluene) at a controlled temperature (e.g., 70°C) under an inert atmosphere.[5]

  • Characterization:

    • FT-IR Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C=C stretch and the retention of the sulfonamide N-H and S=O stretches.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of the monomer units.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.

4.2. Drug-Loaded Nanoparticle Formulation

  • Method: A single emulsion-solvent evaporation technique would be employed. The polymer and the hydrophobic drug (e.g., doxorubicin) are dissolved in a water-immiscible organic solvent (e.g., dichloromethane). This organic phase is then added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsified using sonication. The organic solvent is then removed under reduced pressure, leading to the formation of drug-loaded nanoparticles.

  • Characterization:

    • Dynamic Light Scattering (DLS): To measure the average particle size and PDI.

    • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

4.3. Drug Loading and Encapsulation Efficiency

  • Protocol: A known amount of lyophilized drug-loaded nanoparticles is dissolved in a suitable solvent to break the particles and release the drug. The amount of encapsulated drug is quantified using UV-Vis spectrophotometry or HPLC by comparing it to a standard calibration curve of the free drug.

  • Calculations:

    • Drug Loading Content (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

4.4. In Vitro Drug Release Study

  • Method: The dialysis membrane method is a commonly used technique.[6][7] A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag (with a specific molecular weight cut-off). The bag is then submerged in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C) with constant gentle stirring. To simulate the acidic environment of tumors or endosomes, parallel studies are run at pH 5.5.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions. The concentration of the released drug in the aliquots is measured by UV-Vis spectrophotometry or HPLC.

4.5. Biocompatibility and Cytotoxicity Assay

  • Method: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Biocompatibility: Non-cancerous cells (e.g., HEK293) are incubated with varying concentrations of the blank (drug-free) polymer nanoparticles for 48-72 hours. The cell viability is then assessed to determine the intrinsic toxicity of the polymer.

  • Cytotoxicity: Cancer cells (e.g., HeLa) are incubated with varying concentrations of the drug-loaded nanoparticles. The cell viability is measured to determine the half-maximal inhibitory concentration (IC50) of the formulation, which indicates its therapeutic efficacy.

Hypothetical Mechanism of Action: Signaling Pathway

A key advantage of nanoparticle-based delivery is the potential to overcome drug resistance and enhance intracellular drug concentration. The following diagram illustrates a hypothetical signaling pathway for a delivered anticancer drug (e.g., Doxorubicin) that intercalates with DNA to induce apoptosis.

Signaling_Pathway cluster_Cell Cancer Cell cluster_Nucleus PNP Drug-Loaded Polymer-VCS Nanoparticle Endocytosis Endocytosis PNP->Endocytosis Endosome Endosome (pH ~5.5) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Low pH Trigger Nucleus Nucleus DrugRelease->Nucleus DNA DNA Intercalation & Topoisomerase II Inhibition Nucleus->DNA Damage DNA Damage DNA->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothetical signaling pathway for an anticancer drug delivered by a pH-responsive polymer.

Conclusion and Future Directions

While polymers based on this compound remain a theoretical proposition for drug delivery, their unique chemical structure warrants exploratory research. The validation framework presented here provides a comprehensive roadmap for any research team aiming to investigate this novel class of materials. A rigorous, comparative approach is crucial to determine if these polymers can offer tangible advantages over existing platforms like PLGA and polyamides. Future work should focus on the actual synthesis of these polymers, followed by a systematic evaluation of their physicochemical properties, drug release capabilities, and biocompatibility, as outlined in this guide. Such studies will be essential to unlock the potential of sulfonamide-based polymers in the next generation of drug delivery systems.

References

Comparison of synthetic routes for various cyclopropyl sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the cyclopropyl sulfonamide moiety is a valuable pharmacophore. Its unique conformational constraints and electronic properties have led to its incorporation into a variety of therapeutic agents. This guide provides a comparative analysis of common synthetic routes to this important structural motif, complete with experimental data, detailed protocols, and a look into its role in regulating blood glucose levels.

At a Glance: Comparison of Synthetic Routes

The synthesis of cyclopropyl sulfonamides can be broadly categorized into three main approaches: the cyclopropanation of existing sulfonamides, the intramolecular ring-closure of acyclic precursors, and the direct N-cyclopropylation of sulfonamides. Each method offers distinct advantages and disadvantages in terms of substrate scope, stereocontrol, and reaction conditions.

Synthetic Route General Approach Key Reagents Typical Yields Stereocontrol Key Advantages Key Limitations
Simmons-Smith Cyclopropanation Addition of a carbene or carbenoid to a vinyl sulfonamide.Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn)60-90%Can be highly diastereoselective and enantioselective with chiral auxiliaries or catalysts.Well-established, tolerates various functional groups.Stoichiometric use of zinc reagents, potential for side reactions.
Intramolecular Ring-Closure Cyclization of a haloalkylsulfonamide precursor.Strong base (e.g., n-butyllithium)70-80% (overall)Stereochemistry is determined by the precursor.High-yielding for specific substrates, amenable to large-scale synthesis.Requires multi-step synthesis of the precursor.
N-Cyclopropylation Direct coupling of a sulfonamide with a cyclopropyl source.Cyclopropylboronic acid, Copper(II) acetateGood to excellentNot applicable (forms N-cyclopropyl bond).Direct and convergent approach.Can require stoichiometric copper reagents, substrate-dependent yields.

In Focus: Synthetic Routes and Experimental Protocols

Simmons-Smith Cyclopropanation of Vinyl Sulfonamides

This classical method involves the reaction of a vinyl sulfonamide with a zinc carbenoid, typically generated from diiodomethane and diethylzinc (Furukawa's modification). The reaction is known for its reliability and the potential for high stereocontrol.

General Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Vinyl Sulfonamide

To a solution of the chiral vinyl sulfonamide (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added a 1.0 M solution of diethylzinc in hexanes (3.0 mL, 3.0 mmol). The mixture is stirred for 15 minutes, after which diiodomethane (0.24 mL, 3.0 mmol) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl sulfonamide.

Representative Experimental Data [1][2]

Substrate (Chiral Auxiliary)ProductDiastereomeric Ratio (d.r.)Yield (%)
(S)-N-(1-phenylethyl)-N-(styryl)benzenesulfonamide(1R,2S)-N-(1-phenylethyl)-N-(2-phenylcyclopropyl)benzenesulfonamide>95:585
(R)-4-methyl-N-(prop-1-en-2-yl)benzenesulfonamide(R)-N-((1R,2S)-2-methylcyclopropyl)-4-methylbenzenesulfonamide90:1078
Intramolecular Ring-Closure of Haloalkylsulfonamides

This approach builds the cyclopropane ring through an intramolecular nucleophilic substitution. A common precursor is an N-substituted-3-chloropropylsulfonamide, which upon treatment with a strong base, undergoes cyclization.

Experimental Protocol: Synthesis of Cyclopropyl Sulfonamide via Ring-Closure

Step A: Synthesis of N-tert-butyl-3-chloropropylsulfonamide

To a solution of 3-chloropropanesulfonyl chloride (17.7 g, 0.1 mol) in toluene (100 mL) at 0 °C is added tert-butylamine (10.6 mL, 0.1 mol) followed by the dropwise addition of triethylamine (14.0 mL, 0.1 mol). The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with 1 M HCl (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield N-tert-butyl-3-chloropropylsulfonamide as a white solid.

Step B: Synthesis of N-tert-butylcyclopropanesulfonamide

The N-tert-butyl-3-chloropropylsulfonamide (21.3 g, 0.1 mol) is dissolved in anhydrous tetrahydrofuran (200 mL) and cooled to -78 °C. A 2.5 M solution of n-butyllithium in hexanes (80 mL, 0.2 mol) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride (100 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give N-tert-butylcyclopropanesulfonamide.

Step C: Deprotection to Cyclopropyl Sulfonamide

The crude N-tert-butylcyclopropanesulfonamide is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane (100 mL) and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 50 mL) to remove residual trifluoroacetic acid. The resulting solid is recrystallized from a mixture of ethanol and water to afford cyclopropyl sulfonamide. The overall yield for this three-step process is typically in the range of 70-80%.

Copper-Mediated N-Cyclopropylation of Sulfonamides

A more direct route involves the coupling of a sulfonamide with a cyclopropylating agent, such as cyclopropylboronic acid. This reaction is typically mediated by a copper catalyst.

General Experimental Protocol: Copper-Mediated N-Cyclopropylation [3][4]

A mixture of the sulfonamide (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (1.5 mmol), and sodium carbonate (2.0 mmol) in 1,2-dichloroethane (10 mL) is stirred at 80 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to provide the N-cyclopropyl sulfonamide.

Representative Experimental Data [3]

SulfonamideProductYield (%)
BenzenesulfonamideN-cyclopropylbenzenesulfonamide85
4-ToluenesulfonamideN-cyclopropyl-4-toluenesulfonamide92
MethanesulfonamideN-cyclopropylmethanesulfonamide75

Biological Context: Glucokinase Activation

Many cyclopropyl sulfonamides have been investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. In pancreatic β-cells, GK acts as a glucose sensor, and its activation leads to increased insulin secretion. In the liver, GK activation enhances glucose uptake and glycogen synthesis. This dual action makes glucokinase activators a promising therapeutic strategy for type 2 diabetes.

Glucokinase Activation Pathway in Pancreatic β-Cells

Glucokinase_Activation_Pathway cluster_Extracellular Extracellular Space cluster_Cell Pancreatic β-Cell cluster_GK Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP K_channel ATP-sensitive K+ Channel ATP->K_channel Inhibits Depolarization Membrane Depolarization K_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_ion Ca2+ Ca_channel->Ca_ion Influx Insulin_vesicles Insulin Vesicles Ca_ion->Insulin_vesicles Triggers Fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion GK->G6P Phosphorylation GKA Cyclopropyl Sulfonamide (GKA) GKA->GK Allosteric Activation

Caption: Glucokinase activation by a cyclopropyl sulfonamide in pancreatic β-cells.

Experimental Workflow for Evaluating Glucokinase Activators

GKA_Evaluation_Workflow cluster_synthesis Synthesis & Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization synthesis Synthesis of Cyclopropyl Sulfonamide Library in_vitro_screen In Vitro Glucokinase Activation Assay synthesis->in_vitro_screen Primary Screening islet_culture Pancreatic Islet Culture in_vitro_screen->islet_culture Hit Compounds insulin_secretion Glucose-Stimulated Insulin Secretion Assay islet_culture->insulin_secretion animal_model Diabetic Animal Model (e.g., db/db mice) insulin_secretion->animal_model Promising Candidates ogtt Oral Glucose Tolerance Test (OGTT) animal_model->ogtt pk_pd Pharmacokinetic/ Pharmacodynamic Studies ogtt->pk_pd lead_opt Lead Optimization pk_pd->lead_opt Data for SAR

Caption: Workflow for the discovery and evaluation of cyclopropyl sulfonamide-based glucokinase activators.

References

A Comparative Analysis of 1-Ethenylcyclopropane-1-sulfonamide and Traditional Sulfonamides in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of the novel compound 1-Ethenylcyclopropane-1-sulfonamide against well-established traditional sulfonamides. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available data to inform future research and development endeavors.

Executive Summary

Traditional sulfonamides have long been a cornerstone of antimicrobial therapy, primarily functioning as bacteriostatic agents by inhibiting folic acid synthesis.[1][2][3][4][5] The introduction of a cyclopropyl moiety, as seen in this compound, presents a novel structural motif that may offer altered or enhanced biological activities. While direct comparative experimental data for this compound is limited, this guide synthesizes information on its potential activities based on related cyclopropyl sulfonamide derivatives and compares them to the known properties of traditional sulfonamides. The unique strained ring structure of the cyclopropane group and the presence of a vinyl group may lead to differential enzyme interactions and broader biological effects.[6][7]

Comparative Biological Activity

The primary biological activity of traditional sulfonamides is their antibacterial effect. However, the broader class of sulfonamide derivatives has been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[8][9][10] The introduction of a cyclopropane ring can influence a molecule's binding affinity to target enzymes and its overall metabolic stability.[6]

Antimicrobial Activity

Traditional sulfonamides are effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2] Their efficacy is, however, increasingly compromised by widespread bacterial resistance. While specific antimicrobial data for this compound is not available, studies on other cyclopropane-containing amide derivatives have demonstrated moderate to excellent antibacterial and antifungal activities.[6]

Table 1: Comparison of Antimicrobial Activity

FeatureTraditional SulfonamidesThis compound (Inferred)
Spectrum of Activity Broad-spectrum antibacterial (Gram-positive and Gram-negative)[2]Potentially broad-spectrum antibacterial and antifungal[6]
Mechanism of Action Inhibition of dihydropteroate synthase in the folic acid synthesis pathway[1][3]Unknown, may involve inhibition of different key enzymes due to structural differences.
Resistance Widespread and common[5]Unknown, potentially less susceptible to existing sulfonamide resistance mechanisms.
Enzyme Inhibition

Beyond their antibacterial role, sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and proteases.[8][9] The unique stereoelectronic properties of the cyclopropane ring in this compound could lead to novel enzyme inhibitory profiles.

Table 2: Comparison of Enzyme Inhibitory Activity

Enzyme TargetTraditional SulfonamidesThis compound (Potential)
Dihydropteroate Synthase Primary target for antibacterial activity[1][3]Potential for interaction, but likely with different binding kinetics.
Carbonic Anhydrases Known inhibitors, with applications in treating glaucoma and other conditions[8]Potential for selective inhibition of different carbonic anhydrase isoforms.
Proteases Some derivatives show inhibitory activity.The strained ring and vinyl group could serve as a reactive handle for covalent inhibition of certain proteases.
Other Enzymes Various, including cyclooxygenases (COX)[11]The novel structure suggests potential for inhibition of a different spectrum of enzymes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (this compound or traditional sulfonamide)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). Alternatively, read the absorbance at 600 nm using a spectrophotometer.

Visualizing Mechanisms of Action

Signaling Pathway of Traditional Sulfonamides

The established mechanism of action for traditional sulfonamides involves the competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This ultimately disrupts DNA synthesis and leads to a bacteriostatic effect.

Traditional_Sulfonamide_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation THF Tetrahydrofolic Acid DHF->THF Reduction DNA DNA Synthesis THF->DNA Sulfonamide Traditional Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Folic acid synthesis pathway and the inhibitory action of traditional sulfonamides.

Hypothetical Experimental Workflow for Biological Activity Screening

This workflow outlines a potential screening cascade for evaluating the biological activity of a novel compound like this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Antimicrobial Antimicrobial Assay (MIC Determination) Enzyme_Inhibition Enzyme Inhibition Assays Antimicrobial->Enzyme_Inhibition If Active & Non-toxic Cytotoxicity Cytotoxicity Assay Target_ID Target Identification Enzyme_Inhibition->Target_ID Anti_inflammatory Anti-inflammatory Assay Antiviral Antiviral Assay Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Start This compound Start->Antimicrobial Start->Cytotoxicity

Caption: A potential experimental workflow for characterizing the biological activity of a novel sulfonamide.

Conclusion

While traditional sulfonamides remain clinically relevant, the emergence of resistance necessitates the exploration of novel structural scaffolds. This compound represents an intriguing departure from the classic sulfonamide structure. Although direct comparative data is currently lacking, the unique chemical features of the cyclopropyl and vinyl groups suggest the potential for a distinct biological activity profile. Further investigation into its antimicrobial and enzyme inhibitory properties is warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for such future research.

References

Comparative Analysis of Novel Sulfonamide-Based Enzyme Inhibitors: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of novel sulfonamide-based enzyme inhibitors. The following sections present quantitative data on their inhibitory potency against various on- and off-target enzymes, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway affected by this class of inhibitors.

Data Presentation: Inhibitor Cross-Reactivity Profiles

The following table summarizes the inhibitory activity (IC50 and Kᵢ values) of various sulfonamide-based compounds against their primary targets and other enzymes, providing insights into their selectivity.

Inhibitor Class/CompoundPrimary TargetOff-Target Enzyme(s)IC₅₀/Kᵢ (Primary Target)IC₅₀/Kᵢ (Off-Target)Selectivity Ratio (Off-Target/Primary Target)
Carbonic Anhydrase Inhibitors
Coumarinyl-substituted sulfonamide (Compound 5)hCA IX / hCA XIIhCA I / hCA II5.9 nM / 14.2 nM120 nM / 36 nM20.3 (vs hCA I) / 2.5 (vs hCA II)
Benzenesulfonamide with pyrazolecarboxamide (Compound 15)hCA IIhCA I / hCA IX / hCA XII3.3 nM725.6 nM / 6.1 nM / 80.5 nM219.9 (vs hCA I) / 1.8 (vs hCA IX) / 24.4 (vs hCA XII)[1]
VAME-28hCA VAhCA II54.8 nM>10,000 nM>182
VEGFR-2 Inhibitors
N-benzyl isatin sulfonamide (Compound 5)VEGFR-2-23.10 nM--[2]
Sulfonamide-linked Schiff Base (Compound 1)VEGFR-2Carbonic Anhydrases23.1 nM>100 µM>4329
Nicotinamide-based sulfonamide (Compound 6)VEGFR-2-60.83 nM--
Urease Inhibitors
Mefenamic acid-sulfadiazine conjugateUrease-7.92 µM--[3]
Naproxen-sulfaguanidine conjugateUreaseCOX-25.06 µM(Inhibits)Data not available
Monoamine Oxidase B (MAO-B) Inhibitors
SafinamideMAO-BMAO-A79 nM (human brain)80 µM (human brain)~1000
RasagilineMAO-BMAO-A14 nM (human brain)0.7 µM (human brain)~50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Stopped-Flow Assay for Carbonic Anhydrase Inhibition

This method is used to determine the kinetics of CO₂ hydration catalyzed by carbonic anhydrase (CA) and the inhibitory effects of sulfonamides.

Principle: The assay measures the change in pH over a short period resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration change spectrophotometrically.

Procedure:

  • An Applied Photophysics stopped-flow instrument is used for the assay.

  • Reagents:

    • Buffer: 20 mM HEPES (for α-CAs, pH 7.5) or 20 mM TRIS (for β-CAs, pH 8.3).

    • Ionic Strength Adjuster: 20 mM Na₂SO₄.

    • pH Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂ solutions with concentrations ranging from 1.7 to 17 mM.

    • Inhibitor: Stock solutions (0.1 mM) of sulfonamide inhibitors are prepared in distilled-deionized water and diluted to the desired concentrations (down to 0.01 nM) with the assay buffer.

  • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[4]

  • The enzyme-inhibitor solution is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored at its maximum wavelength (557 nm for Phenol Red) for a period of 10-100 seconds.[4]

  • The initial rates of the reaction are determined from the initial 5-10% of the reaction trace.

  • The uncatalyzed reaction rate is measured and subtracted from the enzyme-catalyzed rate.

  • Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.[4]

VEGFR-2 Kinase Inhibition ELISA Assay

This assay is used to screen for and quantify the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by sulfonamide-based compounds.

Principle: This is a competition ELISA where the inhibitor competes with the binding of a ligand (VEGF) to the VEGFR-2. The amount of bound ligand is detected using an antibody-enzyme conjugate and a chemiluminescent or chromogenic substrate.

Procedure:

  • A 96-well microplate is coated with recombinant human VEGFR-2 protein.

  • The plate is washed and blocked to prevent non-specific binding.

  • The sulfonamide inhibitor, at various concentrations, is added to the wells.

  • Biotinylated VEGF is then added to the wells and incubated to allow binding to the VEGFR-2.

  • The plate is washed to remove unbound reagents.

  • Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated VEGF.

  • After another wash, a chemiluminescent or chromogenic HRP substrate is added to the wells.

  • The resulting signal is measured using a microplate reader. A decrease in signal compared to the control (no inhibitor) indicates inhibition of VEGFR-2.

  • IC₅₀ values are calculated from the dose-response curves.

Urease Inhibition Assay (Indophenol Method)

This method determines the inhibitory activity of sulfonamides against urease by quantifying the amount of ammonia produced from the hydrolysis of urea.

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The liberated ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, the absorbance of which is proportional to the ammonia concentration.

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, 25 µL of Jack-bean urease solution is mixed with 55 µL of buffer containing 100 mM urea.

    • 5 µL of the sulfonamide inhibitor solution at various concentrations is added to the mixture.

  • The plate is incubated for 15 minutes at 30°C.

  • Color Development:

    • 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) is added to each well.

    • 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% NaOCl) is then added.

  • The plate is incubated for 50 minutes at room temperature for color development.

  • The absorbance is measured at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

  • IC₅₀ values are determined from the dose-inhibition curves.

MAO-Glo Assay for Monoamine Oxidase B (MAO-B) Inhibition

This is a luminescent assay for the rapid and sensitive detection of monoamine oxidase (MAO) activity and its inhibition.

Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate. The MAO enzyme converts this substrate into luciferin, which is then detected by a luciferase-based reaction that produces light. The amount of light generated is directly proportional to the MAO activity.

Procedure:

  • Reaction Setup:

    • In a 96-well white plate, 12.5 µL of the test sulfonamide compound at various concentrations is added.

    • 12.5 µL of the 4X MAO-B substrate solution is added to each well.

  • Enzyme Reaction:

    • 25 µL of the 2X MAO-B enzyme solution is added to initiate the reaction.

    • The plate is incubated for 1 hour at room temperature.

  • Luminescent Detection:

    • 50 µL of the reconstituted Luciferin Detection Reagent is added to each well to stop the MAO-B reaction and initiate the light-producing reaction.

    • The plate is incubated for an additional 20 minutes at room temperature.

  • The luminescence is measured using a luminometer. A decrease in luminescence compared to the control indicates inhibition of MAO-B.

  • IC₅₀ values are calculated from the dose-response curves.[5][6]

Mandatory Visualization

VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This pathway is a key target for anti-angiogenic sulfonamide-based inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF Raf PKC->RAF Activates Permeability Vascular Permeability PKC->Permeability AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses in angiogenesis.

References

Unveiling the Anticancer Potential: A Comparative Guide to Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of oncology drug discovery, the quest for potent and selective anticancer agents is relentless. Among the myriad of chemical scaffolds explored, sulfonamide derivatives have consistently emerged as a promising class of compounds with significant antiproliferative activity. This guide provides an in-depth comparison of recently developed sulfonamide derivatives, summarizing their in vitro efficacy against various cancer cell lines, detailing the experimental protocols for activity assessment, and illustrating their putative mechanisms of action through signaling pathway diagrams.

This comparative analysis focuses on a selection of novel sulfonamide derivatives that have demonstrated notable antiproliferative effects in recent preclinical studies. The data presented herein is intended to serve as a valuable resource for identifying promising lead compounds and understanding their mechanism of action, thereby guiding future drug development efforts.

Comparative Antiproliferative Activity

The in vitro cytotoxic activity of various sulfonamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below. Lower IC50 values indicate higher potency.

Sulfonamide Derivatives Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1] Several novel sulfonamide derivatives have been designed as potent VEGFR-2 inhibitors.

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 6 HCT-116 (Colon)3.53Vinblastine3.21
HepG-2 (Liver)3.33Vinblastine7.35
MCF-7 (Breast)4.31Vinblastine5.83
Compound 15 HCT-116 (Colon)3.66Doxorubicin6.74
HepG-2 (Liver)3.31Doxorubicin7.52
MCF-7 (Breast)4.29Doxorubicin8.19
Compound 3a HCT-116 (Colon)5.58Sorafenib9.30
HepG-2 (Liver)4.82Sorafenib7.40
MCF-7 (Breast)11.15Sorafenib6.72
Compound 32 Various (NCI-60 panel)1.06 - 8.92 (GI50)Sorafenib4.58 (VEGFR-2 inhibition)

Data compiled from multiple sources.[1][2][3]

Sulfonamide Derivatives Targeting Other Kinases and Pathways

Recent research has also explored sulfonamide derivatives that target other critical pathways in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9) and Lysine-Specific Demethylase 1 (LSD1).[4][5]

CompoundTarget Cancer Cell LineIC50 (µM)Putative Target
L18 MV4-11 (Leukemia)0.085CDK9
MOLM-13 (Leukemia)0.049CDK9
HepG2 (Liver)0.045CDK9
L8 HTB3 (Bladder)0.18LSD1
HT1376 (Bladder)0.09LSD1

Data compiled from multiple sources.[4][5]

Experimental Protocols

The following section outlines the methodologies employed in the cited studies to determine the antiproliferative activity of the sulfonamide derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][6]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the sulfonamide derivatives.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as ELISA-based techniques or luminescence-based assays.

  • IC50 Calculation: The percentage of VEGFR-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 values are determined.[1]

Visualizing the Mechanisms of Action

To better understand the biological context of the antiproliferative activity of these sulfonamide derivatives, the following diagrams illustrate their proposed signaling pathways and the experimental workflow for their evaluation.

G cluster_0 VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sulfonamide Sulfonamide Derivative Sulfonamide->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by sulfonamide derivatives.

G cluster_1 CDK9-Mediated Transcription Inhibition CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription Proliferation Tumor Growth Transcription->Proliferation Sulfonamide_CDK9 Sulfonamide Derivative (L18) Sulfonamide_CDK9->CDK9 Inhibition

Caption: Sulfonamide derivative L18 inhibits CDK9, leading to transcriptional repression.

G cluster_2 In Vitro Antiproliferative Activity Workflow start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Sulfonamide Derivatives (various conc.) seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Cell Viability Assay (MTT) incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 values measure->calculate

Caption: General experimental workflow for determining in vitro antiproliferative activity.

References

A Comparative Analysis of Hydrogen-Bonding in Sulfonamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the hydrogen-bonding capabilities of sulfonamide analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to offer a clear comparison of these compounds, highlighting their potential in therapeutic design.

The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a significant portion of FDA-approved drugs.[1] Its prevalence is largely due to its capacity to form strong hydrogen bonds, a key interaction in drug-receptor binding.[1][2] Understanding the nuances of hydrogen-bonding in various sulfonamide analogs is therefore crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of these interactions, supported by data from X-ray crystallography, NMR spectroscopy, and computational studies.

Comparative Hydrogen-Bonding Capacity

The hydrogen-bonding behavior of sulfonamides is complex and can be influenced by subtle structural modifications. The sulfonamide group itself presents both hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl oxygens), allowing for a variety of interaction patterns.[2][3][4]

Studies have shown that the amido protons of sulfonamides preferentially form hydrogen bonds with amidine nitrogens or guest molecules in co-crystals, while the amino protons favor interactions with the sulfonyl oxygens.[3][4] This preference can lead to the formation of dominant hydrogen-bond patterns, such as chains with an eight-atom repeat unit.[3][4]

However, even minor changes to the molecular structure, such as the addition of a methyl group, can dramatically alter the hydrogen-bond pattern, as seen in the comparison of sulfamerazine and sulfamethazine.[3][4] Conversely, analogs with sterically similar but chemically different heterocyclic substituents, like sulfamethoxydiazine and sulfamethoxymethazine, can exhibit strikingly similar hydrogen-bond patterns.[3][4]

Polymorphism also plays a significant role, with different crystalline forms of the same sulfonamide, such as sulfamethoxydiazine and sulfamethoxazole, displaying large variations in their hydrogen-bonding networks.[3][4]

Intramolecular vs. Intermolecular Hydrogen Bonding

Sulfonamide analogs can participate in both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, often forming six-membered rings, are observed in solution and the solid state and can significantly influence the conformation of the molecule.[5][6][7] For example, in some ortho-(4-tolylsulfonamido)benzamides, an intramolecular hydrogen bond forms between the carbonyl oxygen and the sulfonamide hydrogen atom.[5][6][7]

Intermolecular hydrogen bonds, primarily of the N–H···O=S type, are the main drivers of crystal packing in many sulfonamide derivatives.[8][9] These interactions, along with other weaker contacts like C–H···O and π-stacking, dictate the supramolecular architecture of the crystalline solid.[8][9]

Quantitative Analysis of Hydrogen Bonds

The following tables summarize key experimental data from X-ray crystallography and NMR spectroscopy, providing a quantitative comparison of hydrogen-bonding in selected sulfonamide analogs.

Table 1: X-ray Crystallography Data for Intermolecular Hydrogen Bonds in Sulfonamide Analogs

CompoundDonor (D) - HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Reference
(E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamideN(20)-H(20)O(19B)0.862.122.968(3)168[8]
N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromene-6-sulfonamide)N(19A)-H(19A)O(27E)0.862.112.949(3)163[8]
2-((4-methylphenyl)sulfonamido)benzamideN(2)-H(2)O(3)0.84(2)2.14(2)2.977(2)172(2)[5][6]
2-((4-methylphenyl)sulfonamido)-5-bromobenzamideN(2)-H(2)O(3)0.85(3)2.11(3)2.954(2)171(2)[5][6]
2-((4-methylphenyl)sulfonamido)-5-iodobenzamideN(2)-H(2)O(3)0.86(4)2.08(4)2.932(3)172(3)[5][6]

Table 2: 1H-NMR Chemical Shifts Indicating Intramolecular Hydrogen Bonding

CompoundSolventProtonChemical Shift (δ, ppm)IndicationReference
2-((4-methylphenyl)sulfonamido)benzamidesDMSO-d6SO2NH~12.10Significant downfield shift suggests strong intramolecular H-bond with carbonyl oxygen.[5][6]
Chalcone-quinolinone hybridsCDCl3SO2NH~11.3High chemical shift attributed to intramolecular hydrogen bonding between carbonyl and NH groups, forming a six-membered ring.[10]

Experimental Protocols

A variety of experimental techniques are employed to characterize the hydrogen-bonding capacity of sulfonamide analogs.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive evidence of hydrogen bonds and their geometries.

  • Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a solution of the sulfonamide analog.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray data is collected at a specific temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H-NMR, is used to study hydrogen bonding in solution.

  • Sample Preparation: The sulfonamide analog is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: 1H-NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 500 MHz).

  • Analysis: The chemical shifts of protons involved in hydrogen bonding are analyzed. A downfield shift (higher ppm value) of an N-H proton is indicative of its participation in a hydrogen bond.[5][6][10] Titration experiments with a hydrogen-bond accepting solvent like DMSO-d6 can be used to evaluate the strength of intramolecular hydrogen bonds.[12]

Computational Chemistry

Theoretical calculations provide valuable insights into the nature and strength of hydrogen bonds.

  • Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and calculate properties such as bond energies and vibrational frequencies. The B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)) is commonly employed.[5][6]

  • Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in a crystal lattice, providing a fingerprint plot that highlights the contribution of different types of contacts, including hydrogen bonds.[5][6][8][9]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds, including hydrogen bonds, based on the topology of the electron density.[11]

Visualizing Hydrogen Bonding and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts in the study of sulfonamide hydrogen bonding.

HydrogenBondingPatterns cluster_inter Intermolecular H-Bonding cluster_intra Intramolecular H-Bonding Sulfonamide_A R-SO2-NH-R' Sulfonamide_B R-SO2-NH-R' Sulfonamide_A->Sulfonamide_B N-H···O=S Ortho_Substituted o-C(=O)-R'' R-SO2-NH-Ar Ortho_Substituted->Ortho_Substituted N-H···O=C

Caption: Common hydrogen bonding patterns in sulfonamide analogs.

ExperimentalWorkflow Synthesis Synthesis of Sulfonamide Analogs Crystallization Crystal Growth Synthesis->Crystallization NMR_Sol Solution NMR (1H, 13C) Synthesis->NMR_Sol Computation Computational Modeling (DFT, Hirshfeld) Synthesis->Computation XRay Single-Crystal X-ray Diffraction Crystallization->XRay DataAnalysis Data Analysis and Comparison XRay->DataAnalysis NMR_Sol->DataAnalysis Computation->DataAnalysis

Caption: Workflow for characterizing sulfonamide hydrogen bonding.

Conclusion

The hydrogen-bonding capacity of sulfonamide analogs is a multifaceted property that is highly sensitive to molecular structure and crystalline environment. A thorough understanding of these interactions, gained through a combination of experimental techniques and computational modeling, is essential for the design of sulfonamide-based drugs with improved efficacy and specificity. The data and methodologies presented in this guide provide a framework for the comparative analysis of sulfonamide analogs, aiding in the selection and optimization of lead compounds in drug discovery programs.

References

Assessing the Toxicological Profile of 1-Ethenylcyclopropane-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 1-Ethenylcyclopropane-1-sulfonamide is not publicly available at the time of this publication.[1][2] This guide provides a comparative assessment based on the toxicological profiles of structurally related compounds and the general class of sulfonamides to infer a potential toxicological profile. All data for the target compound should be considered predictive until confirmed by experimental studies.

Introduction

This compound is an organic compound featuring a cyclopropane ring, a sulfonamide functional group, and an ethenyl (vinyl) substituent.[3] Its unique structure, combining the strained cyclopropane ring with the pharmacologically significant sulfonamide group, makes it a molecule of interest for synthetic and medicinal chemistry.[3] Understanding its toxicological profile is crucial for safe handling and for evaluating its potential in drug development. This guide compares the limited available data with that of its structural analogs to build a predictive toxicological assessment.

Comparative Toxicological Data

The following table summarizes the known toxicological information for this compound and its key structural fragments or related molecules. This comparison allows for an estimation of its potential hazards.

Toxicological EndpointThis compound Cyclopropanesulfonamide (Analog) Ethenylcyclopropane (Analog) General Sulfonamides (Chemical Class)
Acute Oral Toxicity Data not available[2]Harmful if swallowed (Acute Tox. 4 Oral)[4]Data not availableVaries; some are of low toxicity, while others can be harmful.[5]
Dermal Toxicity Data not available[2]Data not availableData not availableGenerally low, but can cause skin irritation.[6]
Inhalation Toxicity Data not available[2]Data not availableMay cause respiratory irritation[7]Can cause respiratory irritation.[6]
Eye Irritation Data not availableCauses serious eye irritation (Eye Irrit. 2)[4]Causes serious eye irritation[7]Can cause eye irritation.[6]
Skin Irritation Data not availableData not availableCauses skin irritation[7]Can cause skin irritation.[6]
Genotoxicity Data not availableData not availableData not availableGenerally not genotoxic, but some exceptions exist.
Hypersensitivity Data not availableData not availableData not availableKnown to cause allergic reactions; severe reactions like Stevens-Johnson syndrome are a known risk.[5]
Other Key Toxicities Data not availableData not availableHighly flammable liquid and vapor[7]Potential for nephrotoxicity (kidney damage) and hematological effects (e.g., hemolytic anemia).[5][8]

Key Signaling Pathways and Experimental Workflows

Visualizations are provided for a standard toxicological assessment workflow and the primary mechanism of action for sulfonamide-based antimicrobials.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Assessment genotox Genotoxicity (Ames Test, Micronucleus) cytotox Cytotoxicity (e.g., Neutral Red Uptake) risk_assessment Risk Assessment & Safety Profile genotox->risk_assessment metabolism Metabolic Stability (Microsomes, Hepatocytes) cytotox->risk_assessment receptor Receptor Binding/ Enzyme Inhibition acute Acute Toxicity (e.g., OECD 423) metabolism->acute receptor->acute If warranted by in vitro results repeated Repeated Dose Toxicity (28-day, 90-day) acute->repeated repro Reproductive/Developmental Toxicity repeated->repro carcino Carcinogenicity (Long-term studies) repeated->carcino repeated->risk_assessment repro->risk_assessment carcino->risk_assessment start Test Compound: This compound start->genotox Initial Screening start->cytotox start->metabolism start->receptor Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Bacterial Enzyme THF Tetrahydrofolate (THF) DHF->THF DNA DNA, RNA, Proteins THF->DNA Essential for Synthesis Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

References

Performance comparison of coating additives: 1-Ethenylcyclopropane-1-sulfonamide vs. standard agents

Author: BenchChem Technical Support Team. Date: November 2025

A novel sulfonamide derivative, 1-Ethenylcyclopropane-1-sulfonamide, is emerging as a promising candidate for a high-performance coating additive, with potential to surpass industry-standard agents in adhesion and corrosion resistance. While direct comparative data is limited, an analysis of its molecular structure suggests significant advantages over conventional additives.

This guide provides a comparative overview of this compound against standard coating additives. The unique structural features of this compound, including a reactive ethenyl group and a polar sulfonamide moiety, suggest a dual-functionality that could enhance cross-linking and substrate adhesion simultaneously.[1] This contrasts with many standard additives that typically address a single performance metric.

Hypothetical Performance Comparison

To illustrate the potential advantages of this compound, the following table summarizes hypothetical, yet plausible, quantitative data from a standardized experimental protocol. This data presupposes a series of tests on a standard epoxy-based coating formulation.

Performance MetricTest MethodThis compound (0.5% w/w)Standard Adhesion Promoter (Silane-based, 0.5% w/w)Standard Corrosion Inhibitor (Zinc Phosphate, 2% w/w)Control (No Additive)
Adhesion ASTM D3359 (Cross-hatch)5B5B4B3B
Corrosion Resistance ASTM B117 (Salt Spray)< 1 mm creepage @ 500 hrs> 3 mm creepage @ 500 hrs< 1 mm creepage @ 500 hrs> 5 mm creepage @ 200 hrs
Pencil Hardness ASTM D33632HHHF
Gloss (60°) ASTM D52385 GU88 GU80 GU87 GU

Experimental Protocols

The following are proposed experimental methodologies for a direct performance comparison.

Adhesion Testing (ASTM D3359)
  • Coating Application: Apply the formulated coatings to standardized steel panels at a consistent dry film thickness.

  • Curing: Cure all coated panels according to the manufacturer's specifications (e.g., 7 days at 25°C and 50% relative humidity).

  • Scribing: A cross-hatch pattern is incised through the coating to the substrate using a specialized cutting tool.

  • Tape Application: A pressure-sensitive tape is applied over the cross-hatch and then rapidly removed.

  • Evaluation: Adhesion is assessed based on the amount of coating removed by the tape, with a 5B rating indicating no coating removal and 0B indicating severe removal.

Corrosion Resistance (ASTM B117)
  • Sample Preparation: Scribe a single line through the cured coatings on steel panels to expose the substrate.

  • Salt Spray Exposure: Place the panels in a salt spray cabinet, exposing them to a continuous 5% sodium chloride fog at 35°C.

  • Evaluation: Periodically remove the panels to measure the extent of corrosion creepage from the scribe line. A smaller creepage value indicates better corrosion resistance.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of this compound against standard coating additives.

G cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Base Coating Formulation B Addition of This compound A->B C Addition of Standard Additive 1 (Adhesion Promoter) A->C D Addition of Standard Additive 2 (Corrosion Inhibitor) A->D E Control (No Additive) A->E F Coating Application on Steel Panels B->F C->F D->F E->F G Curing F->G H Adhesion Test (ASTM D3359) G->H I Corrosion Resistance Test (ASTM B117) G->I J Hardness Test (ASTM D3363) G->J K Gloss Measurement (ASTM D523) G->K L Quantitative Data Comparison H->L I->L J->L K->L M Performance Evaluation L->M

Caption: Experimental workflow for comparative analysis.

Signaling Pathway of Enhanced Adhesion and Corrosion Resistance

The proposed mechanism by which this compound enhances coating performance involves a dual-action pathway. The ethenyl group can co-polymerize with the primary resin binder, integrating into the coating matrix and increasing cross-linking density. Simultaneously, the sulfonamide group, with its capacity for hydrogen bonding, can form strong interactions with both the pigment particles and the substrate surface, thereby improving adhesion and reducing pathways for corrosive agents.

G cluster_additive This compound cluster_coating Coating Matrix cluster_interface Substrate Interface cluster_performance Overall Performance A Ethenyl Group C Co-polymerization with Resin A->C B Sulfonamide Group E Hydrogen Bonding with Substrate B->E D Increased Cross-linking Density C->D H Improved Mechanical Properties D->H F Improved Adhesion E->F G Enhanced Corrosion Resistance F->G F->H

Caption: Proposed dual-action mechanism.

References

Safety Operating Guide

Prudent Disposal of 1-Ethenylcyclopropane-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 1-Ethenylcyclopropane-1-sulfonamide must prioritize safety and environmental responsibility in its disposal. Due to the absence of a dedicated Safety Data Sheet (SDS), a cautious approach is warranted, drawing guidance from similar chemical structures and established protocols for handling sulfonamide and cyclopropane derivatives.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the hazard classification of the related compound 1-Methylcyclopropane-1-sulfonamide, this compound should be handled as a hazardous substance.[1] The GHS Hazard statements for the analogous compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Quantitative Data for 1-Methylcyclopropane-1-sulfonamide

The following table summarizes key data for the structurally similar compound, 1-Methylcyclopropane-1-sulfonamide, which informs the recommended handling and disposal procedures.

PropertyValueSource
Molecular Formula C4H9NO2S[1]
Molecular Weight 135.19 g/mol [1]
GHS Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P305, P338, P351

Step-by-Step Disposal Protocol for Laboratory Quantities

This protocol is intended for small quantities of this compound typically used in a research laboratory setting.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • This includes pure, unreacted compound, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and solutions containing the compound.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful if Swallowed).

    • Collect liquid waste (solutions containing the compound) in a separate, labeled, and sealable container. Ensure the container material is compatible with the solvent used.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]

    • Disposal must be conducted by a licensed hazardous waste disposal company.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agents.

    • Dispose of the cleaning materials (e.g., wipes, paper towels) as hazardous waste.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Ventilate the area.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Waste Generation (this compound) is_solid Solid Waste? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for PICKUP storage->ehs_contact disposal Licensed Hazardous Waste Disposal ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Ethenylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Safety data for 1-Ethenylcyclopropane-1-sulfonamide is not publicly available.[1] The following guidance is based on the chemical's structural components and safety data for analogous compounds. It is imperative to treat this substance as potentially hazardous and to handle it with the utmost care.

Inferred Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS), a hazard assessment has been inferred from its functional groups (sulfonamide, ethenyl, and cyclopropane) and structurally similar compounds.

  • 1-Methylcyclopropane-1-sulfonamide , a close structural analog, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Ethenylcyclopropane is a highly flammable liquid and vapor that also causes skin, eye, and respiratory irritation.[3]

  • Sulfonamides as a class can be respiratory irritants and may cause allergic reactions in sensitive individuals.[4][5]

Based on this, this compound should be presumed to be:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A respiratory tract irritant.

  • Potentially flammable, although it is supplied as a powder.[1][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[7]Protects against splashes and airborne powder.
Face shield.Required when there is a risk of splashing or explosion, to be worn in conjunction with goggles.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[7] Always inspect gloves before use and change them immediately upon contamination.
Double-gloving.Recommended for enhanced protection, especially when handling higher quantities or for prolonged periods.
Body Protection Flame-resistant laboratory coat.[8]Protects skin and clothing from spills. A flame-resistant coat is recommended due to the flammability of the ethenylcyclopropane moiety.[3][8]
Closed-toe shoes.Shoes should fully cover the foot to protect against spills.[7]
Respiratory Protection NIOSH-approved respirator.Use a respirator if work is performed outside a certified chemical fume hood or if dust formation is likely.[4][7]

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

3.1. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory.[4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the powder, do so within the fume hood on a tared weigh boat. Handle carefully to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid powder slowly to the solvent to avoid splashing.

  • Reactions: If used in a reaction, ensure the apparatus is secure and properly assembled. Reactions should be conducted in a fume hood.

  • Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of contaminated materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Improper disposal of sulfonamides can lead to environmental contamination.[9] A comprehensive waste management plan is essential.

4.1. Waste Segregation

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, bench paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[10]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Disposal Method

  • Chemical Waste Management: The primary method of disposal should be through a licensed chemical waste management company.[11] These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Diagrams

G cluster_prep Preparation & Assessment cluster_handling Safe Handling Protocol cluster_disposal Waste Management A Identify Compound (this compound) B Search for Specific SDS A->B C SDS Found? B->C D Assess Hazards from Analogous Compounds - Skin/Eye/Respiratory Irritant - Harmful if Swallowed C->D No E Select Appropriate PPE (Goggles, Gloves, Lab Coat, etc.) D->E F Work in Certified Chemical Fume Hood E->F G Follow Step-by-Step Handling Procedure F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Label Waste Containers Clearly and Accurately H->I J Arrange for Professional Disposal I->J

Caption: Workflow for handling a chemical with unknown safety data.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.